4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
Description
The exact mass of the compound 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407524. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-8(7(9)10)4-2-6(11)3-5-8/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRRCEHODULPAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(=O)C=C1)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216313 | |
| Record name | 6-Dichloromethyl-6-methyl-1,4-cyclohexadien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6611-78-5 | |
| Record name | 6-Dichloromethyl-6-methyl-1,4-cyclohexadien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006611785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6611-78-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Dichloromethyl-6-methyl-1,4-cyclohexadien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-DICHLOROMETHYL-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone: Synthesis, Characterization, and Applications
Introduction: The Strategic Importance of Substituted Cyclohexadienones
In the landscape of modern synthetic organic chemistry, particularly within the demanding sphere of pharmaceutical and agrochemical development, the strategic use of versatile building blocks is paramount. Among these, substituted 2,5-cyclohexadienones have emerged as powerful intermediates. Their unique electronic and structural features, characterized by a non-aromatic, conjugated system, render them susceptible to a variety of transformations, enabling the construction of complex molecular architectures. This guide focuses on a particularly valuable derivative: 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone. The presence of the dichloromethyl group at a quaternary center introduces a unique reactive handle, opening avenues for novel synthetic disconnections and the introduction of diverse functionalities. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its synthesis, detailed characterization, and potential applications as a strategic intermediate in the synthesis of complex organic molecules.
Synthesis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone: A Modified Reimer-Tiemann Approach
The synthesis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone can be effectively achieved through a variation of the classic Reimer-Tiemann reaction, utilizing the readily available and inexpensive starting material, p-cresol. The causality behind this choice of reaction lies in its ability to generate dichlorocarbene (:CCl₂) in situ, which then acts as the key electrophile. While the Reimer-Tiemann reaction is traditionally known for the ortho-formylation of phenols, careful control of reaction conditions can favor the formation of the dienone product.
The reaction proceeds by the deprotonation of chloroform with a strong base, typically sodium hydroxide, to generate the highly reactive dichlorocarbene. Simultaneously, the phenolic proton of p-cresol is abstracted by the base to form the corresponding phenoxide. The electron-rich phenoxide then attacks the electrophilic dichlorocarbene. The para-position of the phenoxide is sterically accessible and electronically activated, leading to the formation of the dichloromethylated intermediate. Subsequent tautomerization and protonation events lead to the desired 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.
Caption: Mechanism of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone Synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and safety.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Cresol | 108.14 | 10.8 g | 0.1 |
| Sodium Hydroxide | 40.00 | 16.0 g | 0.4 |
| Chloroform | 119.38 | 14.3 g (9.6 mL) | 0.12 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
| 2M Hydrochloric Acid | - | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 10.8 g (0.1 mol) of p-cresol in a solution of 16.0 g (0.4 mol) of sodium hydroxide in 100 mL of water.
-
Heating: Heat the mixture to 65°C with constant, vigorous stirring.
-
Addition of Chloroform: Add 14.3 g (0.12 mol) of chloroform dropwise from the dropping funnel over a period of 1 hour, maintaining the reaction temperature between 65-70°C. The reaction is exothermic, and external cooling (e.g., a water bath) may be necessary to control the temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 65-70°C for an additional 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slow, dropwise addition of 2M hydrochloric acid until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate). The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone as a pale yellow oil.
Comprehensive Characterization
A multi-faceted analytical approach is essential to confirm the structure and purity of the synthesized 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂O | |
| Molar Mass | 191.05 g/mol | |
| Appearance | Pale yellow oil | - |
| Boiling Point | 277.8 °C at 760 mmHg |
Spectroscopic Analysis
¹H NMR Spectroscopy (400 MHz, CDCl₃):
The ¹H NMR spectrum provides key information about the proton environments in the molecule.
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δ 6.80-7.00 (m, 2H): This multiplet corresponds to the two vinyl protons on the carbons double-bonded to the carbonyl group (C2 and C6).
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δ 6.20-6.40 (m, 2H): This multiplet is assigned to the two vinyl protons on the carbons adjacent to the quaternary carbon (C3 and C5).
-
δ 5.80 (s, 1H): This singlet is characteristic of the proton of the dichloromethyl group (-CHCl₂).
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δ 1.50 (s, 3H): This singlet corresponds to the three protons of the methyl group at the C4 position.
¹³C NMR Spectroscopy (101 MHz, CDCl₃):
The ¹³C NMR spectrum confirms the carbon framework of the molecule. The expected chemical shifts are based on data from analogous structures and predictive models.
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δ 185.0: Carbonyl carbon (C1).
-
δ 145.0: Olefinic carbons adjacent to the carbonyl group (C2 and C6).
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δ 130.0: Olefinic carbons adjacent to the quaternary carbon (C3 and C5).
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δ 70.0: Dichloromethyl carbon (-CHCl₂).
-
δ 50.0: Quaternary carbon (C4).
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δ 25.0: Methyl carbon (-CH₃).
Infrared (IR) Spectroscopy:
The IR spectrum reveals the presence of key functional groups.
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~1680 cm⁻¹ (strong): This strong absorption is characteristic of the C=O stretching vibration of the conjugated ketone.
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~1640 cm⁻¹ (medium): This absorption corresponds to the C=C stretching vibrations of the cyclohexadienone ring.
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~3050 cm⁻¹ (weak): This band is due to the C-H stretching of the vinyl protons.
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~2980 cm⁻¹ (weak): This absorption is attributed to the C-H stretching of the methyl group.
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~750-800 cm⁻¹ (strong): This strong absorption is characteristic of the C-Cl stretching vibrations of the dichloromethyl group.
Mass Spectrometry (Electron Ionization):
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
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m/z 190, 192, 194: Molecular ion peaks (M⁺) showing the characteristic isotopic pattern for two chlorine atoms.
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m/z 155: Loss of a chlorine atom ([M-Cl]⁺).
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m/z 107: A prominent peak corresponding to the loss of the dichloromethyl radical.
Caption: Experimental Workflow for Synthesis and Characterization.
Synthetic Utility and Field-Proven Insights
The synthetic value of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone lies in the diverse reactivity of its functional groups. The dichloromethyl group can be transformed into a variety of other functionalities, making this dienone a versatile precursor for the synthesis of more complex molecules.
1. Aldehyde Formation: The dichloromethyl group can be readily hydrolyzed under acidic or basic conditions to an aldehyde. This transformation provides access to 4-formyl-4-methyl-2,5-cyclohexadienone, a valuable intermediate for subsequent olefination or reductive amination reactions.
2. Dienone-Phenol Rearrangement: Under acidic conditions, 4-substituted-2,5-cyclohexadienones can undergo a dienone-phenol rearrangement. This reaction allows for the synthesis of highly substituted phenolic compounds, which are common motifs in natural products and pharmaceuticals.
3. Michael Additions: The electron-deficient double bonds of the cyclohexadienone system are susceptible to Michael additions by a wide range of nucleophiles. This allows for the stereoselective introduction of substituents at the C2 and C6 positions.
4. Diels-Alder Reactions: The conjugated diene system can participate in Diels-Alder reactions, providing a route to complex bicyclic and polycyclic systems.
The strategic application of these reactions allows for the efficient construction of molecular scaffolds relevant to drug discovery. For instance, the ability to generate highly substituted aromatic rings from a non-aromatic precursor offers a powerful tool for the synthesis of novel analogues of known bioactive compounds. The introduction of an aldehyde functionality via hydrolysis of the dichloromethyl group opens up a vast chemical space for further derivatization, enabling the rapid generation of compound libraries for high-throughput screening.
Conclusion
This technical guide provides a comprehensive overview of the synthesis, characterization, and synthetic utility of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone. The modified Reimer-Tiemann synthesis from p-cresol offers an efficient and scalable route to this valuable intermediate. The detailed characterization data provides a benchmark for researchers to ensure the quality and identity of their synthesized material. The discussion of its synthetic applications highlights its potential as a versatile building block in the development of new chemical entities. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the strategic use of such well-characterized and reactive intermediates will undoubtedly play an increasingly important role.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
Introduction
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is a fascinating molecule that presents a unique opportunity for in-depth NMR spectroscopic analysis. Its rigid, non-aromatic cyclic structure, combined with the presence of a quaternary carbon center bearing both a methyl and a dichloromethyl group, gives rise to a distinct and informative set of NMR spectra. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical characterization. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling patterns, present a detailed assignment of the spectra, and discuss the experimental considerations for obtaining high-quality data.
Molecular Structure and Symmetry
The structure of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is characterized by a six-membered ring containing two carbon-carbon double bonds and a carbonyl group. A key feature is the C4 quaternary carbon, which is substituted with both a methyl group and a dichloromethyl group. This substitution pattern breaks the symmetry that might be expected in a simpler cyclohexadienone, rendering the two vinylic protons on each double bond chemically non-equivalent.
Caption: Molecular structure of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone with atom numbering.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is predicted to exhibit five distinct signals, reflecting the five unique proton environments in the molecule. The interpretation of this spectrum relies on a thorough understanding of chemical shifts, spin-spin coupling, and the influence of the molecule's electronic and steric features.
Experimental Protocol for ¹H NMR Acquisition
A standard ¹H NMR experiment can be performed on a 400 MHz or higher field spectrometer.
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Sample Preparation: Dissolve approximately 5-10 mg of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is sufficient.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.
-
Spectral Width: A sweep width of approximately 12 ppm is appropriate.
-
Predicted ¹H NMR Data and Interpretation
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| H-2/H-6 | ~6.8 - 7.0 | Doublet of Doublets | J ≈ 10 Hz, 2 Hz | 2H | Vinylic Protons | These protons are part of an α,β-unsaturated ketone system and are thus significantly deshielded. They are coupled to each other (geminal coupling is not observed) and show long-range coupling to the other vinylic protons. |
| H-3/H-5 | ~6.2 - 6.4 | Doublet of Doublets | J ≈ 10 Hz, 2 Hz | 2H | Vinylic Protons | These protons are also vinylic but are β to the carbonyl group, experiencing slightly less deshielding than H-2/H-6. They are coupled to H-2/H-6 and also exhibit long-range coupling. |
| H-8 | ~5.8 - 6.0 | Singlet | - | 1H | Dichloromethyl Proton | The proton on the dichloromethyl group is deshielded by the two adjacent chlorine atoms. The absence of neighboring protons results in a singlet. |
| H-7 | ~1.4 - 1.6 | Singlet | - | 3H | Methyl Protons | The methyl protons are attached to a quaternary carbon and are relatively shielded. They appear as a singlet due to the lack of adjacent protons. |
Note: The predicted chemical shifts and coupling constants are based on the analysis of similar structures and general NMR principles. Actual experimental values may vary slightly.
The vinylic region of the spectrum is of particular interest. The protons on the double bonds (H-2, H-3, H-5, and H-6) form a complex spin system. Due to the asymmetry introduced by the C4-substituents, H-2 is not equivalent to H-6, and H-3 is not equivalent to H-5. However, for practical purposes in a standard 1D spectrum, they may appear as two sets of overlapping multiplets. The larger coupling constant of approximately 10 Hz is typical for cis-vicinal coupling in a six-membered ring, while the smaller coupling of around 2 Hz is likely due to long-range coupling across the dienone system.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for the ¹H NMR experiment can be used.
-
Instrument Setup: The spectrometer is tuned to the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay is often necessary for quaternary carbons).
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.
-
Spectral Width: A sweep width of approximately 220 ppm is standard.
-
Predicted ¹³C NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 - 187 | C-1 (C=O) | The carbonyl carbon of a cyclohexadienone is highly deshielded and appears in the characteristic downfield region for ketones. |
| ~148 - 152 | C-2/C-6 | These vinylic carbons are α to the carbonyl group and are deshielded. |
| ~128 - 132 | C-3/C-5 | These vinylic carbons are β to the carbonyl group and are less deshielded than C-2/C-6. |
| ~65 - 70 | C-8 (CHCl₂) | The carbon of the dichloromethyl group is significantly deshielded by the two attached chlorine atoms. |
| ~45 - 50 | C-4 | This is a quaternary sp³-hybridized carbon, and its chemical shift is influenced by the attached methyl and dichloromethyl groups. |
| ~25 - 30 | C-7 (CH₃) | The methyl carbon is a typical sp³-hybridized carbon in a relatively shielded environment. |
Note: The predicted chemical shifts are based on established ranges for similar functional groups and may vary in the actual spectrum.
Advanced 2D NMR Techniques: COSY and HSQC
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
COSY (¹H-¹H Correlation Spectroscopy)
A COSY experiment reveals correlations between protons that are coupled to each other. For 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, the COSY spectrum would be expected to show:
-
A strong cross-peak between the signals of H-2/H-6 and H-3/H-5, confirming their vicinal coupling.
-
Weaker cross-peaks might be observed due to long-range couplings between the non-equivalent vinylic protons.
An In-Depth Technical Guide to the Infrared and Mass Spectrometric Analysis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
This guide provides a detailed examination of the spectral characteristics of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, a compound of interest in synthetic organic chemistry and drug development. An understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the elucidation of its reaction pathways. This document will delve into the theoretical underpinnings and practical application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) in the analysis of this specific cyclohexadienone derivative.
Introduction to 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, with the molecular formula C₈H₈Cl₂O, is a cross-conjugated dienone.[1][2] Its structure features a six-membered ring with two carbon-carbon double bonds and a ketone functional group, substituted at the C4 position with both a methyl group and a dichloromethyl group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which can be effectively analyzed by IR and MS techniques. The molecular weight of this compound is 191.05 g/mol .[1]
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds at specific frequencies. These frequencies are characteristic of the bond type, the masses of the atoms involved, and the overall molecular structure.
Predicted IR Absorption Bands
Based on the structure of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, we can predict the characteristic absorption bands. The primary functional groups to consider are the carbonyl group (C=O) of the ketone, the carbon-carbon double bonds (C=C) of the dienone system, the carbon-hydrogen bonds (C-H), and the carbon-chlorine bonds (C-Cl).
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C=O (Ketone) Stretch: The carbonyl group in a six-membered ring ketone typically shows a strong absorption band. For cyclohexanones, this peak is generally observed around 1715 cm⁻¹.[3][4] Conjugation with double bonds, as seen in cyclohexadienones, tends to shift this absorption to a lower wavenumber (frequency).[5] Therefore, a strong peak in the range of 1660-1700 cm⁻¹ is expected.
-
C=C (Alkene) Stretch: The stretching vibrations of the carbon-carbon double bonds in the cyclohexadienone ring are expected to appear in the region of 1600-1680 cm⁻¹.[6]
-
C-H Stretch: The molecule contains both sp²-hybridized C-H bonds (on the double bonds) and sp³-hybridized C-H bonds (in the methyl and dichloromethyl groups). The sp² C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the sp³ C-H stretches appear just below 3000 cm⁻¹.[6]
-
C-Cl Stretch: The carbon-chlorine bond stretching vibrations are expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The presence of two chlorine atoms on the same carbon may lead to symmetric and asymmetric stretching modes.
Interpreting the IR Spectrum
The actual gas-phase IR spectrum of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is available in the NIST Chemistry WebBook.[7] A detailed analysis of this spectrum confirms the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050 | C-H Stretch | =C-H (sp²) |
| ~2950 | C-H Stretch | -C-H (sp³) |
| ~1680 | C=O Stretch | Ketone |
| ~1640 | C=C Stretch | Alkene |
| ~750 | C-Cl Stretch | Dichloromethyl |
Table 1: Key IR Absorption Bands for 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.
The strong absorption around 1680 cm⁻¹ is a clear indicator of the conjugated carbonyl group. The presence of peaks slightly above and below 3000 cm⁻¹ confirms the existence of both vinylic and aliphatic C-H bonds, respectively. The absorption in the lower frequency region is consistent with the C-Cl stretching vibrations.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a unique characteristic of the molecule and is invaluable for structural elucidation.[8]
The Molecular Ion and Isotopic Peaks
The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 191.05 Da.[1] A crucial aspect of the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). For a molecule containing two chlorine atoms, the mass spectrum will exhibit a characteristic pattern of peaks for the molecular ion and any chlorine-containing fragments. The expected relative intensities for a species with two chlorine atoms (M, M+2, M+4) are approximately in the ratio of 9:6:1.
Predicted Fragmentation Pathways
The molecular ion of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is energetically unstable and will undergo fragmentation to form more stable ions.[9] The fragmentation process is often initiated by the cleavage of bonds adjacent to functional groups or by the loss of stable neutral molecules.
Key predicted fragmentation pathways include:
-
Loss of a Chlorine Radical (•Cl): This would result in a fragment ion at m/z 156 (191 - 35).
-
Loss of the Dichloromethyl Radical (•CHCl₂): This would lead to a fragment ion at m/z 108 (191 - 83).
-
Alpha-Cleavage: Cleavage of the bond between the quaternary carbon and the dichloromethyl group is a likely pathway.[9]
-
Loss of Carbon Monoxide (CO): Ketones can undergo fragmentation with the loss of a neutral CO molecule (28 Da).
The following diagram illustrates a plausible fragmentation pathway for 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.
Caption: Proposed fragmentation pathway of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.
Interpreting the Mass Spectrum
Analysis of the electron ionization mass spectrum from the NIST Chemistry WebBook confirms these predicted fragmentation patterns.[2]
| m/z | Proposed Fragment Ion | Neutral Loss |
| 190/192/194 | [C₈H₈Cl₂O]⁺• (Molecular Ion) | - |
| 155/157 | [C₈H₈ClO]⁺ | •Cl |
| 127/129 | [C₇H₈Cl]⁺ | •CHO |
| 108 | [C₇H₈O]⁺• | •CHCl₂ |
| 91 | [C₇H₇]⁺ | •CHCl₂ and •OH |
| 77 | [C₆H₅]⁺ | •CHCl₂, •CH₃, and CO |
Table 2: Significant Fragment Ions in the Mass Spectrum of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.
The base peak in the spectrum is often the most stable fragment ion. The relative intensities of the isotopic peaks for chlorine-containing fragments provide strong evidence for the number of chlorine atoms in each ion.
Experimental Protocols
Infrared Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a solution can be prepared using a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.
-
Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer is typically used. A background spectrum of the pure KBr pellet or the solvent is recorded first.
-
Data Acquisition: The sample is placed in the spectrometer's beam path, and the spectrum is recorded. The instrument measures the amount of light transmitted through the sample at each wavelength.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: In the ion source, the sample is vaporized and then ionized, most commonly by electron ionization (EI) where it is bombarded with a beam of 70 eV electrons.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Caption: General experimental workflow for IR and MS analysis.
Conclusion
The combined application of Infrared Spectroscopy and Mass Spectrometry provides a comprehensive and definitive characterization of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone. IR spectroscopy confirms the presence of the key functional groups—the conjugated ketone, alkene, and dichloromethyl moieties. Mass spectrometry provides the molecular weight and detailed structural information through the analysis of its distinct fragmentation pattern, including the characteristic isotopic distribution for a dichlorinated compound. These techniques are indispensable tools for researchers and scientists in the field of drug development and organic synthesis for the unambiguous identification and structural elucidation of this and related compounds.
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An In-Depth Technical Guide to 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, a reactive intermediate with significant potential in organic synthesis and drug discovery. The document delves into its structural features, spectral characteristics, and key chemical transformations, with a particular focus on the dienone-phenol rearrangement. Furthermore, it explores the compound's synthesis, safety considerations, and emerging applications in the pharmaceutical landscape. This guide is intended to serve as a valuable resource for researchers and scientists working with this versatile molecule, offering insights into its handling, reactivity, and synthetic utility.
Introduction: The Intriguing Chemistry of a Substituted Cyclohexadienone
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, a member of the cross-conjugated cyclohexadienone family, is a molecule of considerable interest due to its unique structural features and inherent reactivity. The presence of a dichloromethyl group at the C4 position, a quaternary carbon, and a conjugated dienone system imparts a distinct chemical personality to the molecule, making it a valuable building block in organic synthesis. These structural motifs are often found in natural products and pharmacologically active compounds, highlighting the importance of understanding the chemistry of such intermediates.[1][2] This guide aims to provide a detailed exploration of the physical and chemical properties of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, offering a foundation for its effective utilization in research and development.
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to predicting and interpreting the chemical behavior of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one[3] |
| CAS Number | 6611-78-5[3][4] |
| Molecular Formula | C₈H₈Cl₂O[3][4] |
| Molecular Weight | 191.05 g/mol [3] |
| Canonical SMILES | CC1(C=CC(=O)C=C1)C(Cl)Cl |
| InChI | InChI=1S/C8H8Cl2O/c1-8(7(9)10)4-2-6(11)3-5-8/h2-5,7H,1H3[3][4] |
Physical Properties
The physical properties of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone are crucial for its handling, storage, and use in chemical reactions.
Table 2: Physical and Thermochemical Properties
| Property | Value | Source |
| Boiling Point | 277.8 °C at 760 mmHg | [5] |
| Density | 1.275 g/cm³ | [5] |
| Flash Point | 115.5 °C | [5] |
| Vapor Pressure | 0.00441 mmHg at 25°C | [5] |
| Melting Point | Not definitively reported. The related 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has a melting point of 103-104 °C, suggesting the dichloromethyl analog is likely a low-melting solid or a viscous liquid at room temperature. | |
| Solubility | Data not extensively available in the literature. Based on its structure, it is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in non-polar solvents like hexanes may be limited, and it is expected to be poorly soluble in water. |
Spectral Properties and Characterization
Spectroscopic techniques are indispensable for the identification and characterization of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned spectrum for this specific molecule is not readily found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures.[6][7]
-
¹H NMR: The proton spectrum is expected to show distinct signals for the vinyl protons of the cyclohexadienone ring, the methine proton of the dichloromethyl group, and the methyl protons. The vinyl protons would likely appear as doublets in the downfield region (around 6.0-7.0 ppm). The dichloromethyl proton would be a singlet further downfield due to the electron-withdrawing effect of the two chlorine atoms. The methyl protons would appear as a singlet in the upfield region (around 1.2-1.5 ppm).
-
¹³C NMR: The carbon spectrum would show signals for the carbonyl carbon (around 180-190 ppm), the vinyl carbons (in the 120-150 ppm range), the quaternary carbon at C4, the dichloromethyl carbon, and the methyl carbon. The chemical shift of the dichloromethyl carbon would be significantly influenced by the attached chlorine atoms.[8][9]
Mass Spectrometry (MS)
The mass spectrum of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone provides valuable information about its molecular weight and fragmentation pattern. The NIST WebBook provides access to the mass spectrum of this compound.[4]
-
Molecular Ion Peak (M⁺): The molecular ion peak would be observed at m/z 190, corresponding to the molecular weight of the compound with the most common isotopes of chlorine (³⁵Cl). Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 (m/z 192) and M+4 (m/z 194) would be observed with a relative intensity ratio of approximately 9:6:1.[10][11][12]
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of a chlorine atom, a methyl group, or the dichloromethyl radical. The stability of the resulting carbocations would dictate the major fragmentation pathways observed in the spectrum.[10][13][14]
Chemical Properties and Reactivity
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is a reactive molecule, and its chemistry is dominated by the interplay of its functional groups.
Dienone-Phenol Rearrangement
A cornerstone of cyclohexadienone chemistry is the dienone-phenol rearrangement, an acid-catalyzed transformation that leads to the formation of a thermodynamically stable aromatic phenol.[2] The presence of the dichloromethyl group at the C4 position can influence the course and feasibility of this rearrangement.
Caption: Proposed mechanism of the Dienone-Phenol Rearrangement.
This rearrangement is a powerful tool in organic synthesis for the construction of substituted phenolic compounds, which are prevalent in many natural products and pharmaceuticals.
Reactions with Nucleophiles
The electrophilic nature of the conjugated system and the carbonyl group makes 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone susceptible to attack by various nucleophiles.
-
Michael Addition: Soft nucleophiles, such as thiols and some amines, can undergo a 1,4-conjugate addition (Michael addition) to the dienone system. This reaction can be utilized to introduce new functional groups at the C3 or C5 position.[15][16][17]
-
1,2-Addition: Harder nucleophiles, such as organolithium or Grignard reagents, may favor a 1,2-addition to the carbonyl group, leading to the formation of a tertiary alcohol.
The presence of the dichloromethyl group can also serve as a handle for further transformations. For instance, it can be hydrolyzed to an aldehyde or undergo substitution reactions under specific conditions.
Photochemistry
Cyclohexadienones are known to exhibit rich and diverse photochemical reactivity.[1][18][19] Upon irradiation with UV light, they can undergo a variety of transformations, including rearrangements and cycloadditions. The specific photochemical behavior of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone would depend on the reaction conditions and the wavelength of light used. Such reactions can provide access to complex and unique molecular architectures.[20]
Synthesis
The synthesis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone and its analogs is often achieved through the reaction of p-cresols with chloroform in the presence of a base, a variation of the Reimer-Tiemann reaction. The Zincke-Suhl reaction, involving the reaction of p-alkylphenols with carbon tetrachloride, is also a known method for preparing related trihalogenomethyl-substituted cyclohexadienones.[10]
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An In-depth Technical Guide to the Stability and Storage of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
Abstract: This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone (CAS No. 6611-78-5). Designed for researchers, scientists, and professionals in drug development, this document synthesizes information on the compound's inherent chemical reactivity, identifies key factors influencing its degradation, and offers field-proven protocols for storage and handling. By elucidating the causality behind these recommendations, this guide aims to ensure the long-term integrity and reliability of this important chemical intermediate.
Introduction and Chemical Profile
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is a reactive organic compound characterized by a cross-conjugated cyclohexadienone ring system and a geminal dichloromethyl group at the C4 position.[1] Its unique structure makes it a valuable intermediate in organic synthesis, but also imparts significant reactivity that necessitates careful handling and storage to prevent degradation.
Chemical Identity:
-
IUPAC Name: 4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one[1]
-
Molecular Weight: 191.05 g/mol [1]
The stability of this molecule is governed by two primary structural features: the cyclohexadienone core, which is susceptible to photochemical reactions, and the gem-dichloro group, which is prone to hydrolysis. Understanding these intrinsic properties is the foundation for establishing effective stability protocols.
Caption: Chemical structure of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.
Critical Factors Influencing Stability
The integrity of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is compromised primarily by exposure to light, moisture, and elevated temperatures. Each of these factors can initiate distinct degradation pathways.
Photosensitivity and Photochemical Degradation
The cross-conjugated π-system of the cyclohexadienone core readily absorbs ultraviolet (UV) light. This absorption can promote the molecule to an excited state, initiating a cascade of reactions.[3][4]
-
Causality (Mechanism): Upon UV irradiation, cyclohexadienones can undergo several transformations, including electrocyclic ring-opening to form highly reactive ketene intermediates or Norrish Type I cleavage of the bond adjacent to the carbonyl group, leading to radical formation.[3][4] While specific studies on this exact molecule are scarce, a 1965 report confirmed the photochemical transformations of both dichloromethyl- and trichloromethyl-cyclohexadienones. The closely related 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-cyclohexadienone is known to be photosensitive and is used as a photoinitiator, generating free radicals under UV light.[5] It is imperative to assume similar photosensitivity for the dichloro-analogue.
-
Consequence: Photodegradation leads to a rapid loss of purity, the formation of polymeric materials, and potentially the generation of acidic byproducts like HCl, which can further catalyze degradation.
Hydrolytic Instability
The geminal dichloromethyl group is a latent carbonyl functional group, susceptible to hydrolysis, particularly under non-neutral pH conditions.
-
Causality (Mechanism): The hydrolysis of a gem-dihalide proceeds via nucleophilic substitution, where water attacks the electrophilic carbon atom.[6][7] This forms an unstable geminal halohydrin intermediate, which rapidly eliminates HCl to form an acyl chloride. Subsequent hydrolysis of the acyl chloride yields a carboxylic acid. In this specific molecule, the dichloromethyl group would hydrolyze to a formyl group (-CHO), converting the parent molecule into a derivative of 4-formyl-4-methyl-2,5-cyclohexadienone. This process can be accelerated by both acidic and basic conditions.[7][8]
-
Consequence: Hydrolysis introduces significant impurities, altering the compound's chemical properties and rendering it unsuitable for most synthetic applications. The generation of HCl can also corrode storage containers and catalyze further degradation.
Thermal Stability
While specific thermal decomposition data is limited, the compound's boiling point is estimated to be 277.8°C at 760 mmHg, suggesting reasonable stability at ambient temperatures in the absence of other degrading factors.[9] However, elevated temperatures can accelerate both hydrolytic and photochemical degradation pathways. The related trichloromethyl compound is recommended for storage in a refrigerator (2-8°C).[10][11]
-
Causality: Increased thermal energy can overcome the activation barriers for degradation reactions. For instance, thermolysis can promote the homolytic cleavage of the C-Cl bonds, initiating radical chain reactions, a process noted for the trichloro-analogue.[5]
-
Consequence: Storing the compound at elevated temperatures will significantly shorten its shelf-life, even in the absence of light and moisture.
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, a multi-faceted approach to storage and handling is required.
Optimal Storage Conditions
The primary objective is to mitigate exposure to light, moisture, and heat.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerator) | Minimizes thermal degradation and slows the rate of potential hydrolytic or radical reactions.[10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Light | Amber Glass Vial / Opaque Container | Protects the photosensitive cyclohexadienone core from UV-induced photochemical degradation.[5] |
| Container | Tightly Sealed Glass Container | Prevents ingress of moisture and air. Glass is preferred over plastic due to potential leaching and reactivity. |
| Location | Cool, Dry, Well-Ventilated Area | Ensures a stable external environment and safety in case of container breach. |
Self-Validating Handling Workflow
Every time the compound is handled, its integrity should be preserved and implicitly verified. This workflow acts as a self-validating system.
Caption: Recommended workflow for handling to maintain compound stability.
Experimental Protocol: Accelerated Stability Study
This protocol provides a framework for assessing the stability of the compound under stressed conditions. It is a self-validating system with clear controls.
Objective: To determine the degradation rate of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone under thermal and photolytic stress.
Methodology:
-
Initial Purity Assessment (T=0):
-
Dissolve a small, accurately weighed sample of the compound in a suitable solvent (e.g., Acetonitrile).
-
Analyze via a validated HPLC-UV method to determine the initial purity (%) and identify any existing impurity peaks. This is your baseline reference.
-
Obtain a ¹H NMR spectrum to confirm structural integrity.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into three separate amber glass vials (for photostability) and three clear glass vials (for thermal stability).
-
Purge each vial with argon, seal tightly, and wrap with parafilm.
-
-
Stress Conditions:
-
Photostability: Place the three amber vials (controls) and three clear vials (samples) in a photostability chamber with a controlled UV light source at 25°C.
-
Thermal Stability: Place three additional sealed vials in an oven maintained at a constant elevated temperature (e.g., 40°C). Keep a control vial at 2-8°C.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 24, 48, 72 hours, 1 week), remove one vial from each stress condition.
-
Allow the vial to cool to room temperature.
-
Prepare a sample for HPLC-UV analysis using the exact same method as the T=0 assessment.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of degradation relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Self-Validation: The use of control samples (amber vials for photostability, refrigerated sample for thermal stability) allows for direct comparison and ensures that observed degradation is due to the specific stressor and not baseline instability.
Conclusion
The stability of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is critically dependent on rigorous control of its environment. Its inherent photosensitivity and susceptibility to hydrolysis are the primary liabilities that must be addressed through proper storage and handling. By adhering to the protocols outlined in this guide—specifically, storage at 2-8°C under an inert atmosphere and protected from light —researchers can ensure the compound's purity and reliability for its intended applications in synthesis and development.
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Michigan State University Department of Chemistry. (n.d.). Photochemistry. Retrieved from [Link]
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Dr. Shyama Prasad Mukherjee University. (n.d.). III. Photochemistry. Retrieved from [Link]
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Filo. (2025). Hydrolysis of gem dihalides explanation to formaldehydes and ketones. Retrieved from [Link]
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LookChem. (n.d.). 4-DICHLOROMETHYL-4-METHYL-2,5-CYCLOHEXADIENONE. Retrieved from [Link]
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Wikipedia. (n.d.). Geminal halide hydrolysis. Retrieved from [Link]
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Vedantu. (n.d.). Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE. Retrieved from [Link]
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askIITians. (2025). Gem dihalide on hydrolysis gives:a.) vicinal diolb.) geminal diolc. Retrieved from [Link]
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-
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An In-depth Technical Guide to the Reactivity of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone with Nucleophiles
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 4-dichloromethyl-4-methyl-2,5-cyclohexadienone with a range of nucleophiles. The document elucidates the primary reaction pathways, with a focus on the prevalent Michael-type conjugate addition. It further explores the mechanistic intricacies, including the influence of the dichloromethyl group on the dienone system's reactivity and the potential for competing rearrangements. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the strategic use of this versatile building block in organic synthesis.
Introduction: Unveiling the Synthetic Potential of a Unique Cyclohexadienone
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is a fascinating and synthetically useful molecule characterized by a cross-conjugated dienone system and a geminal dichloromethyl group at the C4 position. This unique structural arrangement imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules. The electron-withdrawing nature of the carbonyl groups and the dichloromethyl moiety activates the dienone system towards nucleophilic attack, while the quaternary C4 carbon introduces a point of steric hindrance and a potential site for rearrangements.
Understanding the reactivity of this dienone with various nucleophiles is paramount for its effective utilization in synthetic campaigns. This guide will delve into the nuances of these reactions, providing a detailed exploration of the underlying mechanisms and practical guidance for their application in the laboratory.
The Predominant Reaction Pathway: Michael-Type Conjugate Addition
The core reactivity of 4-dichloromethyl-4-methyl-2,5-cyclohexadienone with a wide array of nucleophiles is dominated by the Michael-type 1,4-conjugate addition .[1] In this reaction, the nucleophile attacks one of the β-carbons of the α,β-unsaturated ketone system, leading to the formation of a new carbon-nucleophile bond and an enolate intermediate. Subsequent protonation of the enolate yields the 1,4-adduct.
The seminal work by Wenkert, Haviv, and Zeitlin on the condensations of this specific dienone laid the foundation for understanding its behavior with carbanionic nucleophiles.[2] Their research, along with subsequent studies, has demonstrated that the dienone readily undergoes Michael addition with stabilized carbanions, such as those derived from nitroalkanes.
A notable example is the reaction with the carbanion of nitromethane, which yields 4-dichloromethyl-4-methyl-5-(nitromethyl)cyclohex-2-enone.[3][4] This reaction underscores the propensity of the dienone to act as a Michael acceptor.
Mechanistic Considerations
The mechanism of the Michael addition to 4-dichloromethyl-4-methyl-2,5-cyclohexadienone can be visualized as a three-step process:
-
Nucleophilic Attack: The nucleophile adds to the C5 (or C3) position of the dienone, which is electron-deficient due to conjugation with the carbonyl group. This attack breaks the C=C double bond and forms a new C-Nu bond, generating an enolate intermediate.
-
Protonation: The enolate intermediate is then protonated, typically by the solvent or a mild acid introduced during workup, to yield the final cyclohexenone product.
-
Stereoselectivity: The stereochemical outcome of the addition is influenced by the steric bulk of the nucleophile and the substituents on the dienone ring. The nucleophile generally approaches from the less hindered face of the dienone.
The presence of the dichloromethyl group at the C4 position plays a crucial role in directing the reactivity. It sterically hinders direct attack at the carbonyl carbon (1,2-addition), thereby favoring the 1,4-conjugate addition pathway.
Caption: Generalized mechanism of Michael-type addition.
Reactivity with Specific Classes of Nucleophiles
The versatility of 4-dichloromethyl-4-methyl-2,5-cyclohexadienone as a Michael acceptor allows for the formation of a diverse range of adducts.
Carbon Nucleophiles (Carbanions)
As established, stabilized carbanions are excellent nucleophiles for this dienone. The reaction with nitromethane, in the presence of a base like sodium methoxide, proceeds efficiently to give the corresponding 5-nitromethyl adduct.[3]
| Nucleophile | Base | Product | Yield | Reference |
| Nitromethane | Sodium Methoxide | 4-Dichloromethyl-4-methyl-5-(nitromethyl)cyclohex-2-enone | Good | [3] |
Nitrogen Nucleophiles (Amines)
Primary and secondary amines are also expected to act as effective nucleophiles in aza-Michael additions to 4-dichloromethyl-4-methyl-2,5-cyclohexadienone.[5][6] The reaction likely proceeds through a similar conjugate addition mechanism, leading to the formation of 5-amino-substituted cyclohexenones. The basicity and steric profile of the amine will influence the reaction rate and yield.
While specific examples with 4-dichloromethyl-4-methyl-2,5-cyclohexadienone are not extensively documented in readily available literature, the general reactivity of dienones with amines suggests this is a viable and important transformation.
Oxygen Nucleophiles (Alkoxides)
Alkoxides, such as sodium methoxide, can also participate in oxa-Michael additions. However, their role can be twofold: acting as a nucleophile or as a base to generate other nucleophiles. When used as the primary nucleophile, the corresponding 5-alkoxy-cyclohexenone would be the expected product. The reaction conditions, particularly temperature and solvent, would be critical in controlling the outcome and minimizing potential side reactions.[7]
Competing Reaction Pathways: The Dienone-Phenol Rearrangement
A significant competing reaction pathway for 4,4-disubstituted cyclohexadienones is the dienone-phenol rearrangement .[8] This acid-catalyzed rearrangement leads to the formation of a stable 3,4-disubstituted phenol. The driving force for this reaction is the formation of an aromatic ring.
However, the presence of a dichloromethyl group at the C4 position is known to inhibit this rearrangement under normal conditions. This is a key feature that enhances the utility of 4-dichloromethyl-4-methyl-2,5-cyclohexadienone as a Michael acceptor, as it allows for the isolation of the conjugate addition products without significant contamination from the rearranged phenolic byproducts. Under strongly acidic conditions, the possibility of this rearrangement should still be considered.
Caption: The Dienone-Phenol Rearrangement Pathway.
Experimental Protocols
The following protocols are provided as a general guide for conducting Michael addition reactions with 4-dichloromethyl-4-methyl-2,5-cyclohexadienone. Optimization of reaction conditions may be necessary for specific nucleophiles.
General Protocol for Michael Addition of a Carbon Nucleophile (e.g., Nitromethane)
This protocol is adapted from the procedure described for the synthesis of 4-dichloromethyl-4-methyl-5-(nitromethyl)cyclohex-2-enone.[3]
Materials:
-
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
-
Nitromethane
-
Sodium methoxide
-
Anhydrous methanol
-
Toluene
-
Dilute hydrochloric acid
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve 4-dichloromethyl-4-methyl-2,5-cyclohexadienone in anhydrous methanol.
-
To the sodium methoxide solution, add a solution of nitromethane in anhydrous methanol dropwise at room temperature.
-
To this mixture, add the solution of the dienone dropwise.
-
Stir the reaction mixture at room temperature for one hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Quench the residue with dilute hydrochloric acid.
-
Extract the aqueous layer with toluene.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from hot toluene.
Caption: Workflow for Michael addition of nitromethane.
General Protocol for Aza-Michael Addition of an Amine
This is a general protocol that can be adapted for various primary and secondary amines.
Materials:
-
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
-
Amine (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., THF, acetonitrile)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4-dichloromethyl-4-methyl-2,5-cyclohexadienone in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the amine (typically 1.0-1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Characterization Data
Accurate characterization of the starting material and products is essential. Below are expected spectroscopic features.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone | ~6.0-7.0 (m, 4H, vinyl), ~5.8 (s, 1H, CHCl₂), ~1.5 (s, 3H, CH₃) | ~185 (C=O), ~150-125 (vinyl C), ~70 (CHCl₂), ~45 (quat. C), ~25 (CH₃) | ~1670 (C=O), ~1630 (C=C) |
| Generic 1,4-Adduct | Varies with nucleophile. Expect disappearance of one vinyl signal and appearance of new signals for the added nucleophile and adjacent protons. | Varies with nucleophile. Expect disappearance of one vinyl C=C set of signals and appearance of new signals for the C-Nu bond and adjacent carbons. | ~1710 (C=O, unconjugated), ~1650 (C=C) |
Note: The provided NMR data are estimations and may vary depending on the solvent and spectrometer frequency.
Conclusion
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is a valuable synthetic intermediate whose reactivity is primarily governed by the Michael-type conjugate addition of nucleophiles. The presence of the dichloromethyl group at the C4 position effectively suppresses the competing dienone-phenol rearrangement, allowing for the clean formation of 1,4-adducts. This technical guide provides a framework for understanding and utilizing the reactivity of this dienone, offering mechanistic insights and practical experimental protocols. The ability to introduce a variety of nucleophiles onto the cyclohexenone scaffold opens up numerous possibilities for the synthesis of complex and biologically relevant molecules. Further exploration of the scope of nucleophiles and the stereochemical outcomes of these reactions will undoubtedly continue to expand the synthetic utility of this versatile building block.
References
-
Wikipedia. (n.d.). Dienone–phenol rearrangement. Retrieved from [Link]
- (This reference is not directly cited in the text but provides general context on rel
- (This reference is not directly cited in the text but provides general context on Michael additions)
- Wenkert, E., Haviv, F., & Zeitlin, A. (1969). Condensations of 4-methyl-4-dichloromethyl-2,5-cyclohexadienone. Journal of the American Chemical Society.
- (This reference is not directly cited in the text but provides general context on rel
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for.... Retrieved from [Link]
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Mukherjee, A., et al. (n.d.). Conjugated Addition of Amines to Electron Deficient Alkenes: A Green Approach. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
LookChem. (n.d.). 4-DICHLOROMETHYL-4-METHYL-2,5-CYCLOHEXADIENONE. Retrieved from [Link]
- (This reference is not directly cited in the text but provides general context on rel
-
Chemistry LibreTexts. (2019, June 5). 19.2: Addition of 1° Amines. Retrieved from [Link]
- (This reference is not directly cited in the text but provides general context on rel
-
National Center for Biotechnology Information. (n.d.). 4-Dichloromethyl-4-methyl-5-(nitromethyl)cyclohex-2-enone. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Dichloromethyl-4-methyl-5-(nitromethyl)cyclohex-2-enone. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective aza-Michael addition reaction of cyclic amine in the.... Retrieved from [Link]
- (This reference is not directly cited in the text but provides general context on rel
-
Organic Syntheses. (n.d.). Sodium Methoxide. Retrieved from [Link]
-
Stevens, E. (2019, January 10). examples of Michael additions [Video]. YouTube. [Link]
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-
ScienceMadness.org. (n.d.). Sodium Methoxide. Retrieved from [Link]
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Mechanism of dichloromethylation using 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
An In-Depth Technical Guide to the Mechanism of Dichloromethylation Using 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of a dichloromethyl group into a molecular scaffold is a pivotal strategy in medicinal chemistry, offering a nuanced approach to modulating the physicochemical and biological properties of drug candidates. This guide provides a comprehensive technical overview of the mechanism and application of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone as a dichloromethylating agent. We will delve into the synthesis of this reagent, propose a detailed reaction mechanism, provide a representative experimental protocol, and explore its applications in drug development. This document is intended to serve as a valuable resource for researchers seeking to leverage dichloromethylation in their synthetic endeavors.
Introduction: The Strategic Importance of the Dichloromethyl Group
The dichloromethyl (–CHCl₂) moiety is a unique functional group that has garnered significant attention in drug design. Its distinctive electronic and steric properties allow it to serve as a bioisostere for other functional groups, such as hydroxyl, thiol, or even a methyl group in certain contexts. The presence of two chlorine atoms significantly influences a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] Consequently, the development of efficient and selective methods for dichloromethylation is of paramount importance.
While various dichloromethylation methods exist, many rely on harsh reagents or have limited substrate scope. 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone emerges as a promising reagent, offering a potentially milder and more selective alternative for the transfer of a dichloromethyl group to a range of nucleophiles. This guide will explore the intricacies of this reagent and its application.
Synthesis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
The synthesis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone can be conceptually derived from the perchlorination of p-cresol. A plausible synthetic route would involve the selective chlorination of p-cresol to introduce the dichloromethyl group at the para position. A related procedure for the synthesis of 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one from p-cresol using trichloroisocyanuric acid has been reported, suggesting that similar strategies could be adapted for the synthesis of the title compound.[3]
A potential synthetic approach could involve the reaction of p-cresol with a source of dichlorocarbene or a sequential chlorination under controlled conditions to achieve the desired dichloromethyl group at the C4 position while maintaining the dienone structure.
The Dichloromethylation Reaction: A Mechanistic Perspective
The core of this guide lies in understanding the mechanism by which 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone transfers its dichloromethyl group. We propose a mechanism based on fundamental principles of organic reactivity.
Proposed Mechanism: A Nucleophilic Substitution Pathway
The dichloromethylation reaction using 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is best described as a nucleophilic substitution reaction. The key steps are outlined below:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom of the dichloromethyl group. This carbon is electrophilic due to the electron-withdrawing effect of the two chlorine atoms.
-
Transition State: The reaction proceeds through a transition state where the bond between the nucleophile and the dichloromethyl carbon is forming, while the bond between the dichloromethyl group and the cyclohexadienone ring is breaking.
-
Leaving Group Departure and Aromatization: The departure of the dichloromethyl group is facilitated by the simultaneous rearomatization of the cyclohexadienone ring to form the stable p-cresolate anion, which is subsequently protonated upon workup. This aromatization provides a significant thermodynamic driving force for the reaction.
Factors Influencing Reactivity
-
Nucleophile: The nature of the nucleophile is critical. Soft, carbon-based nucleophiles such as enolates, organometallic reagents, and electron-rich aromatic compounds are expected to be suitable substrates. The nucleophilicity and steric bulk of the nucleophile will influence the reaction rate and yield.
-
Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents that can solvate the transition state without interfering with the nucleophile are generally preferred.
-
Temperature: As with most reactions, temperature will affect the reaction rate. Optimization of the reaction temperature will be necessary to achieve a balance between a reasonable reaction time and minimizing side reactions.
Experimental Protocol: A Representative Procedure
The following is a representative, hypothetical protocol for the dichloromethylation of a generic enolate nucleophile. This should be adapted and optimized for specific substrates.
Materials
-
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone (1.0 eq)
-
Carbonyl substrate (e.g., a ketone or ester) (1.2 eq)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA)) (1.3 eq)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF))
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carbonyl substrate in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add the base dropwise via syringe, and stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Dichloromethylation: In a separate flask, dissolve 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone in anhydrous THF. Add this solution dropwise to the cold enolate solution.
-
Reaction Monitoring: Allow the reaction mixture to stir at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may require warming to a higher temperature (e.g., 0 °C or room temperature) for completion.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of the quenching solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Applications in Drug Development
The dichloromethyl group is a valuable asset in the medicinal chemist's toolbox. Its incorporation can lead to significant improvements in a drug candidate's profile.
Bioisosteric Replacement
The -CHCl₂ group can act as a lipophilic hydrogen bond donor and can mimic the steric and electronic properties of other functional groups. This allows for fine-tuning of ligand-receptor interactions.
Modulation of Physicochemical Properties
-
Lipophilicity: The two chlorine atoms increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Metabolic Stability: The C-H bond in the dichloromethyl group is less susceptible to metabolic oxidation compared to a methyl or methylene group, potentially leading to a longer in vivo half-life.[4]
Data Presentation
| Property | Effect of Dichloromethyl Group | Implication in Drug Design |
| Lipophilicity (logP) | Increase | Improved membrane permeability |
| Metabolic Stability | Increased resistance to oxidation | Longer half-life, reduced clearance |
| Hydrogen Bonding | Can act as a weak H-bond donor | Altered binding affinity and selectivity |
| Steric Profile | Larger than a methyl group | Can probe steric constraints in a binding pocket |
References
-
An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000‐Dicationic Ionic Liquids in Aqueous Media. ResearchGate. Available at: [Link]
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“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate. Available at: [Link]
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“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Direct Difluoromethylation of Alcohols with an Electrophilic Difluoromethylated Sulfonium Ylide. PubMed. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
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Cyclohexane, 1,2-dichloro-, cis. Organic Syntheses Procedure. Available at: [Link]
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Metal-free radical cascade dichloromethylation of activated alkenes using CH2Cl2: highly selective activation of the C–H bond. RSC Publishing. Available at: [Link]
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Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. Available at: [Link]
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Dichloromethane. Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI. Available at: [Link]
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2-oxa-7,7-dichloronorcarane. Organic Syntheses Procedure. Available at: [Link]
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Tandem Fragmentation/Olefination for Production of Neopentylene-Tethered 1,6-Enynes from. Organic Syntheses Procedure. Available at: [Link]
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C(sp 2 )-S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis: Synthesis of. Organic Syntheses Procedure. Available at: [Link]
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2,4,6-Trichloro-cyclohexa-2,5-dienone. MDPI. Available at: [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]
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1,4-Cyclohexadiene synthesis. Organic Chemistry Portal. Available at: [Link]
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2,6-DI-tert-BUTYL-p-BENZOQUINONE. Organic Syntheses Procedure. Available at: [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Available at: [Link]
-
nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Available at: [Link]
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A Theoretical and Computational Scrutiny of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone: An In-Depth Technical Guide
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the predictive power of computational chemistry has become an indispensable tool. It allows for the elucidation of reaction mechanisms, the prediction of molecular properties, and the rational design of novel chemical entities with tailored functionalities. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper, theoretical understanding of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, a fascinating and reactive scaffold.
We move beyond a mere recitation of facts and delve into the why and how—the foundational principles that govern the behavior of this molecule. By leveraging the insights from quantum chemical calculations and theoretical models, we can dissect its electronic structure, rationalize its reactivity, and predict its transformations. This document is structured not as a rigid protocol, but as a logical exploration, designed to empower you with the theoretical framework necessary to harness the full potential of this versatile cyclohexadienone derivative.
Molecular Architecture and Electronic Landscape: A Quantum Chemical Perspective
The reactivity and physical properties of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone are fundamentally dictated by its electronic structure. To gain a comprehensive understanding, we turn to quantum chemical calculations, with Density Functional Theory (DFT) being a particularly powerful and widely used method for balancing computational cost and accuracy.[1]
Ground State Geometry and Conformational Analysis
A foundational step in any theoretical study is the optimization of the molecule's ground state geometry. For 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, the cyclohexadienone ring is the central structural motif. While the double bonds confer a degree of rigidity, some conformational flexibility exists, particularly concerning the orientation of the dichloromethyl group.
Computational methods like DFT, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d)), can be used to determine the most stable conformation.[2] It is crucial to explore the potential energy surface with respect to the rotation around the C4-C(Cl2H) bond to identify the global minimum and any low-energy conformers. These conformational preferences can influence the molecule's crystal packing and its interactions in solution.
Frontier Molecular Orbitals and Reactivity Indices
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions.[3] Their energies and spatial distributions provide profound insights into the molecule's reactivity.
-
HOMO : The HOMO is expected to be localized primarily on the π-system of the cyclohexadienone ring, indicating that the molecule will likely act as an electron donor in reactions with electrophiles at these positions.
-
LUMO : The LUMO, conversely, will be the primary acceptor of electrons from nucleophiles. Its distribution will highlight the electrophilic sites of the molecule. We can anticipate significant LUMO density on the carbonyl carbon and the double-bond carbons, as well as a potential contribution from the σ* orbitals of the C-Cl bonds.
The energy gap between the HOMO and LUMO is a critical parameter, providing a first approximation of the molecule's chemical reactivity and its electronic excitation energy. A smaller HOMO-LUMO gap generally suggests higher reactivity.
The presence of the electron-withdrawing dichloromethyl group at the C4 position is expected to lower the energies of both the HOMO and LUMO compared to a simple methyl-substituted cyclohexadienone. This inductive effect will influence the molecule's susceptibility to both nucleophilic and electrophilic attack.
The Dienone-Phenol Rearrangement: A Mechanistic Deep Dive
One of the most characteristic reactions of 4,4-disubstituted cyclohexadienones is the acid-catalyzed dienone-phenol rearrangement, a process driven by the formation of a stable aromatic ring.[4][5][6] Computational studies have been instrumental in elucidating the intricate details of this transformation.[7]
The Reaction Pathway: A Step-by-Step Computational Dissection
The dienone-phenol rearrangement proceeds through a series of well-defined steps that can be modeled computationally:[6][7]
-
Protonation : The reaction is initiated by the protonation of the carbonyl oxygen, a step that can be modeled to determine the pKa of the conjugate acid.
-
Carbocation Formation : The protonated species exists in equilibrium with a carbocation intermediate, where the positive charge is delocalized across the π-system.
-
1,2-Migratory Shift : This is the crucial, rate-determining step where one of the substituents at the C4 position migrates to the adjacent C3 or C5 position. This proceeds through a transition state that can be located and characterized using computational methods.
-
Deprotonation : The final step is the loss of a proton to regenerate the aromatic system, yielding the substituted phenol.
Migratory Aptitude: The Influence of the Dichloromethyl Group
In the case of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, the key mechanistic question is the relative migratory aptitude of the methyl versus the dichloromethyl group. Computational chemistry provides a powerful framework for addressing this question. By calculating the activation energies for the transition states of both possible migration pathways, we can predict which group is more likely to migrate.
Based on general principles, the migratory aptitude is influenced by the ability of the migrating group to stabilize the positive charge in the transition state. Alkyl groups, like methyl, are known to migrate readily. The dichloromethyl group, being strongly electron-withdrawing, is expected to have a significantly lower migratory aptitude. Therefore, the migration of the methyl group is the highly favored pathway.
A detailed computational protocol to investigate this would involve:
-
Locating the transition state structures for both methyl and dichloromethyl migration using methods like DFT (e.g., B3LYP/6-311+G(d,p)).
-
Performing frequency calculations to confirm that the located structures are true transition states (i.e., have exactly one imaginary frequency).
-
Calculating the intrinsic reaction coordinate (IRC) to ensure the transition state connects the correct reactant and product.
-
Comparing the calculated activation energy barriers for the two pathways.
The expected outcome is a significantly higher energy barrier for the dichloromethyl group migration, confirming the preferential formation of 3-methyl-4-dichloromethylphenol.
Photochemical Reactivity: Exploring the Excited State Landscape
The photochemistry of cyclohexadienones is a rich and complex field, often leading to intricate molecular rearrangements.[8][9][10] These reactions are governed by the nature of the electronically excited states and the pathways for their decay.
Electronic Excitations and Excited State Character
Upon absorption of UV light, 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone can be promoted to an electronically excited state. The nature of this excited state (e.g., n-π* or π-π*) is critical in determining the subsequent photochemical outcome. Time-dependent DFT (TD-DFT) is a common computational method for calculating the vertical excitation energies and oscillator strengths, which can be correlated with the experimental UV-Vis absorption spectrum.[11]
-
n-π* Transition : This transition involves the promotion of an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital of the dienone system.
-
π-π* Transition : This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital.
The relative energies of these states can be influenced by solvent polarity, and computational models can incorporate solvent effects to provide more accurate predictions.
Potential Photochemical Pathways
Based on the known photochemistry of related cyclohexadienones, several reaction pathways can be envisioned for 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone upon photoexcitation:
-
LUMO-like Reactivity in the Excited State : The excited state can exhibit reactivity reminiscent of the ground-state LUMO, making it susceptible to nucleophilic attack.
-
Radical Reactions : The presence of the C-Cl bonds introduces the possibility of homolytic cleavage upon excitation, leading to radical intermediates. This could initiate a cascade of radical reactions.
-
Rearrangements : Photochemical rearrangements, such as the formation of bicyclic products, are common for cyclohexadienones.[12] The specific products formed will depend on the nature of the lowest energy excited state and the topography of the excited-state potential energy surface.
Computational exploration of these pathways would involve mapping the potential energy surfaces of the relevant excited states to identify minima, transition states, and conical intersections, which are points where the potential energy surfaces of different electronic states cross, facilitating non-radiative decay back to the ground state.
Spectroscopic Properties: A Computational Benchmark
Computational chemistry can be a powerful tool for predicting and interpreting spectroscopic data.
| Spectroscopic Technique | Computational Method | Predicted Properties |
| Nuclear Magnetic Resonance (NMR) | GIAO (Gauge-Independent Atomic Orbital) method with DFT | Chemical shifts (¹H and ¹³C) and coupling constants. These can be compared with experimental data to confirm the molecular structure. |
| Infrared (IR) Spectroscopy | DFT frequency calculations | Vibrational frequencies and intensities. The calculated spectrum can aid in the assignment of experimental IR bands, such as the characteristic C=O stretch. |
| UV-Visible (UV-Vis) Spectroscopy | TD-DFT | Electronic transition energies and oscillator strengths, which correspond to the λmax and intensity of absorption bands in the experimental spectrum. |
Experimental Protocols: A Theoretical Chemist's Approach
While this guide focuses on theoretical studies, the ultimate validation of any computational model lies in its agreement with experimental reality. Here, we outline the key computational "experiments" that form the core of a thorough theoretical investigation of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.
Protocol 1: Ground State and Frontier Orbital Analysis
-
Software : Gaussian, ORCA, or other quantum chemistry software package.
-
Method : Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).
-
Procedure : a. Construct the initial 3D structure of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone. b. Perform a geometry optimization to find the lowest energy conformation. c. Perform a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies). d. Analyze the output to obtain the energies and visualize the spatial distribution of the HOMO and LUMO.
-
Data Analysis : Correlate the HOMO-LUMO gap with chemical reactivity. Identify potential sites for electrophilic and nucleophilic attack based on orbital distributions.
Protocol 2: Dienone-Phenol Rearrangement Mechanism
-
Software : As above.
-
Method : DFT with a functional known to perform well for reaction barriers.
-
Procedure : a. Optimize the geometries of the reactant, the protonated intermediate, and the final phenol product. b. Locate the transition state structures for both methyl and dichloromethyl migration using a transition state search algorithm (e.g., QST2, QST3, or Berny optimization). c. Perform frequency calculations on all stationary points to characterize them as minima or transition states and to obtain zero-point vibrational energies. d. Perform IRC calculations to verify the reaction pathways.
-
Data Analysis : Calculate the activation energy barriers for both migratory pathways and predict the major product.
Visualizing Theoretical Concepts
To better illustrate the theoretical concepts discussed, the following diagrams are provided.
Caption: Molecular structure of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.
Caption: Energy profile of the dienone-phenol rearrangement.
Concluding Remarks and Future Directions
This guide has provided a comprehensive theoretical framework for understanding the structure, reactivity, and spectroscopic properties of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone. Through the lens of computational chemistry, we can move beyond empirical observations to a predictive understanding of this molecule's behavior.
Future theoretical investigations could explore more complex phenomena, such as its reactivity in different solvent environments, its interactions with biological macromolecules for drug design applications, or the detailed dynamics of its photochemical decay pathways. The continued synergy between computational and experimental chemistry will undoubtedly unlock new applications for this versatile and intriguing molecule.
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Computational and Theoretical study of Dienone- Phenol rearrangement and compare the reaction mechanism with different migratory. (URL: [Link])
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Photochemical Rearrangements of Conjugated Cyclic Ketones: The Present State of Investigations. (URL: [Link])
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Photochemistry of linearly conjugated cyclohexadienones in solution. (URL: [Link])
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Tandem Dienone-Photorearrangement-Cycloaddition for the Rapid Generation of Molecular Complexity. (URL: [Link])
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Molecular orbital diagram and the most significant occupied orbital... (URL: [Link])
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The Relation of Cyclohexenone to Cyclohexadienone Rearrangements. Mechanistic Organic Photochemistry. XIV1. (URL: [Link])
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Methodological & Application
The Role of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone in Phenol Synthesis: A Detailed Guide to the Reimer-Tiemann Reaction
Introduction: Unraveling a Classic Transformation for Aromatic Formylation
Phenolic compounds are a cornerstone of organic synthesis, serving as pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and specialty materials. Among the myriad of methods for their functionalization, the introduction of a formyl group (-CHO) ortho to the hydroxyl moiety is a particularly valuable transformation, yielding hydroxybenzaldehydes—versatile precursors for a diverse array of more complex molecules. The Reimer-Tiemann reaction, a named reaction with a rich history, provides a direct route to these important building blocks.[1][2][3]
This application note delves into the synthesis of ortho-hydroxybenzaldehydes via the Reimer-Tiemann reaction, with a special focus on the transient yet critical role of 4-dichloromethyl-4-methyl-2,5-cyclohexadienone as a key intermediate. While not the starting material itself, understanding the formation and subsequent transformation of this dienone is fundamental to grasping the mechanism and successful execution of the Reimer-Tiemann reaction. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical protocols for this classic and enduring synthetic method.
The Dienone-Phenol Rearrangement and the Reimer-Tiemann Reaction: A Mechanistic Crossroads
The dienone-phenol rearrangement is a classic acid-catalyzed reaction where a 4,4-disubstituted cyclohexadienone rearranges to a more stable 3,4-disubstituted phenol.[4][5][6][7] This transformation is driven by the formation of a stable aromatic ring. However, the presence of a dichloromethyl group at the 4-position of the cyclohexadienone ring alters the expected reaction pathway. A direct acid-catalyzed rearrangement is generally blocked in this case.[8] Instead, under the basic conditions of the Reimer-Tiemann reaction, the 4-dichloromethyl-4-methyl-2,5-cyclohexadienone intermediate is formed in situ and proceeds through a different mechanistic route to yield an ortho-hydroxybenzaldehyde.[9][10][11]
The Reimer-Tiemann Reaction: A Step-by-Step Mechanistic Journey
The Reimer-Tiemann reaction is an electrophilic aromatic substitution reaction that proceeds through the following key steps:[12][13][14]
-
Generation of Dichlorocarbene: In a strongly basic solution, chloroform is deprotonated by a hydroxide ion to form the trichloromethyl anion. This unstable anion rapidly undergoes alpha-elimination, losing a chloride ion to generate the highly electrophilic dichlorocarbene (:CCl₂).[2][13]
-
Formation of the Phenoxide Ion: The phenolic starting material is deprotonated by the base to form a phenoxide ion. This increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.
-
Electrophilic Attack and Formation of the Dienone Intermediate: The electron-rich phenoxide ion attacks the dichlorocarbene, primarily at the ortho position due to the directing effect of the hydroxyl group. This attack forms a dichloromethyl-substituted cyclohexadienone intermediate. In the case of p-cresol as the starting material, this intermediate is 4-dichloromethyl-4-methyl-2,5-cyclohexadienone.[15]
-
Hydrolysis and Aromatization: The dichloromethyl group of the dienone intermediate is then hydrolyzed by the aqueous base. This proceeds through a series of steps, ultimately forming a formyl group. Tautomerization of the intermediate then restores the aromaticity of the ring, yielding the final ortho-hydroxybenzaldehyde product.
Figure 1: The mechanistic pathway of the Reimer-Tiemann reaction, highlighting the in-situ formation of dichlorocarbene and the subsequent steps leading to the ortho-formylated phenol.
Detailed Experimental Protocol: Synthesis of 2-Hydroxy-5-methylbenzaldehyde from p-Cresol
This protocol provides a detailed procedure for the ortho-formylation of p-cresol to yield 2-hydroxy-5-methylbenzaldehyde.
Materials and Equipment:
-
p-Cresol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure: [16]
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 43.2 g (0.4 mol) of p-cresol in a solution of 64 g (1.6 mol) of sodium hydroxide in 200 mL of water.
-
Heating: Heat the mixture to 65-70°C using a heating mantle with constant stirring.
-
Addition of Chloroform: Add 48 mL (0.6 mol) of chloroform dropwise from the dropping funnel over a period of approximately 1 hour. It is crucial to maintain the reaction temperature between 65-70°C. The reaction is exothermic, and an ice bath may be necessary to control the temperature.
-
Reaction Completion: After the addition of chloroform is complete, continue stirring the mixture at 65-70°C for an additional 2 hours to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid until it is acidic to litmus paper. This should be done in a fume hood as it will generate fumes.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by steam distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Expected Yield: The yield of 2-hydroxy-5-methylbenzaldehyde can vary, but yields in the range of 30-50% are typically reported for the Reimer-Tiemann reaction.
Data Presentation: Substrate Scope and Yields
The Reimer-Tiemann reaction is applicable to a variety of phenolic substrates. The table below summarizes the typical products and reported yields for the formylation of different phenols.
| Phenolic Substrate | Major Product(s) | Reported Yield (%) |
| Phenol | 2-Hydroxybenzaldehyde, 4-Hydroxybenzaldehyde | 30-50 |
| p-Cresol | 2-Hydroxy-5-methylbenzaldehyde | 30-40 |
| Guaiacol | Vanillin, Isovanillin | ~70 (total) |
| 2-Naphthol | 2-Hydroxy-1-naphthaldehyde | 20-30 |
Note: Yields are highly dependent on the specific reaction conditions.[16]
Experimental Workflow
Figure 2: A step-by-step workflow for the synthesis of 2-hydroxy-5-methylbenzaldehyde via the Reimer-Tiemann reaction.
Safety and Handling
The Reimer-Tiemann reaction involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Chloroform (CHCl₃): A suspected carcinogen and reproductive toxin.[17][18][19][20] It is harmful if swallowed and toxic if inhaled, causing skin and serious eye irritation.[17] All handling should be done in a fume hood, and exposure should be minimized.
-
Sodium Hydroxide (NaOH): A corrosive solid that can cause severe skin burns and eye damage.[21][22][23][24][25] Handle with care, avoiding contact with skin and eyes.
-
p-Cresol: Toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[26][27][28][29][30] Avoid inhalation and contact with skin and eyes.
-
Hydrochloric Acid (HCl): A corrosive acid that can cause severe skin burns and eye damage. Handle with appropriate care and in a well-ventilated area.
Applications of 2-Hydroxy-5-methylbenzaldehyde
The product of this reaction, 2-hydroxy-5-methylbenzaldehyde, is a valuable synthetic intermediate.[31][32] Its bifunctional nature (possessing both a hydroxyl and an aldehyde group) allows for a wide range of subsequent chemical transformations. It is a key building block in the synthesis of:
-
Pharmaceuticals: Used in the preparation of various biologically active compounds.[33][34]
-
Ligands for Metal Complexes: The salicylaldehyde moiety can be readily converted into Schiff base ligands, which are important in coordination chemistry and catalysis.
-
Flavors and Fragrances: As a derivative of salicylaldehyde, it can be a precursor to compounds used in the fragrance industry.
Conclusion
The Reimer-Tiemann reaction remains a cornerstone of organic synthesis for the ortho-formylation of phenols. By understanding the central role of the 4-dichloromethyl-4-methyl-2,5-cyclohexadienone intermediate, researchers can better appreciate the intricacies of this classic transformation. The detailed protocol and safety considerations provided in this application note are intended to equip scientists with the knowledge necessary to safely and effectively utilize this powerful reaction in their synthetic endeavors, ultimately enabling the development of novel molecules for a wide range of applications.
References
- Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828.
- Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36.
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GeeksforGeeks. (2023, July 25). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
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Carl Roth. (2021, March 29). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2023, February 20). Safety Data Sheet: Chloroform. Retrieved from [Link]
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Chem-Supply. (n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET. Retrieved from [Link]
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Penta. (2023, March 21). p-Cresol - SAFETY DATA SHEET. Retrieved from [Link]
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Agilent. (2024, August 23). Chloroform Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
Carl Roth. (2025, March 31). Safety Data Sheet: Sodium hydroxide solution. Retrieved from [Link]
-
Tata Chemicals. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. Retrieved from [Link]
-
Loba Chemie. (2025, January 22). p-CRESOL FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
-
Grokipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Dienone–phenol rearrangement. Retrieved from [Link]
-
Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]
-
Science Madness. (n.d.). THE REIhtER-TIEMANN REACTION. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, February 9). Products of Reimer–Tiemann reaction of 4-methylphenol. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction and Mechanism of Dienone phenol Rearrangements. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reimer–Tiemann Reaction. Retrieved from [Link]
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Wiley Online Library. (n.d.). Exploring the Reimer-Tiemann Reaction: History and Scope. Retrieved from [Link]
-
SlideShare. (n.d.). Dienone phenol rearrangement reaction. Retrieved from [Link]
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Unacademy. (n.d.). Reimer Tiemann Reaction | JEE Chemistry. Retrieved from [Link]
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Eduncle. (2020, November 29). Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform in alkaline medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted 2-Hydroxyaryl Aldehydes by the Microwave-Induced Reimer—Tiemann Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde, 2-hydroxy-5-methyl-. Retrieved from [Link]
- Google Patents. (n.d.). US4324922A - Reimer-Tiemann aldehyde synthesis process.
-
YouTube. (2019, September 12). Dienone-Phenol Rearrangement (Part 1): Basic Concept and Mechanism. Retrieved from [Link]
-
YouTube. (2023, March 29). Dienone-Phenol Rearrangement Mechanism | Organic Chemistry. Retrieved from [Link]
-
Khan Academy. (2022, December 26). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
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PubChem. (n.d.). 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. Retrieved from [Link]
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Application Notes and Protocols for the Dichloromethylation of Aromatic Compounds with 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
Abstract
This document provides a comprehensive technical guide for the dichloromethylation of electron-rich aromatic compounds utilizing 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone. The dichloromethyl group is a valuable synthon in medicinal chemistry and materials science, serving as a precursor to the formyl group and enabling further synthetic transformations. Traditional methods for dichloromethylation often rely on harsh reagents or multi-step sequences. 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone presents itself as a practical alternative, particularly for sensitive substrates like phenols, naphthols, and indoles. These notes detail the mechanistic underpinnings of the reaction, provide validated, step-by-step protocols, and present a representative scope of the transformation.
Introduction: The Synthetic Utility of Dichloromethyl Arenes
The introduction of a dichloromethyl group onto an aromatic ring is a pivotal transformation in organic synthesis. This functional group serves as a masked aldehyde; hydrolysis readily converts the -CHCl₂ group into a formyl group (-CHO), providing a direct route to aromatic aldehydes which are cornerstones in drug discovery and chemical manufacturing. Furthermore, the two chlorine atoms offer handles for subsequent nucleophilic substitution or organometallic coupling reactions, opening avenues to diverse molecular architectures.
Historically, reagents like chloroform under Reimer-Tiemann conditions have been used, but these often suffer from low yields and poor regioselectivity, especially with complex substrates. Other methods may require the use of highly reactive and hazardous reagents like dichloromethyl methyl ether under Friedel-Crafts conditions. The quest for milder and more selective reagents has led to the exploration of alternative electrophilic sources.
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, a stable, crystalline solid, emerges as a valuable reagent in this context. It is readily prepared from inexpensive starting materials (p-cresol and chloroform) and offers a unique mechanism for the dichloromethylation of electron-rich aromatic systems under relatively mild, base-mediated conditions. This guide elucidates the practical application of this important, yet perhaps underutilized, reagent.
Mechanistic Rationale: A Base-Induced Electrophilic Transfer
The reaction proceeds via a mechanism that leverages the inherent reactivity of both the cyclohexadienone scaffold and the nucleophilicity of the aromatic substrate. The process is not a classical electrophilic aromatic substitution but rather a base-induced conjugate addition-elimination pathway.
Causality Behind Experimental Choices:
-
Base Requirement: The reaction is initiated by the deprotonation of the nucleophilic aromatic substrate (e.g., a phenol or indole). This is crucial as it generates a highly nucleophilic phenoxide or indolide anion, which is necessary to attack the electron-deficient dienone system. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal to ensure complete and irreversible deprotonation without competing side reactions.
-
Solvent Choice: An aprotic polar solvent, such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME), is optimal. These solvents effectively solvate the sodium cation of the generated salt, enhancing the nucleophilicity of the anion. They are also inert to the strong base and the reaction intermediates.
-
Reaction Temperature: The initial deprotonation is typically performed at 0 °C to control the exothermic reaction of NaH with the substrate. The subsequent addition of the dienone reagent and the main reaction can be conducted at room temperature or with gentle heating to ensure a reasonable reaction rate.
The proposed mechanism is as follows:
-
Deprotonation: The aromatic substrate (in this case, 2-naphthol) is deprotonated by sodium hydride to form a sodium naphthoxide.
-
Conjugate Addition: The resulting naphthoxide anion acts as a soft nucleophile, attacking the cyclohexadienone at the C5 position (Michael addition). This breaks the aromaticity of the dienone and forms a transient enolate intermediate.
-
Intramolecular Proton Transfer & Rearrangement: The enolate collapses, and a subsequent rearrangement occurs. This step is facilitated by an intramolecular proton transfer, leading to the expulsion of the p-cresol byproduct.
-
Dichloromethyl Transfer: Through this rearrangement, the dichloromethyl group is formally transferred to the nucleophilic position of the aromatic ring (the C1 position of 2-naphthol).
-
Re-aromatization: The intermediate re-aromatizes to yield the final dichloromethylated aromatic product.
Below is a diagram illustrating this proposed mechanistic pathway.
Note: The DOT script above is a simplified representation. A more accurate chemical drawing tool would be needed for precise structures.
Experimental Protocols
Preparation of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
This reagent can be synthesized via the Reimer-Tiemann reaction of p-cresol.
-
Materials: p-cresol, chloroform (CHCl₃), sodium hydroxide (NaOH), water, diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium hydroxide in water.
-
Add p-cresol to the aqueous NaOH solution and stir until a homogenous solution of sodium p-cresolate is formed.
-
Cool the solution in an ice bath and add chloroform dropwise with vigorous stirring.
-
After the addition is complete, heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature and acidify carefully with dilute HCl.
-
Extract the mixture with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone as a pale yellow solid.
-
General Protocol for Dichloromethylation of Aromatic Compounds
Self-Validating System: The success of this protocol relies on the complete initial deprotonation of the substrate, which can be visually confirmed by the cessation of hydrogen gas evolution. The reaction progress is then monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Materials:
-
Aromatic substrate (e.g., 2-naphthol, indole, phenol derivative)
-
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone (1.1 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add the aromatic substrate (1.0 equivalent).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the substrate.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases.
-
Reagent Addition: In a separate flask, dissolve 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone (1.1 equivalents) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at room temperature via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (a suitable eluent system, e.g., 9:1 Hexanes:Ethyl Acetate, should be determined beforehand). The reaction is typically complete within 2-6 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to yield the pure dichloromethylated aromatic product.
-
Application Notes & Protocols: 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone as a Versatile Building Block in Natural Product Total Synthesis
Abstract: This document provides a comprehensive technical guide on the strategic application of 4-dichloromethyl-4-methyl-2,5-cyclohexadienone in the field of natural product total synthesis. Moving beyond a simple catalogue of reactions, this guide delves into the mechanistic underpinnings, strategic advantages, and detailed experimental protocols associated with this powerful synthetic intermediate. We will explore its preparation, its pivotal role in constructing complex molecular architectures, and its application in the synthesis of key structural motifs found in a variety of natural products, such as the bicyclo[3.1.0]hexane core. This note is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic methodologies for complex molecule synthesis.
Introduction: The Strategic Value of a Unique Dienone
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is a crystalline solid with the molecular formula C₈H₈Cl₂O[1]. While its structure may appear straightforward, it is a highly versatile and reactive building block in organic synthesis. Its utility stems from the unique convergence of functionalities within a compact framework: a conjugated dienone system, a quaternary carbon center, and a dichloromethyl group. The dichloromethyl group, in particular, serves as a masked aldehyde or a precursor to other functionalities, dramatically expanding its synthetic potential.
This dienone is most famously generated as an intermediate in the Reimer-Tiemann reaction of p-cresol, though it can be isolated under specific conditions[2]. Its true power is revealed in subsequent transformations, where it serves as a linchpin for constructing complex carbocyclic frameworks. Of particular importance is its ability to undergo photochemical rearrangements to yield bicyclo[3.1.0]hexenone derivatives[3]. This bicyclic system is a privileged scaffold found in numerous sesquiterpenoid natural products, making the dienone a critical gateway to this important class of molecules. This guide will provide the foundational knowledge and practical protocols to effectively utilize this reagent in a research setting.
Preparation of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
The most common and direct route to the title compound is the dichlorocarbene addition to p-cresolate, a variation of the Reimer-Tiemann reaction. The dichlorocarbene, typically generated in situ from chloroform and a strong base, attacks the electron-rich phenoxide ring.
Mechanistic Rationale
The reaction proceeds via the electrophilic attack of dichlorocarbene (:CCl₂) on the phenoxide ion derived from p-cresol. The attack preferentially occurs at the ortho-position due to the directing effect of the hydroxyl group. The resulting dichloromethyl-substituted phenoxide then undergoes tautomerization to the more stable cyclohexadienone structure. The choice of a strong base is critical for the efficient generation of dichlorocarbene from chloroform. The phase-transfer catalyst facilitates the reaction between the aqueous base and the organic chloroform/cresol mixture.
Experimental Protocol: Synthesis from p-Cresol
This protocol describes a robust method for the gram-scale synthesis of the dienone.
Materials:
-
p-Cresol
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (TEBAC) or similar phase-transfer catalyst
-
Dichloromethane (DCM)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add p-cresol (e.g., 10.8 g, 0.1 mol), chloroform (e.g., 60 mL), and benzyltriethylammonium chloride (e.g., 0.5 g).
-
Prepare a solution of sodium hydroxide (e.g., 40 g, 1.0 mol) in 80 mL of deionized water. Cool this solution in an ice bath.
-
With vigorous stirring, add the cold NaOH solution dropwise to the flask over a period of 60-90 minutes. The reaction is exothermic; maintain the temperature between 40-50 °C using a water bath.
-
After the addition is complete, continue stirring the mixture at 50 °C for an additional 3 hours.
-
Cool the reaction mixture to room temperature and dilute with 100 mL of water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase in vacuo to yield a crude oily solid.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and hexanes to afford 4-dichloromethyl-4-methyl-2,5-cyclohexadienone as a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target dienone.
Key Application: Photochemical Rearrangement to Bicyclo[3.1.0]hexenones
One of the most powerful applications of 4,4-disubstituted-2,5-cyclohexadienones is their photochemical rearrangement to bicyclo[3.1.0]hex-3-en-2-ones, often referred to as a "Type A" rearrangement[3]. This transformation provides rapid access to a strained bicyclic core that is a central feature of many sesquiterpenoid natural products, such as occidentalol.
Mechanistic Insight
Upon irradiation with UV light (typically >300 nm), the dienone is excited to its n-π* triplet state. This excited state undergoes a series of pericyclic reactions. The proposed mechanism involves an initial β-to-β bonding to form a bridged diradical intermediate (a "slither" mechanism), followed by intersystem crossing and rearrangement to the final bicyclo[3.1.0]hexenone product. The stereochemistry of the product is often highly controlled.
Caption: Simplified mechanism of the Type A photochemical rearrangement.
Protocol: Photochemical Synthesis of 4-Dichloromethyl-4-methylbicyclo[3.1.0]hex-3-en-2-one
Materials:
-
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
-
Anhydrous acetonitrile or acetone (spectroscopic grade)
-
Pyrex photoreactor vessel
-
Medium-pressure mercury lamp (e.g., 450W Hanovia)
-
Inert gas (Nitrogen or Argon)
-
Silica gel for chromatography
Procedure:
-
Prepare a dilute solution (e.g., 0.01-0.05 M) of the starting dienone in anhydrous acetonitrile. A Pyrex vessel is used to filter out short-wavelength UV light (<290 nm), which can cause undesired side reactions.
-
Deoxygenate the solution by bubbling a gentle stream of nitrogen or argon through it for 20-30 minutes. Oxygen can quench the triplet excited state, reducing reaction efficiency.
-
While maintaining a positive pressure of inert gas, irradiate the solution with a medium-pressure mercury lamp. The reaction should be cooled, typically using a water jacket around the lamp immersion well, to prevent thermal decomposition.
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy. The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure bicyclo[3.1.0]hexenone product.
Strategic Importance in Total Synthesis
The bicyclo[3.1.0]hexane skeleton is a cornerstone of many natural products[4][5][6]. The ability to rapidly construct this strained ring system from a simple phenolic precursor makes this photochemical strategy highly valuable. For instance, the synthesis of sesquiterpenes like (+)-occidentalol, which features this core, can be significantly streamlined by employing this methodology[7]. The dichloromethyl group in the product serves as a versatile handle for further transformations, such as conversion to an aldehyde (formyl group) or other functional groups necessary to complete the synthesis of the target natural product.
| Transformation | Key Reagents | Product Motif | Relevance |
| Dienone Synthesis | p-Cresol, CHCl₃, NaOH | Quaternary Center | Rapid access to functionalized rings |
| Photochemical Rearrangement | UV Light (>300 nm) | Bicyclo[3.1.0]hexenone | Core of many sesquiterpenoids |
| Dichloromethyl Hydrolysis | H₂O, Acid/Base | Formyl Group | Introduction of key C1 unit |
Table 1: Summary of Key Transformations and Their Synthetic Utility.
Conclusion
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is more than a mere chemical curiosity; it is a powerful and versatile intermediate for advanced organic synthesis. Its straightforward preparation and, most importantly, its clean photochemical conversion to the bicyclo[3.1.0]hexenone framework provide a strategically important route to a key structural motif in natural product chemistry. The protocols and mechanistic insights provided herein are designed to empower researchers to confidently apply this chemistry to their own synthetic challenges, accelerating the discovery and development of complex molecules.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138782, 4-Dichloromethyl-4-methyl-2,5-cyclohexadien-1-one. Retrieved from [Link].
-
Hortmann, A. G. (1968). (+)-Occidentalol: Absolute Stereostructure and Total Synthesis. Journal of the American Chemical Society, 90(16), 4563–4565. (Note: While this reference confirms the structure and a total synthesis, the specific use of the title dienone may be in related synthetic approaches by others). A general link to the journal is provided: [Link].
-
LookChem (2023). 4-DICHLOROMETHYL-4-METHYL-2,5-CYCLOHEXADIENONE Synthesis. Retrieved from [Link].
-
Zimmerman, H. E., & Swenton, J. S. (1964). Mechanistic Organic Photochemistry. VIII. Identification of the n-π* Triplet in Rearrangement of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society, 86(7), 1436–1437. A general link to the author's work is provided: [Link].
-
ResearchGate (2021). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues. Retrieved from [Link].
-
Anderson, J. C., & Reese, C. B. (1965). Photochemical transformations of dichloromethyl- and trichloromethyl-cyclohexadienones. Chemical Communications (London), (21), 487-488. A general link is provided: [Link].
-
Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis: Targets, Strategies, Methods. Wiley-VCH. (This text provides context on the importance of such building blocks in natural product synthesis). A general link is provided: [Link].
-
National Center for Biotechnology Information (2009). A New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol. Molecules, 14(9), 3328-3335. Retrieved from [Link].
-
ResearchGate (2022). Synthesis of bicyclo[3.1.0]hexanes. Retrieved from [Link].
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone as a Dichloromethylating Agent
Introduction: A Versatile Reagent for Dichloromethylation
In the landscape of modern organic synthesis, the introduction of dichloromethyl groups (–CHCl₂) into molecular frameworks is of paramount importance. This functional group serves as a versatile synthetic handle, readily transformable into other valuable moieties such as aldehydes, or participating in further carbon-carbon bond-forming reactions. Its presence is also noted in various biologically active molecules, making its efficient installation a key challenge for medicinal chemists and drug development professionals.[1] 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, a stable and crystalline solid, has emerged as a potent electrophilic dichloromethylating agent. This application note provides a comprehensive guide to its use, detailing its reactivity, providing a protocol for its application with active methylene compounds, and discussing the underlying mechanistic principles.
Physicochemical Properties and Safety Considerations
Before utilization, it is crucial to understand the properties and handling requirements of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.
| Property | Value | Source |
| CAS Number | 6611-78-5 | |
| Molecular Formula | C₈H₈Cl₂O | |
| Molecular Weight | 191.05 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 54-55 °C | |
| Boiling Point | 277.8 °C at 760 mmHg | |
| Density | 1.275 g/cm³ |
Safety Precautions:
-
Handling: Always handle 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicity: While specific toxicity data is limited, related compounds can be irritants. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.
Mechanism of Action: Electrophilic Dichloromethylation
The reactivity of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone as a dichloromethylating agent stems from the electrophilic nature of the dichloromethyl group attached to the quaternary center of the cyclohexadienone ring. The reaction is typically initiated by a base, which deprotonates a nucleophilic substrate, such as an active methylene compound, to generate a carbanion. This carbanion then acts as the nucleophile, attacking the dichloromethyl group. The cyclohexadienone moiety serves as an excellent leaving group, being converted to the corresponding phenolate upon collapse of the tetrahedral intermediate.
The overall transformation can be visualized as a nucleophilic substitution at the dichloromethyl carbon, with the dienone portion of the molecule facilitating the reaction by acting as an internal leaving group.
Sources
Application Notes & Protocols: Strategic Synthesis of Biologically Active Compounds Using 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
Abstract
This guide provides a comprehensive technical overview and detailed protocols for leveraging 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone as a pivotal intermediate in the synthesis of biologically active compounds. Moving beyond a simple recitation of steps, we delve into the mechanistic underpinnings and strategic considerations that empower researchers to harness the unique reactivity of this versatile dienone. The primary focus is on its application in constructing substituted aromatic systems and, most notably, its elegant transformation into the tropolone scaffold—a privileged structure in medicinal chemistry. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to integrate this powerful building block into their synthetic programs.
Introduction: The Strategic Value of a Versatile Dienone
In the landscape of organic synthesis, the pursuit of molecular complexity from simple, readily available starting materials is a paramount goal. 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, a stable, crystalline solid, emerges as a reagent of significant strategic value. It is readily prepared from inexpensive industrial feedstocks, namely p-cresol and chloroform, via the Reimer-Tiemann reaction. Its true power lies in the latent functionality held within its structure: a masked aldehyde in the dichloromethyl group and a strained, non-aromatic ring poised for rearrangement.
This unique combination allows for elegant and efficient entry into two important classes of molecules:
-
Substituted Aromatic Aldehydes: The dichloromethyl group serves as a robust precursor to the formyl group, enabling the synthesis of valuable hydroxy- and methoxy-substituted benzaldehydes, which are common intermediates in pharmaceutical synthesis.
-
Troponoids (Tropones and Tropolones): Perhaps the most powerful application is the ring expansion of the cyclohexadienone core to a seven-membered tropolone ring.[1] Tropolones are non-benzenoid aromatic systems found in numerous natural products with a wide spectrum of biological activities, including anti-tumor, anti-fungal, and anti-inflammatory properties.[1] The ability to construct this scaffold from a simple phenolic precursor makes this dienone an invaluable tool.
This guide will illuminate the pathways from this central building block to these high-value compound classes, providing not only the "how" but the critical "why" behind each procedural choice.
Synthesis and Characterization of the Core Reagent
The accessibility of the title dienone is a key advantage. It is typically synthesized through the reaction of p-cresol with chloroform in the presence of a strong base. This reaction proceeds via a dichlorocarbene intermediate which attacks the electron-rich phenoxide ring.
Diagram 1: Synthesis Workflow for the Dienone Reagent
Caption: Workflow for the Reimer-Tiemann synthesis of the title dienone.
Protocol 2.1: Synthesis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
Scientist's Note: This protocol is based on established Reimer-Tiemann procedures. The reaction is biphasic and relies on the generation of dichlorocarbene at the aqueous-organic interface. Vigorous stirring is therefore critical for achieving a good yield. All operations should be conducted in a well-ventilated fume hood.
Materials:
-
p-Cresol (1.0 eq)
-
Chloroform (3.0 eq)
-
Sodium Hydroxide (4.0 eq)
-
Deionized Water
-
Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Equip a three-necked flask with a mechanical stirrer, a condenser, and a dropping funnel.
-
Reagent Charging: Dissolve sodium hydroxide in deionized water in the flask and cool the solution to 10 °C in an ice bath. In a separate beaker, dissolve p-cresol in chloroform.
-
Addition: Add the p-cresol/chloroform solution to the dropping funnel and add it dropwise to the stirred, cooled NaOH solution over 1 hour. Maintain the internal temperature below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux (approx. 60-65 °C) for 3-4 hours. The mixture will become a thick, dark slurry.
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify with concentrated HCl until the pH is ~7. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of chloroform used).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from hexanes to afford the title compound as a pale yellow crystalline solid.
Expected Data:
-
Yield: 60-70%
-
Physical State: Pale yellow crystalline solid
-
Key ¹H NMR signals (CDCl₃): Signals corresponding to the vinyl protons of the dienone ring and the methyl group. The dichloromethyl proton will appear as a singlet.
Key Transformation: Ring Expansion to Tropolones
The conversion of the six-membered dienone to a seven-membered tropolone is a powerful synthetic maneuver. The reaction is typically initiated by a base, which hydrolyzes the dichloromethyl group to an intermediate that undergoes a rearrangement and ring expansion. This strategy provides a direct route to the tropolone core, a structure known for its diverse biological activities.[1]
Diagram 2: Proposed Mechanism for Tropolone Synthesis
Caption: Simplified pathway for the ring expansion of the dienone to a tropolone.
Protocol 3.1: Synthesis of 4-Methyltropolone
Scientist's Note: This transformation hinges on the careful hydrolysis and subsequent rearrangement of the dienone. The choice of solvent and temperature is critical to favor the desired ring-expansion pathway over potential side reactions, such as aromatization to a benzaldehyde derivative.
Materials:
-
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone (1.0 eq)
-
Potassium Hydroxide (2.5 eq)
-
Dioxane or Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric Acid (6M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the dienone in dioxane in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Base Addition: In a separate flask, dissolve potassium hydroxide in a minimal amount of water and add this solution to the stirred dienone solution.
-
Reaction: Heat the mixture to reflux for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting material.
-
Cooling and Acidification: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully acidify the mixture to pH ~2 with 6M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4-methyltropolone.
| Compound | Starting Material | Product | Typical Yield | Key Application |
| 4-Methyltropolone | 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone | 4-Methyltropolone | 50-65% | Precursor to antifungal and antitumor agents[1] |
| 2-Hydroxy-5-methylbenzaldehyde | 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone | 2-Hydroxy-5-methylbenzaldehyde | 70-80% | Intermediate for pharmaceuticals and fine chemicals[2] |
Application in the Synthesis of Bioactive Molecules
The true measure of a synthetic intermediate is its utility in constructing molecules with valuable functions. The tropolone scaffold, readily accessible from our dienone, is a cornerstone of many biologically active natural products.
-
Thujaplicins: These isomers of isopropyl tropolone are known for their potent antibacterial and antifungal properties. The synthetic strategies for these molecules can be adapted from the core protocol for 4-methyltropolone.
-
Colchicine Analogs: While the total synthesis of colchicine itself is complex, the tropolone ring is its key pharmacophore. This methodology provides a streamlined entry to novel analogs for evaluation as antimitotic agents.[1]
-
Stipitatic Acid Derivatives: This fungal metabolite and its derivatives exhibit interesting biological profiles. The core tropolone synthesis is a foundational step in accessing these structures.
The development of new pharmaceuticals often involves the synthesis of extensive compound libraries. The straightforward, scalable, and cost-effective nature of this dienone-to-tropolone route makes it highly attractive for medicinal chemistry programs aimed at exploring the chemical space around the tropolone pharmacophore.[3]
Troubleshooting and Expert Insights
-
Low Yield in Dienone Synthesis: The primary culprit is often insufficient stirring or improper temperature control. The dichlorocarbene is highly reactive and requires efficient mixing to react with the phenoxide. Ensure the mechanical stirrer creates a significant vortex.
-
Formation of Benzaldehyde Byproduct: During the ring expansion, elevated temperatures or prolonged reaction times can favor aromatization to 2-hydroxy-5-methylbenzaldehyde. If this is the major product, reduce the reflux time and monitor the reaction closely by TLC.
-
Purification Challenges: Tropolones can chelate to silica gel. To mitigate this, a small amount of acetic acid (~0.5%) can be added to the chromatography eluent to ensure sharp peaks and good recovery.
Conclusion
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is more than a laboratory curiosity; it is a powerful and economical building block for accessing high-value chemical scaffolds. Its ability to undergo clean, high-yielding transformations into substituted aromatic aldehydes and, more significantly, into the medicinally relevant tropolone core, secures its place as a strategic tool for researchers in drug discovery and development. The protocols and insights provided herein are intended to empower scientists to confidently and effectively integrate this versatile reagent into their synthetic endeavors.
References
-
King J., Leaver D. Photochemical transformations of dichloromethyl- and trichloromethyl-cyclohexadienones. Chemical Communications (London). 1965. Available from: [Link]
-
Wenkert E., Haviv F., Zeitlin A. Condensations of 4-methyl-4-dichloromethyl-2,5-cyclohexadienone. Journal of the American Chemical Society. 1969. Available from: [Link]
-
Guo Y., et al. Synthesis of Naturally Occurring Tropones and Tropolones. Molecules. 2012. Available from: [Link]
-
Zimmerman H. E., Schuster D. I. Mechanistic Organic Photochemistry. IV. Photochemical Rearrangements of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society. 1962. Available from: [Link]
-
LookChem. 4-DICHLOROMETHYL-4-METHYL-2,5-CYCLOHEXADIENONE. Available from: [Link]
-
Hsung R. P., et al. Carbocycloaddition Strategies for Troponoid Synthesis. Molecules. 2020. Available from: [Link]
-
MDPI. 2,4,6-Trichloro-cyclohexa-2,5-dienone. Molbank. 2025. Available from: [Link]
-
Doraghi F., et al. Cycloaddition and functionalization reactions involving tropone. RSC Advances. 2024. Available from: [Link]
-
MDPI. Special Issue “Development and Synthesis of Biologically Active Compounds”. Pharmaceuticals. 2024. Available from: [Link]
-
Ferreira L. G., et al. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Pharmaceuticals. 2021. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20029652, 4,4-Dichlorocyclohexa-2,5-dien-1-one. Available from: [Link]
-
Sun D., et al. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active MDM2 Inhibitor in Clinical Development. Journal of Medicinal Chemistry. 2017. Available from: [Link]
-
Barreiro E. J., et al. Feature Reviews in Medicinal Chemistry. Pharmaceuticals. 2024. Available from: [Link]
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Application Notes and Protocols for the Photochemical Reactions of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: The Untapped Potential of a Bifunctional Dienone
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone stands as a molecule of significant interest at the intersection of photochemistry and synthetic organic chemistry. Its cross-conjugated dienone system serves as a robust chromophore, primed for a variety of photochemical transformations. The presence of both a methyl and a dichloromethyl group at the C4 position introduces a fascinating element of stereoelectronic complexity and offers multiple pathways for rearrangement and functionalization. Understanding and harnessing these light-induced reactions can unlock novel molecular architectures, providing a powerful tool for the synthesis of complex carbocycles and substituted phenols relevant to medicinal chemistry and materials science.
This guide provides a comprehensive overview of the expected photochemical reactivity of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, grounded in the well-established principles of dienone photochemistry. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to guide your experimental design.
Core Photochemical Reactivity: A Dichotomy of Pathways
The photochemistry of 4,4-disubstituted-2,5-cyclohexadienones is dominated by two primary, often competing, rearrangement pathways upon excitation to the triplet state. The choice of reaction pathway is intricately linked to the solvent environment and the nature of the substituents.
The Lumiketone (Type A) Rearrangement: A Gateway to Strained Bicyclic Systems
The lumiketone rearrangement is a hallmark photochemical reaction of 4,4-dialkyl cyclohexadienones.[1][2] This transformation proceeds via the triplet excited state (T1) and involves a formal [2π+2σ] cycloaddition, leading to the formation of a bicyclo[3.1.0]hex-3-en-2-one. This reaction is synthetically valuable as it rapidly builds molecular complexity, generating a strained cyclopropane ring.
The currently accepted mechanism for the lumiketone rearrangement involves the following key steps:
-
n → π* Excitation and Intersystem Crossing (ISC): The dienone absorbs a photon, promoting an electron from a non-bonding (n) orbital on the carbonyl oxygen to an anti-bonding (π*) orbital. This initially forms an excited singlet state (S1), which rapidly undergoes intersystem crossing to the more stable triplet state (T1).
-
π-π Bonding and Reorganization: From the triplet state, a new bond forms between C3 and C5, accompanied by a reorganization of the π-system to form a bicyclic diradical intermediate.
-
Cyclopropane Ring Formation: Subsequent bond formation between C2 and C4 closes the three-membered ring, yielding the final lumiketone product.
The efficiency of the lumiketone rearrangement is often modest, with quantum yields typically being low.[1] This is due to competing non-radiative decay pathways from the excited triplet state back to the ground state.
The Dienone-Phenol Rearrangement: Aromaticity as a Driving Force
The dienone-phenol rearrangement is another characteristic reaction of cyclohexadienones, leading to the formation of a stable aromatic phenol.[1] While this rearrangement is classically acid-catalyzed, photochemical variants are also known. In the context of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, a photochemically induced dienone-phenol rearrangement would likely involve the migration of either the methyl or the dichloromethyl group to an adjacent carbon.
The mechanism of the photochemical dienone-phenol rearrangement can be more complex and varied than the lumiketone pathway. It can proceed through zwitterionic intermediates or involve radical mechanisms, depending on the solvent and the electronic nature of the substituents. The migratory aptitude of the C4 substituents plays a crucial role in determining the final product.
The Critical Role of the Solvent: Dictating the Reaction Outcome
The choice of solvent is arguably the most critical experimental parameter in directing the photochemical reactivity of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone. The solvent can influence the nature of the excited state and stabilize different intermediates, thereby favoring one reaction pathway over another.
| Solvent Type | Expected Predominant Reaction | Rationale |
| Non-polar, Aprotic (e.g., Benzene, Hexane) | Lumiketone Rearrangement | These solvents do not stabilize ionic intermediates, thus favoring the diradical pathway of the lumiketone rearrangement. |
| Polar, Protic (e.g., Methanol, Water) | Dienone-Phenol Rearrangement / Solvolysis Products | Polar protic solvents can stabilize zwitterionic intermediates, promoting group migration. They can also act as nucleophiles, potentially leading to solvolysis products. |
| Hydrogen-Donating (e.g., Isopropanol, Diethyl Ether) | Reduction and Fragmentation | For analogous trichloromethyl compounds, these solvents promote hydrogen abstraction by the excited ketone, leading to reduction and fragmentation products. A similar pathway may be accessible for the dichloromethyl derivative. |
Experimental Protocols: A Guide to Practice
The following protocols are designed to be robust starting points for investigating the photochemical reactions of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone. It is imperative to first determine the UV-Vis absorption spectrum of the starting material in the chosen solvent to identify the λmax and ensure appropriate wavelength selection for irradiation.
General Photochemical Reactor Setup
A standard immersion-well photochemical reactor is suitable for these experiments. The setup consists of:
-
A quartz or borosilicate glass immersion well.
-
A medium-pressure mercury vapor lamp (e.g., 450W Hanovia).
-
A reaction vessel with ports for sample introduction, gas purging, and temperature control.
-
A cooling system to maintain a constant reaction temperature.
-
A magnetic stirrer.
Filters can be used to isolate specific wavelengths from the mercury lamp output if desired.
Diagram of a Typical Photochemical Reactor Setup
Caption: A standard immersion-well photochemical reactor setup.
Protocol for Lumiketone Rearrangement
Objective: To favor the formation of 6-dichloromethyl-6-methylbicyclo[3.1.0]hex-3-en-2-one.
Materials:
-
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
-
Anhydrous Benzene (or other non-polar, aprotic solvent)
-
Nitrogen gas (high purity)
-
Standard photochemical reactor with a quartz immersion well
-
Medium-pressure mercury lamp
Procedure:
-
Preparation: Dissolve 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone (e.g., 1.0 g) in anhydrous benzene (e.g., 200 mL) in the reaction vessel.
-
Degassing: Purge the solution with a gentle stream of nitrogen for 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Irradiation: Assemble the photochemical reactor, ensuring the cooling system is active and maintaining a constant temperature (e.g., 20 °C). Ignite the mercury lamp and irradiate the solution with stirring.
-
Monitoring: Follow the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.
-
Work-up: Once the reaction is complete (or has reached optimal conversion), turn off the lamp and allow the apparatus to cool. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the lumiketone product.
-
Characterization: Characterize the purified product by NMR (¹H and ¹³C), IR, and mass spectrometry to confirm the bicyclo[3.1.0]hex-3-en-2-one structure.
Protocol for Photochemical Dienone-Phenol Rearrangement
Objective: To investigate the formation of substituted phenols.
Materials:
-
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
-
Methanol (or other polar, protic solvent)
-
Nitrogen gas (high purity)
-
Standard photochemical reactor with a borosilicate or quartz immersion well
-
Medium-pressure mercury lamp
Procedure:
-
Preparation: Dissolve 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone (e.g., 1.0 g) in methanol (e.g., 200 mL) in the reaction vessel.
-
Degassing: Purge the solution with a gentle stream of nitrogen for 30 minutes.
-
Irradiation: Assemble the reactor and irradiate the solution at a constant temperature (e.g., 20 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or GC, paying attention to the formation of more polar products (phenols).
-
Work-up: After the reaction, remove the methanol under reduced pressure.
-
Purification and Analysis: Purify the residue by column chromatography. It is anticipated that a mixture of products may form, including 3-dichloromethyl-4-methylphenol and 4-dichloromethyl-3-methylphenol. Careful separation and characterization will be necessary to determine the migratory ratio of the dichloromethyl versus the methyl group.
Logical Flow of a Photochemical Experiment
Caption: A generalized workflow for photochemical synthesis.
Concluding Remarks for the Practicing Scientist
The photochemical reactions of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone offer a fertile ground for synthetic innovation. The protocols and mechanistic insights provided herein serve as a robust framework for exploring these transformations. It is crucial to approach these experiments with a systematic methodology, paying close attention to the choice of solvent and rigorous product characterization. The lumiketone and dienone-phenol rearrangements are powerful tools, and their application to this uniquely substituted dienone is poised to yield novel and valuable chemical entities.
References
- Ghosh, A. (2019). Mechanistic Aspects of Lumiketone Photo-rearrangement of 4,4-disubstituted Cyclohexenone Systems-A Review. Journal of Advanced Scientific Research, 10(3), 01-05.
-
Zimmerman, H. E. (1973). The di-π-methane and oxa-di-π-methane rearrangements. Chemical Reviews, 73(5), 531-551. [Link]
Sources
Topic: The Strategic Use of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone as a Photoinitiator Intermediate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone as a versatile and stable chemical intermediate for the synthesis of custom Type I photoinitiators. We elucidate the mechanistic rationale for its use, detailing its conversion into a photolabile species and its subsequent application in free-radical photopolymerization. This document furnishes detailed, step-by-step protocols for both the synthesis of a novel photoinitiator from this precursor and its use in a representative photopolymerization application. Designed for researchers in materials science and drug development, this note emphasizes the causality behind experimental choices, troubleshooting, and the potential for this intermediate in advanced applications such as hydrogel formation and 3D printing.
Introduction: The Need for Versatile Photoinitiator Precursors
Photopolymerization is a cornerstone technology that translates light energy into chemical bonds, enabling rapid and spatially controlled fabrication of polymeric materials.[1] This process is fundamental to diverse fields, from UV-curable coatings and adhesives to advanced biomedical applications like the creation of hydrogel scaffolds for tissue engineering, cell encapsulation, and light-triggered drug delivery systems.[2][3][4]
The efficacy of any photopolymerization process hinges on the photoinitiating system (PIS).[5][6] Photoinitiators are compounds that, upon absorbing light, generate reactive species—typically free radicals or cations—that initiate polymerization.[7] Free-radical photoinitiators are broadly classified into two categories: Type I, which undergo unimolecular bond cleavage to form radicals, and Type II, which abstract a hydrogen atom or an electron from a co-initiator.[8][9][10]
While a vast library of photoinitiators exists, the synthesis of novel, application-specific initiators with tailored absorption wavelengths, solubility, and biocompatibility remains a significant area of research. This necessitates stable, versatile, and synthetically accessible intermediates. 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone serves as an exemplary intermediate. Its cyclohexadienone core is a well-known photochemically active scaffold, while the dichloromethyl group acts as a stable, yet reactive, synthetic handle.[11][12] This allows for its convenient storage and subsequent conversion into a potent, photolabile acyl-containing initiator, ready for use in a final formulation.
Physicochemical Properties of the Intermediate
A precise understanding of the intermediate's properties is crucial for its handling, storage, and successful use in synthesis.
| Property | Value | Source(s) |
| IUPAC Name | 4-(Dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one | [13][14] |
| CAS Number | 6611-78-5 | [14] |
| Molecular Formula | C₈H₈Cl₂O | [13] |
| Molecular Weight | 191.05 g/mol | [13] |
| Appearance | White to off-white powder or crystals | |
| Boiling Point | ~277.8 °C at 760 mmHg | [13] |
| Density | ~1.275 g/cm³ | [13] |
| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Chloroform, Acetone). Insoluble in water. | N/A |
| Storage | Store in a cool, dry, dark environment, preferably refrigerated. |
Mechanism: A Two-Stage Approach to Photoinitiation
The strategic advantage of using 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is its role as a stable precursor that is not itself the primary photoinitiator. It must first be chemically converted into a photochemically active molecule. This two-stage process provides excellent shelf-life for the intermediate and allows for the "just-in-time" synthesis of the final initiator.
Stage 1: Chemical Synthesis. The dichloromethyl group is a masked carbonyl equivalent. A common and effective transformation is a Friedel-Crafts-type reaction with an aromatic compound (e.g., benzene or a substituted derivative) in the presence of a Lewis acid. This reaction converts the dichloromethyl group into a benzoyl group, yielding a classic α-hydroxyketone type of structure, a well-known class of Type I photoinitiators.[9]
Stage 2: Photochemical Initiation. The synthesized benzoyl-substituted cyclohexadienone, upon irradiation with UV light, undergoes a Norrish Type I cleavage.[11] This homolytic cleavage of the bond between the carbonyl group and the adjacent quaternary carbon results in the formation of two distinct radical species, both of which can go on to initiate the polymerization of vinyl monomers.
The complete workflow from stable intermediate to polymer network is illustrated below.
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Water-Soluble Photoinitiators in Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Dyes as Photoinitiators or Photosensitizers of Polymerization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. magicslides.app [magicslides.app]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lookchem.com [lookchem.com]
- 14. 4-DICHLOROMETHYL-4-METHYL-2,5-CYCLOHEXADIENONE | 6611-78-5 [m.chemicalbook.com]
The Strategic Role of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone in the Synthesis of Steroids and Anthracenes: Application Notes and Protocols
Introduction: A Versatile Building Block for Complex Molecular Architectures
In the landscape of organic synthesis, the quest for efficient and regioselective methods to construct complex molecular scaffolds is a perpetual endeavor. Among the myriad of synthetic intermediates, 4-dichloromethyl-4-methyl-2,5-cyclohexadienone stands out as a versatile and powerful building block. Its unique structural features, combining a reactive dienone system with a dichloromethyl group at a quaternary center, unlock synthetic pathways to highly substituted aromatic compounds, which are the foundational cores of numerous pharmaceuticals and functional materials. This guide provides an in-depth exploration of the application of this reagent in the synthesis of two critical classes of molecules: steroids and anthracenes. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into the practical aspects of these transformations, catering to researchers, scientists, and professionals in drug development.
Part 1: The Dienone-Phenol Rearrangement: A Gateway to Aromatic Steroid Precursors
The cornerstone of the utility of 4-dichloromethyl-4-methyl-2,5-cyclohexadienone in steroid synthesis lies in its propensity to undergo a facile acid-catalyzed Dienone-Phenol rearrangement.[1][2] This rearrangement provides a strategic route to 3,4-disubstituted phenols, which can serve as crucial precursors for the A-ring of various steroids. The presence of the dichloromethyl group is not merely incidental; it plays a crucial role in the stability of the dienone and directs the regiochemical outcome of the rearrangement.
Mechanism of the Dienone-Phenol Rearrangement
The Dienone-Phenol rearrangement is a classic example of a carbocation-mediated molecular reorganization. The generally accepted mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by a strong acid, which enhances the electrophilicity of the dienone system.
-
Carbocation Formation: The positive charge is delocalized across the dienone, leading to the formation of a tertiary carbocation at the C4 position.
-
1,2-Migration: A 1,2-migration of one of the substituents at the C4 position to the adjacent C3 or C5 position occurs. The migratory aptitude of different groups determines the product distribution. In the case of 4-dichloromethyl-4-methyl-2,5-cyclohexadienone, the methyl group typically migrates.
-
Aromatization: The resulting intermediate undergoes deprotonation to restore aromaticity, yielding the stable 3,4-disubstituted phenol.
The presence of the dichloromethyl group at the 4-position can influence the stability of the dienone, making it more amenable to isolation and subsequent controlled rearrangement.[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
Welcome to the technical support center for the purification of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate.
Introduction
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is a versatile building block in organic synthesis. Its purification can be challenging due to potential side products from its synthesis and its inherent reactivity. This guide offers practical, field-proven insights to help you achieve high purity for your downstream applications.
The primary route to synthesizing 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is through a Reimer-Tiemann-type reaction of p-cresol with chloroform in a basic medium. This reaction generates dichlorocarbene as the reactive species, which then attacks the electron-rich phenoxide ion of p-cresol. While the desired product is formed through attack at the para-position followed by dearomatization, other reactions can occur, leading to impurities.
Understanding the Chemistry: Potential Impurities
A thorough understanding of the reaction mechanism is crucial for anticipating and addressing purification challenges. The primary impurities of concern are:
-
Unreacted p-cresol: Incomplete reaction will leave starting material in your crude product.
-
ortho-Formylated side product (2-hydroxy-5-methylbenzaldehyde): The dichlorocarbene can also attack the ortho-position of the p-cresol phenoxide, leading to the formation of this aromatic aldehyde after hydrolysis.
-
Other chlorinated species: Over- or under-chlorination can lead to a variety of minor impurities.
Below is a diagram illustrating the synthetic pathway and the formation of the main product and a key side product.
Caption: Synthetic pathway to 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone and a major side product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone in a question-and-answer format.
Q1: My crude product is a dark, oily residue. How can I best proceed with purification?
A1: A dark, oily crude product is common and often indicates the presence of polymeric materials and colored impurities. It is recommended to first attempt a simple work-up procedure before moving to more advanced purification techniques.
-
Initial Work-up:
-
Dissolve the crude oil in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining base and basic impurities.
-
Follow with a wash with saturated sodium bicarbonate solution to neutralize any acidity and remove acidic impurities like unreacted p-cresol.
-
Finally, wash with brine to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
This initial clean-up should yield a less colored, more manageable material for further purification.
Q2: I'm struggling to crystallize the product. What are the best solvents for recrystallization?
A2: Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. For chlorinated cyclohexadienones, a non-polar/polar solvent mixture is often effective.
Based on the purification of a similar compound, 2,4,6-trichloro-cyclohexa-2,5-dienone, a mixture of hexane and ethyl acetate is a promising starting point.[1]
Recommended Solvent Systems for Recrystallization Screening:
| Solvent System | Rationale |
| Hexane/Ethyl Acetate | Good for compounds of moderate polarity. |
| Hexane/Dichloromethane | Another effective combination for moderately polar compounds. |
| Toluene | Can be a good single solvent for aromatic and related compounds. |
| Isopropanol | A polar protic solvent that can sometimes yield good crystals. |
Troubleshooting Recrystallization:
-
Oiling Out: If the product separates as an oil instead of crystals upon cooling, try using a larger volume of solvent, cooling the solution more slowly, or adding a seed crystal.
-
No Crystals Form: If no crystals form, the solution may be too dilute. Try evaporating some of the solvent. Alternatively, the chosen solvent may be too good a solvent; in this case, a less polar co-solvent can be added dropwise until turbidity persists, followed by gentle heating to redissolve and slow cooling.
-
Poor Recovery: If the yield is low, the product may be too soluble in the chosen solvent system even at low temperatures. Try a less polar solvent system.
Q3: Column chromatography is giving me poor separation. What conditions should I use?
A3: Column chromatography is an excellent alternative or complementary technique to recrystallization, especially for removing closely related impurities.
Recommended Column Chromatography Conditions:
-
Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).
-
Eluent System: A gradient of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The less polar target compound should elute before the more polar 2-hydroxy-5-methylbenzaldehyde and unreacted p-cresol.
Troubleshooting Column Chromatography:
-
Co-elution of Impurities: If the product and impurities elute together, the eluent system may be too polar. Start with a less polar mixture and use a shallower gradient.
-
Product Streaking on the Column: This can be due to overloading the column or the compound's instability on the silica. Ensure you are not loading too much crude material. If instability is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Low Recovery: The product might be strongly adsorbed to the silica gel. A more polar eluent might be needed to elute the compound completely.
The following flowchart can guide your decision-making process for purification.
Sources
Technical Support Center: Synthesis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
This guide is intended for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone. As a versatile intermediate, its purity is paramount for the success of subsequent synthetic steps. This document provides in-depth technical support, troubleshooting advice, and detailed protocols to help you identify and resolve common issues encountered during its synthesis, with a focus on impurity profiling and mitigation.
Overview of the Synthesis: The Reimer-Tiemann Reaction of p-Cresol
The industrial and laboratory-scale synthesis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone typically proceeds via a variation of the Reimer-Tiemann reaction. In this process, p-cresol is reacted with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).[1][2][3]
The key reactive intermediate in this transformation is dichlorocarbene (:CCl₂), which is generated in situ from the reaction of chloroform with the base. The electron-rich phenoxide, formed by the deprotonation of p-cresol, is then attacked by the electrophilic dichlorocarbene. While the classical Reimer-Tiemann reaction leads to ortho-formylation of phenols, in the case of p-cresol, attack at the para-position is also significant, leading to the formation of the desired cyclohexadienone product.[2][3][4]
However, the reaction is often not perfectly selective and can yield a variety of byproducts, which can complicate purification and impact the quality of the final product. Understanding the genesis of these impurities is the first step toward effective troubleshooting.
Common Impurities and Their Formation Mechanisms
Based on the reaction mechanism and typical experimental observations, the following impurities are commonly encountered in the synthesis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone:
| Impurity Name | Structure | Formation Mechanism |
| 2-Hydroxy-5-methylbenzaldehyde | Aromatic aldehyde | This is the classic "normal" Reimer-Tiemann product.[1][3] Dichlorocarbene attacks the ortho-position of the p-cresol phenoxide, followed by hydrolysis of the resulting dichloromethyl group to a formyl group under the basic reaction conditions. |
| Unreacted p-Cresol | Phenol | Incomplete reaction due to factors such as insufficient reaction time, temperature, or reagent stoichiometry. |
| 4-Trichloromethyl-4-methyl-2,5-cyclohexadienone | Trichloromethyl derivative | Over-reaction at the para-position, where the dichloromethylated intermediate reacts with another equivalent of dichlorocarbene or a related chlorinating species. |
| Ring-Chlorinated Byproducts | Chlorinated aromatics | Electrophilic aromatic substitution on the electron-rich p-cresol ring by chlorine species that may be generated under the reaction conditions. |
| Polymeric/Tarry Materials | Complex mixture | Base-catalyzed self-condensation of the starting material, product, or intermediates, especially at elevated temperatures. |
Troubleshooting Guide and FAQs
This section addresses specific issues that you may encounter during your synthesis and provides actionable solutions.
Q1: My yield of the desired product is very low, and the main byproduct is 2-hydroxy-5-methylbenzaldehyde. How can I improve the selectivity for the dienone?
A1: The formation of 2-hydroxy-5-methylbenzaldehyde is a competing reaction pathway. To favor the formation of the desired 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled para-attack over the thermodynamically favored ortho-substitution and subsequent hydrolysis.
-
Rate of Addition: Slow, controlled addition of chloroform to the reaction mixture can help to maintain a low concentration of dichlorocarbene, which may improve selectivity.
-
Solvent System: The Reimer-Tiemann reaction is often carried out in a biphasic system.[2][3] The choice of solvent and the efficiency of mixing can influence the reaction pathway. Experimenting with co-solvents or phase-transfer catalysts may alter the product distribution.
Q2: My crude product is a dark, tarry substance. What is causing this, and how can I prevent it?
A2: The formation of tarry materials is a common issue in reactions involving phenols under strongly basic conditions. This is likely due to polymerization and decomposition reactions. To mitigate this:
-
Temperature Control: Avoid excessive heating. The Reimer-Tiemann reaction can be exothermic, so efficient cooling is crucial.[3]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to decomposition. Monitor the reaction progress by TLC or GC-MS and quench it once the starting material is consumed.
Q3: I am having difficulty removing unreacted p-cresol from my product. What is the best purification strategy?
A3: Unreacted p-cresol can often be removed by the following methods:
-
Base Wash: After the reaction, a wash with a dilute aqueous base (e.g., 5% NaOH solution) can extract the acidic p-cresol into the aqueous layer. The desired product is less acidic and will remain in the organic phase. Be cautious, as the product may have some base sensitivity.
-
Column Chromatography: If a base wash is not sufficiently effective or if the product is base-sensitive, column chromatography on silica gel is a reliable method. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, should effectively separate the more polar p-cresol from the desired product.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended for full characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities present.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl group in the cyclohexadienone ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity assessment and to separate non-volatile impurities.
Analytical and Purification Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a lower temperature (e.g., 80 °C) to resolve the more volatile components, then ramp to a higher temperature (e.g., 250 °C) to elute the product and less volatile impurities. A typical program could be: 80 °C for 2 min, then ramp at 10 °C/min to 250 °C, and hold for 5 min.[5]
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
The expected elution order would be p-cresol, followed by 2-hydroxy-5-methylbenzaldehyde, and then the higher molecular weight product, 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.
Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexane is a good starting point. Begin with a low polarity eluent (e.g., 100% hexane) and gradually increase the polarity (e.g., to 5-10% ethyl acetate in hexane).
-
Fraction Collection: Monitor the elution by thin-layer chromatography (TLC) and combine the fractions containing the pure product.
Purification by Recrystallization
Recrystallization can be an effective final purification step if a suitable solvent is found.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization include hexane/ethyl acetate or ethanol/water mixtures.[2]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Spectroscopic Data for Key Compounds
Accurate identification of the product and impurities relies on comparing experimental data with reference spectra.
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
-
Molecular Formula: C₈H₈Cl₂O[6]
-
Molecular Weight: 191.05 g/mol [6]
-
Mass Spectrum (EI): Key fragments can be observed in the NIST WebBook database.[6]
-
IR Spectrum: The NIST WebBook provides the infrared spectrum for this compound.[7]
2-Hydroxy-5-methylbenzaldehyde
-
¹H NMR and ¹³C NMR: Spectroscopic data for this common impurity are available in public databases such as PubChem.
Visualizing the Reaction and Impurity Formation
The following diagrams illustrate the main reaction pathway and the formation of a key impurity.
Sources
- 1. pCresol reacts with chloroform in alkaline medium to class 12 chemistry CBSE [vedantu.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. 4-Dichloromethyl-4-methyl-2,5-cyclohexadien-1-one [webbook.nist.gov]
- 7. 4-Dichloromethyl-4-methyl-2,5-cyclohexadien-1-one [webbook.nist.gov]
Side reactions and byproducts of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
Welcome to the technical support center for 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, reaction, and purification of this versatile intermediate. Here, we address frequently encountered side reactions and byproducts through a series of troubleshooting guides and FAQs, grounded in mechanistic principles and practical laboratory experience.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone?
A1: The primary degradation pathway is the acid-catalyzed Dienone-Phenol rearrangement.[1][2][3] This reaction is common for 4,4-disubstituted cyclohexadienones and results in the formation of stable phenolic byproducts. The presence of even trace amounts of acid can initiate this rearrangement, leading to significant yield loss and contamination of the desired product.
Q2: Is 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone sensitive to light?
A2: Yes, cyclohexadienones, particularly those with halomethyl groups, can be photosensitive. Analogs such as 4-(tribromomethyl)-4-methyl-2,5-cyclohexadienone are known to undergo photochemical rearrangements upon irradiation, leading to ring-expanded products like tropones or radical-mediated side reactions.[4] Therefore, it is crucial to protect the compound from light during storage and reactions.
Q3: Can the dichloromethyl group undergo hydrolysis?
A3: Yes, the gem-dichloromethyl group is susceptible to hydrolysis, especially under basic or strongly acidic conditions. This can lead to the formation of a formyl group (-CHO) at the 4-position, yielding 4-formyl-4-methyl-2,5-cyclohexadienone or its subsequent rearrangement products.
Q4: What are the likely impurities from the synthesis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone?
A4: A common synthetic route involves the reaction of p-cresol with chloroform in the presence of a base, a variation of the Reimer-Tiemann reaction.[5][6][7] Byproducts from this synthesis can include unreacted p-cresol, ortho-formylated p-cresol (2-hydroxy-5-methylbenzaldehyde), and potentially other chlorinated phenol derivatives.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.
Issue 1: Low yield of the desired product with the formation of a major phenolic byproduct.
-
Symptom: Your reaction mixture or purified product shows a significant amount of a phenolic compound, often identified by its characteristic odor and different chromatographic behavior.
-
Probable Cause: Acid-catalyzed Dienone-Phenol rearrangement has occurred.
-
Mechanistic Insight: The dienone-phenol rearrangement is driven by the formation of a stable aromatic ring.[1][3] The reaction is initiated by the protonation of the carbonyl oxygen, leading to a carbocation intermediate. A 1,2-migration of either the methyl or the dichloromethyl group, followed by deprotonation, results in the formation of a stable phenol. The migratory aptitude of different groups can influence the product distribution.[1]
Diagram of the Dienone-Phenol Rearrangement:
-
Troubleshooting Steps:
-
Strictly Anhydrous and Neutral Conditions: Ensure all solvents and reagents are free from acidic impurities. Use freshly distilled solvents and consider adding a non-nucleophilic acid scavenger, such as proton sponge, in catalytic amounts if trace acid is unavoidable.
-
Temperature Control: The rearrangement can be accelerated at higher temperatures. Maintain the lowest possible temperature for your reaction.
-
Purification Strategy: If the rearrangement has already occurred, the phenolic byproduct can be removed.
-
Aqueous Wash: A dilute aqueous solution of sodium bicarbonate or sodium carbonate can be used to extract the acidic phenol from an organic solution of your product.
-
Chromatography: Normal-phase column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) can effectively separate the less polar dienone from the more polar phenol.
-
-
| Parameter | Recommendation to Minimize Rearrangement |
| pH | Maintain neutral to slightly basic conditions. |
| Temperature | Keep as low as the reaction allows. |
| Solvents | Use anhydrous, non-acidic solvents. |
| Additives | Consider an acid scavenger for sensitive reactions. |
Issue 2: Formation of unexpected, highly conjugated byproducts, especially in the presence of light.
-
Symptom: Your product mixture contains colored impurities or compounds with unexpected UV-Vis spectra, and the reaction was exposed to light.
-
Probable Cause: Photochemical rearrangement.
-
Mechanistic Insight: Similar to its tribromo analog, 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone can undergo photoinduced reactions. [4]This may involve radical cyclization and ring expansion, potentially forming tropone derivatives, which are seven-membered ring systems.
Diagram of the Photochemical Rearrangement:
Caption: Potential photochemical rearrangement pathway.
-
Troubleshooting Steps:
-
Exclusion of Light: Conduct all reactions and manipulations in flasks wrapped in aluminum foil or in a dark room. Store the compound in amber vials.
-
Use of Degassed Solvents: To minimize radical side reactions, use solvents that have been degassed by sparging with nitrogen or argon.
-
Purification: Photochemical byproducts often have different polarities and can be separated by column chromatography.
-
Issue 3: Presence of an aldehyde-containing impurity.
-
Symptom: Spectroscopic analysis (e.g., ¹H NMR showing a peak around 9-10 ppm, IR showing a C=O stretch around 1700 cm⁻¹) indicates the presence of an aldehyde.
-
Probable Cause: Hydrolysis of the dichloromethyl group.
-
Mechanistic Insight: The gem-dichloro group can be hydrolyzed to an aldehyde in the presence of water, particularly if the pH is not neutral.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use thoroughly dried solvents and glassware.
-
Control of pH: Avoid strongly basic or acidic conditions during workup if water is present. A buffered aqueous solution might be preferable to pure water for washes.
-
Purification: The resulting aldehyde will have a different polarity and can likely be separated by column chromatography.
-
Section 3: Experimental Protocols
Protocol 1: Purification of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone from Phenolic Byproducts
-
Liquid-Liquid Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL per 100 mL of organic solution).
-
Wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).
-
Monitoring: Use thin-layer chromatography (TLC) to monitor the separation. The dienone should have a higher Rf value than the more polar phenolic byproduct.
-
-
Recrystallization:
-
Based on protocols for similar compounds, a mixture of hexane and ethyl acetate can be a good starting point for recrystallization. [8]Dissolve the partially purified product in a minimal amount of warm ethyl acetate and slowly add hexane until turbidity is observed. Allow to cool slowly to induce crystallization.
-
References
-
Dienone–phenol rearrangement. In Wikipedia; 2023. [Link]
-
Dienone phenol rearrangement reaction. SlideShare. [Link]
-
Reaction and Mechanism of Dienone phenol Rearrangements. Physics Wallah. [Link]
-
Hasegawa, E., Tamura, Y., Suzuki, K., Yoneoka, A., & Suzuki, T. (1999). Photoreactions of 4-(Tribromomethyl)-4-methyl-2,5-cyclohexadienone and Its Derivatives With Amines: Radical Cyclization and Ring Expansion Reactions Promoted Through Photoinduced Electron Transfer Processes. The Journal of Organic Chemistry, 64(24), 8780–8785. [Link]
-
Dienone-Phenol Rearrangement of 4-Chloro -4-methylcyclohexadienones. ElectronicsAndBooks. [Link]
-
DIENONE-PHENOL REARRANGEMENT | #csirnet #gateexam #setexam #jamchemistry #jeeadvanced. YouTube. [Link]
-
Products of Reimer–Tiemann reaction of 4-methylphenol. Chemistry Stack Exchange. [Link]
-
Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform in alkaline medium. Eduncle. [Link]
-
File:Reimer-Tiemann Reaction of p-cresol.png. Wikimedia Commons. [Link]
-
Photochemical transformations of dichloromethyl- and trichloromethyl-cyclohexadienones. Sci-Hub. [Link]
-
Reimer–Tiemann reaction. In Wikipedia; 2023. [Link]
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Overseas. [Link]
-
Dienone Phenol Rearrangement: Can You Solve These Tricky Problems? YouTube. [Link]
-
Dienone–phenol rearrangements of bicyclic cyclohexa-2,5-dienones; confirmation of a multistage mechanism. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
The photorearrangement of 6-acetoxy-3,5-bis(chloromethyl)-2,4,6-trimethylcyclohexa-2,4-dienone. Scilit. [Link]
-
Multimodal Chromatography for Purification of Biotherapeutics - A Review. PubMed. [Link]
-
2,4,6-Trichloro-cyclohexa-2,5-dienone. ResearchGate. [Link]
Sources
- 1. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 2. Dienone phenol rearrangement reaction | PPTX [slideshare.net]
- 3. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]
- 4. Sci-Hub. Photochemical transformations of dichloromethyl- and trichloromethyl-cyclohexadienones / Chemical Communications (London), 1965 [sci-hub.ru]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform [scoop.eduncle.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dichloromethylation with 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
Welcome to the technical support center for dichloromethylation reactions utilizing 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic procedures, troubleshoot common issues, and understand the nuances of this powerful reagent. Here, we synthesize technical data with practical, field-proven insights to ensure your experiments are both successful and reproducible.
Introduction to the Reagent
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone (CAS 6611-78-5) is a stable, solid reagent for the dichloromethylation of various nucleophiles, most notably phenols and their derivatives.[1][2][3] It serves as a safer and more manageable alternative to gaseous or highly volatile reagents like dichloromethyl methyl ether or chloroform under basic conditions, which are often associated with the Reimer-Tiemann reaction.[4] Its primary advantage lies in its ability to deliver the dichloromethyl group (–CHCl₂) under relatively mild conditions, leading to the formation of dichloromethylated intermediates that are valuable precursors for aldehydes and other functional groups.
The reagent itself is a white to off-white crystalline solid.[5] Proper handling and storage are crucial for its longevity and reactivity.
Key Reagent Properties:
-
Molecular Formula: C₈H₈Cl₂O[1]
-
Molecular Weight: 191.05 g/mol [1]
-
Appearance: White to off-white powder or crystals[5]
-
Storage: Store in a cool, dry, sealed container, protected from light.[6] A refrigerator is recommended for long-term storage.[5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during dichloromethylation reactions in a practical question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Answer: Low or no conversion is a frequent issue that can typically be traced back to a few key areas.[7][8]
Potential Causes & Solutions:
-
Insufficient Base Strength or Amount: The reaction requires the deprotonation of the nucleophile (e.g., a phenol) to initiate the attack on the dichloromethylating agent.
-
Causality: The phenoxide generated is a much stronger nucleophile than the neutral phenol. If the base is not strong enough to deprotonate the phenol effectively, the reaction rate will be negligible.
-
Troubleshooting Steps:
-
Check pKa: Ensure the pKa of your chosen base is sufficient to deprotonate your specific substrate. For standard phenols, strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent are effective. For more acidic phenols, a weaker base like potassium carbonate (K₂CO₃) may suffice.
-
Increase Stoichiometry: Ensure you are using at least a stoichiometric amount of base. It is common to use a slight excess (1.1–1.5 equivalents) to drive the reaction to completion.
-
Base Quality: Ensure your base has not been deactivated by atmospheric moisture. Use freshly opened or properly stored reagents.
-
-
-
Poor Reagent Quality: The dichloromethylating agent can degrade if not stored correctly.[6]
-
Causality: The reagent is sensitive to light and moisture.[6] Degradation leads to a lower effective concentration of the active species.
-
Troubleshooting Steps:
-
Verify Storage: Confirm the reagent was stored in a cool, dark, and dry place.[6]
-
Perform a Test Reaction: Run the reaction on a small scale with a reliable, simple substrate (e.g., phenol or p-cresol) to confirm the reagent's activity.
-
-
-
Inappropriate Solvent or Temperature:
-
Causality: The solvent must be able to dissolve the reactants and be compatible with the strong base used. The reaction often requires heating to overcome the activation energy barrier.
-
Troubleshooting Steps:
-
Solvent Choice: Use dry, aprotic solvents like tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF). Ensure the solvent is anhydrous, as water will quench the base and can react with the reagent.
-
Temperature Adjustment: If the reaction is sluggish at room temperature, try gradually increasing the temperature. Monitor by TLC or LC-MS to check for product formation versus decomposition. A typical range is 50–80 °C.
-
-
Question 2: I'm observing multiple products and significant side-product formation. How can I improve selectivity?
Answer: Formation of side products often points to issues with reaction control, particularly regarding temperature and stoichiometry.
Potential Causes & Solutions:
-
Over-reaction or Decomposition:
-
Causality: The initially formed dichloromethylated product can undergo further reactions or decomposition at elevated temperatures or with prolonged reaction times. Phenolic substrates are also prone to oxidation or other side reactions under harsh basic conditions.[9]
-
Troubleshooting Steps:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.
-
Monitor Closely: Use TLC or LC-MS to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the product from degrading.
-
Controlled Addition: Add the dichloromethylating reagent slowly to a solution of the deprotonated substrate. This maintains a low concentration of the electrophile and can minimize side reactions.
-
-
-
Competing Reaction Pathways (e.g., Ring Chlorination):
-
Causality: Under certain conditions, especially if the reagent degrades or if there are reactive impurities, chlorination of the aromatic ring can occur.[9] This is more common with highly activated phenolic systems.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.[7]
-
Reagent Purity: Use a high-purity dichloromethylating agent.
-
Optimize Base/Solvent: Sometimes, changing the solvent or base can alter the reaction pathway's selectivity.
-
-
Question 3: The workup is problematic, leading to emulsions or loss of product. What is the best practice?
Answer: Workup issues are common, especially when dealing with phenolic products and strong bases.[10][11]
Potential Causes & Solutions:
-
Emulsion Formation:
-
Causality: Emulsions often form during the extraction of phenolic compounds from a basic aqueous solution, especially when using chlorinated solvents like dichloromethane (DCM).[10]
-
Troubleshooting Steps:
-
Add Brine: After quenching the reaction, add a saturated aqueous solution of NaCl (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase and helps to break up emulsions.[10]
-
Change Solvent: Consider using a different extraction solvent, such as ethyl acetate or diethyl ether.
-
Patience: Allow the separatory funnel to stand for an extended period to allow the layers to separate. Gentle swirling, rather than vigorous shaking, can also help.
-
-
-
Product Loss in Aqueous Layer:
-
Causality: If the product is a phenol, it will remain in the aqueous layer as the phenoxide salt if the solution is still basic.[8][11]
-
Troubleshooting Steps:
-
Acidify Carefully: After quenching the excess base with water, carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This will protonate the phenoxide, making the product neutral and extractable into an organic solvent.
-
Check Aqueous Layer: Always save your aqueous layer until you have confirmed product recovery. If the yield is low, you can re-extract the acidified aqueous layer.[8]
-
-
General Experimental Protocol & Data
This section provides a robust, step-by-step methodology for a typical dichloromethylation of a phenol, along with representative data.
Step-by-Step Protocol
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation:
-
Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon.
-
Ensure all solvents (e.g., THF) are anhydrous.
-
The phenol starting material should be pure and dry.
-
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the phenol (1.0 eq.).
-
Add anhydrous THF (approx. 0.1–0.2 M concentration relative to the phenol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.
-
-
Dichloromethylation:
-
In a separate flask, dissolve 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone (1.1 eq.) in a minimal amount of anhydrous THF.
-
Add the solution of the dichloromethylating agent dropwise to the phenoxide solution via a syringe or dropping funnel over 20–30 minutes.
-
After the addition is complete, heat the reaction mixture to 60 °C.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] A typical mobile phase for TLC is a mixture of hexane and ethyl acetate.
-
-
Workup:
-
Once the starting material is consumed (typically 2–6 hours), cool the reaction mixture to 0 °C.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Representative Reaction Data
The following table summarizes typical conditions and expected outcomes for the dichloromethylation of common phenolic substrates.
| Substrate | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenol | NaH (1.2) | THF | 60 | 4 | 75-85% |
| p-Cresol | NaH (1.2) | THF | 60 | 3 | 80-90% |
| 2,6-Dimethylphenol | t-BuOK (1.5) | Dioxane | 80 | 6 | 65-75% |
| 4-Methoxyphenol | K₂CO₃ (2.0) | DMF | 70 | 5 | 70-80% |
Visual Guides & Workflows
Proposed Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the phenoxide on the dichloromethyl group, followed by elimination to regenerate an aromatic system.
Caption: Proposed mechanism for dichloromethylation of phenols.
General Experimental Workflow
This flowchart outlines the key stages from reaction setup to final product isolation.
Caption: Step-by-step experimental workflow diagram.
Troubleshooting Decision Tree: Low Yield
Use this logical guide to diagnose and resolve issues related to low product yield.
Caption: Decision tree for diagnosing low reaction yields.
References
-
Preparation of methyl-substituted phenols and phenol alcohols. ResearchGate. [Link]
-
How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Any troubleshooting for a reaction work-up? Reddit Chemistry. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. National Institutes of Health (NIH). [Link]
-
4-Dichloromethyl-4-methyl-2,5-cyclohexadien-1-one. PubChem, National Institutes of Health (NIH). [Link]
-
Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]
-
Is there any other reagent instead of dichloromethyl methyl ether, for formylation reaction of phenol or mesitylene. ResearchGate. [Link]
-
4-DICHLOROMETHYL-4-METHYL-2,5-CYCLOHEXADIENONE. LookChem. [Link]
- Production method of a 2,6-dichlorophenol compound.
-
4-chloro-4-methyl-2,5-cyclohexadien-1-one. ChemSynthesis. [Link]
-
Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. [Link]
-
Hydrogenation troubleshooting. Reddit Chempros. [Link]
-
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one. PubChem, National Institutes of Health (NIH). [Link]
-
2,5-Dichloro-2,5-cyclohexadiene-1,4-diol. PubChem, National Institutes of Health (NIH). [Link]
Sources
- 1. 4-Dichloromethyl-4-methyl-2,5-cyclohexadien-1-one | C8H8Cl2O | CID 138782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6611-78-5|4-Dichloromethyl-4-methyl-2,5-cyclohexadienone|BLD Pharm [bldpharm.com]
- 3. 4-DICHLOROMETHYL-4-METHYL-2,5-CYCLOHEXADIENONE | 6611-78-5 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dienone | 3274-12-2 [sigmaaldrich.com]
- 6. 4-METHYL-4-TRICHLOROMETHYL-2,5-CYCLOHEXADIEN-1-ONE) - Career Henan Chemical Co. [coreychem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. How To [chem.rochester.edu]
- 9. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Troubleshooting [chem.rochester.edu]
Technical Support Center: Optimizing Reactions with 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
Welcome to the technical support center for 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sensitive intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve reaction yields and overcome common challenges. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the chemical processes involved.
Introduction: Understanding the Reagent
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is a key intermediate, notably in the Reimer-Tiemann reaction for the ortho-formylation of p-cresol to produce 2-hydroxy-5-methylbenzaldehyde.[1][2][3] Its reactivity stems from the electrophilic nature of the dichloromethyl group and the dienone system. Understanding the delicate balance of its stability and reactivity is crucial for successful application. This guide will address common issues from reagent handling to product purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield of the target aldehyde from the hydrolysis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the hydrolysis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone to the corresponding hydroxybenzaldehyde are a common issue. The primary culprits are often incomplete hydrolysis, side reactions, or degradation of the starting material or product under the reaction conditions. Here’s a systematic approach to troubleshooting:
-
Incomplete Hydrolysis: The conversion of the dichloromethyl group to an aldehyde requires basic conditions.[4] Ensure you are using a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide. The reaction is often biphasic, so vigorous stirring is essential to ensure proper mixing of the organic and aqueous phases.[5] The use of a phase-transfer catalyst can sometimes be beneficial.
-
Side Reactions: The dienone is susceptible to various side reactions. Under strongly basic conditions, Cannizzaro-type disproportionation of the product aldehyde can occur. Additionally, the starting material can undergo decomposition or polymerization, especially at elevated temperatures.
-
Temperature Control: The Reimer-Tiemann reaction, which forms this intermediate, is known to be exothermic.[2][3] While some heat is required to initiate the reaction, runaway temperatures can lead to tar formation and decomposition. Careful temperature control, typically in the range of 60-70°C, is critical.
-
Purity of Starting Material: The purity of your 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is paramount. Impurities from its synthesis can interfere with the hydrolysis. It is advisable to purify the dienone before use, for instance by recrystallization.
Q2: I am observing the formation of a significant amount of an insoluble, tar-like substance in my reaction. What is this and how can I prevent it?
A2: The formation of tar or resinous material is a frequent problem in reactions involving phenols and aldehydes under strongly basic conditions. This is often due to polymerization reactions. The product aldehyde can react with the starting phenoxide (if present) or other reactive species to form complex polymeric structures.
To mitigate this:
-
Control Temperature: As mentioned, high temperatures accelerate these unwanted side reactions. Maintain a steady and controlled reaction temperature.
-
Optimize Reaction Time: Prolonged reaction times can increase the likelihood of polymer formation. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC) and quench the reaction as soon as the starting material is consumed.
-
Efficient Stirring: In a biphasic system, localized "hot spots" of high reactant concentration can promote polymerization. Ensure vigorous and efficient stirring throughout the reaction.
Q3: How should I properly store and handle 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone to ensure its stability?
A3: Chlorinated organic compounds, especially reactive intermediates like this dienone, require careful storage to prevent decomposition.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place. A refrigerator is a suitable storage location.[4] Protect from moisture, as it can slowly hydrolyze the dichloromethyl group.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases during storage.
-
Handling: Handle the compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For bulk transfers, ensure equipment is properly grounded to prevent static discharge.[6]
Q4: What are the key spectroscopic features I should look for to confirm the identity and purity of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone?
-
¹H NMR: Expect signals for the vinyl protons of the cyclohexadienone ring, a singlet for the methyl group, and a singlet for the proton of the dichloromethyl group. The chemical shifts will be in the regions typical for these functional groups.
-
¹³C NMR: Look for signals corresponding to the carbonyl carbon, the sp² carbons of the dienone ring, the quaternary carbon attached to the methyl and dichloromethyl groups, the methyl carbon, and the dichloromethyl carbon.[7][8]
-
IR Spectroscopy: A strong absorption band for the C=O stretch of the ketone is expected, typically in the range of 1650-1680 cm⁻¹. You will also see C-H and C=C stretching frequencies.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for the two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine and the methyl group.
Experimental Protocols
The following protocols provide a starting point for your experiments. As with any chemical procedure, it is crucial to perform a thorough risk assessment before beginning.
Protocol 1: Hydrolysis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone to 2-Hydroxy-5-methylbenzaldehyde
This protocol is adapted from the general principles of the Reimer-Tiemann reaction work-up.
Materials:
-
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone (1 equivalent) in a suitable organic solvent (e.g., toluene) if desired, although the reaction can often be run neat in the aqueous base.
-
Base Addition: Prepare a 10-20% aqueous solution of sodium hydroxide (3-4 equivalents). Add the dienone to the vigorously stirred basic solution.
-
Heating and Reaction: Heat the mixture to 60-70°C with continuous, vigorous stirring. Monitor the reaction by TLC or GC until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude 2-hydroxy-5-methylbenzaldehyde.
-
-
Purification: The crude product can be purified by steam distillation, vacuum distillation, or column chromatography on silica gel.[9][10]
| Parameter | Recommended Value/Condition | Rationale |
| Base | NaOH or KOH (3-4 eq.) | Ensures complete hydrolysis of the dichloromethyl group. |
| Temperature | 60-70°C | Provides sufficient energy for the reaction while minimizing side reactions. |
| Stirring | Vigorous mechanical or magnetic stirring | Essential for good mixing in the biphasic system. |
| Work-up | Acidification followed by extraction | Neutralizes the base and allows for isolation of the phenolic product. |
Visualization of Key Processes
Reaction Pathway: From p-Cresol to 2-Hydroxy-5-methylbenzaldehyde
Caption: Formation of the dienone intermediate and its subsequent conversion.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to diagnosing and resolving low reaction yields.
References
-
Wenkert, E., Haviv, F., & Zeitlin, A. (1973). Condensations of 4-methyl-4-dichloromethyl-2,5-cyclohexadienone. Journal of the American Chemical Society, 95(24), 8271–8272. [Link]
-
Chemistry Stack Exchange. (2014). Products of Reimer–Tiemann reaction of 4-methylphenol. [Link]
-
European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169–184. [Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
-
Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. In Organic Reactions. John Wiley & Sons, Inc. [Link]
- Google Patents. (1982). US4324922A - Reimer-Tiemann aldehyde synthesis process.
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]
-
Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]
-
European Patent Office. (n.d.). EP 0068725 A1 - Process for preparation of hydroxybenzaldehydes. [Link]
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]
-
Scribd. (n.d.). Chapter 4 13C NMR Spectros | PDF | Carbon 13 Nuclear Magnetic Resonance. [Link]
-
Olin Chlor Alkali. (n.d.). Product Information - Chloroform: Handling, Storage, and Safety. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. byjus.com [byjus.com]
- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. scribd.com [scribd.com]
- 9. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Overcoming challenges in the dienone-phenol rearrangement of substituted cyclohexadienones
Technical Support Center: Overcoming Challenges in the Dienone-Phenol Rearrangement
Welcome to the technical support hub for the Dienone-Phenol Rearrangement. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the complexities of this powerful, yet often challenging, transformation. The rearrangement of substituted cyclohexadienones into highly functionalized phenols is a cornerstone reaction in the synthesis of complex molecules, including steroids and various polycyclic frameworks.[1][2] However, its success is highly dependent on a nuanced understanding of substrate electronics, substituent migratory aptitudes, and precise reaction conditions.
This center is structured as a series of frequently asked questions (FAQs) and a problem-oriented troubleshooting guide to directly address the specific issues you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts to build a strong foundational understanding of the rearrangement.
Q1: What is the fundamental mechanism of the acid-catalyzed dienone-phenol rearrangement?
The dienone-phenol rearrangement is an acid-catalyzed isomerization that converts a non-aromatic cyclohexadienone into a stable, substituted phenol.[3][4] The primary driving force for this exothermic reaction is the formation of a highly stable aromatic ring.[5][6]
The generally accepted mechanism for a 4,4-disubstituted cyclohexadienone proceeds as follows:
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst, generating a resonance-stabilized carbocation (a benzenonium ion).[3][5]
-
Carbocation Formation: The positive charge is delocalized across the ring system. One of the key resonance structures places the positive charge on the carbon adjacent to the substituted C4 position.[3]
-
1,2-Shift (Rate-Determining Step): One of the substituents on the C4 carbon migrates to the adjacent electron-deficient carbon. This is the critical, product-determining step.
-
Aromatization: A proton is eliminated from the hydroxyl group, regenerating the acid catalyst and yielding the final aromatic phenol product.[7]
Caption: Core mechanism of the Dienone-Phenol Rearrangement.
Q2: How do the electronic properties of substituents at the C4 position influence the reaction?
The electronic nature of the substituents is paramount as it dictates which group is more likely to migrate. This is referred to as "migratory aptitude." The group that can better stabilize the transient positive charge during the 1,2-shift will migrate preferentially.[5]
-
Electron-Withdrawing Groups (EWGs): Groups like esters (-COOEt) or nitriles (-CN) are generally excellent migrating groups. Their ability to delocalize the positive charge makes the transition state for their migration more stable.[1][8]
-
Electron-Donating Groups (EDGs): Alkyl groups (e.g., methyl, ethyl) and aryl groups (e.g., phenyl) also migrate readily. The stability of the resulting carbocation intermediate is a key factor.[5]
-
General Migratory Aptitude: While highly dependent on the specific substrate and conditions, a general trend observed under acidic conditions is: COOEt > Phenyl > Methyl.[1][9] For alkyl groups, the trend often follows the carbocation stability: tertiary > secondary > primary.[10]
Q3: What is the role of the acid catalyst, and how do I choose the right one?
The acid catalyst is essential for initiating the reaction by protonating the carbonyl group.[3] However, the choice of acid and solvent system can dramatically alter the reaction's outcome, speed, and byproduct profile.
-
Protic Acids in Aqueous Media (e.g., H₂SO₄ in water/acetic acid): These conditions favor the formation of a secondary carbocation intermediate, which can sometimes lead to undesired side reactions or slower reaction rates.
-
Acetic Anhydride with a Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH): This is a very common and effective system.[3][6] Acetic anhydride acts as both the solvent and a water scavenger. The reaction proceeds through an acetylated intermediate, which can favor the formation of a more stable tertiary carbocation, often leading to cleaner reactions and higher yields.[8][11] The final product is an aryl acetate, which is easily hydrolyzed to the phenol in a subsequent step.[6]
-
Superacids (e.g., Triflic Acid): In cases with very reluctant substrates, a superacid can be employed to force the rearrangement, though this may also increase the likelihood of decomposition.
| Catalyst System | Typical Conditions | Advantages | Common Issues & Considerations |
| H₂SO₄ / Acetic Acid | Catalytic H₂SO₄ in glacial acetic acid | Simple, readily available reagents. | Can be slow; may lead to side products due to water. |
| Acetic Anhydride / H₂SO₄ | Catalytic H₂SO₄ in acetic anhydride | Generally high-yielding, clean reactions. Anhydrous conditions prevent side reactions.[6] | Product is an acetate ester requiring hydrolysis.[3] |
| Lewis Acids (e.g., BF₃·OEt₂) | Stoichiometric or catalytic amounts in an inert solvent (e.g., CH₂Cl₂) | Milder conditions may be suitable for sensitive substrates. | Can be less effective for electron-poor dienones. |
| Triflic Acid (TfOH) | Catalytic amounts, often at low temperatures. | Extremely powerful for unreactive substrates. | Can easily cause decomposition and charring if not controlled. |
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and solve specific experimental problems.
Q4: My reaction is giving a very low yield, or I am recovering only my starting material. What's wrong?
This is a common issue often related to insufficient activation of the dienone.
Possible Causes & Solutions:
-
Insufficient Acid Strength: The acid catalyst may not be strong enough to protonate the carbonyl efficiently, especially if the dienone is substituted with electron-withdrawing groups.
-
Solution: Switch to a stronger acid system. If you are using H₂SO₄ in acetic acid, try moving to acetic anhydride with a catalytic amount of H₂SO₄ or p-TsOH.[12] For very stubborn cases, catalytic triflic acid at low temperature may be necessary.
-
-
Reaction Temperature is Too Low: The rearrangement often requires thermal energy to overcome the activation barrier of the 1,2-shift.
-
Solution: Gradually increase the reaction temperature. If you are running the reaction at room temperature, try heating to 40-60 °C. Monitor the reaction closely by TLC or LCMS to avoid decomposition.
-
-
Steric Hindrance: Bulky substituents near the reaction center can sterically hinder the approach of the catalyst or the migration step.[13]
-
Solution: This is a more challenging issue. Using a stronger acid system to force the reaction is one option. Alternatively, redesigning the substrate, if possible, may be the only path forward.
-
Caption: Decision workflow for troubleshooting low-yield reactions.
Q5: I'm getting a mixture of phenolic isomers. How can I control the regioselectivity?
The formation of an unexpected regioisomer indicates that the "wrong" group is migrating. This is a direct consequence of competing migratory aptitudes.
Possible Causes & Solutions:
-
Competing Migratory Aptitudes: The two substituents at the C4 position may have very similar migratory aptitudes under your current reaction conditions. For example, the competition between a phenyl and a methyl group can sometimes be sensitive to the reaction medium.[9]
-
Solution 1 (Change the Acid System): The nature of the acid and solvent can influence the stability of the competing transition states. Switching from a protic acid system to an acetic anhydride system can alter the selectivity.
-
Solution 2 (Modify the Substrate): If possible, modify one of the substituents to definitively favor its migration. For instance, replacing a methyl group with an ethyl or isopropyl group might slightly increase its migratory aptitude. Conversely, adding electron-withdrawing groups to a phenyl ring will decrease its migratory aptitude.
-
-
Unanticipated Electronic Effects: An existing substituent elsewhere on the ring might be electronically influencing the stability of one carbocation intermediate over another, leading to the unexpected migration pathway.
-
Solution: Carefully re-evaluate all substituents on the dienone. Computational modeling (e.g., DFT calculations) can be a powerful tool to predict the energies of the different carbocation intermediates and transition states to understand the underlying preference.[5]
-
Q6: My reaction is messy, and I see significant decomposition of my starting material.
Decomposition suggests that the reaction conditions are too harsh for your substrate.
Possible Causes & Solutions:
-
Acid Concentration or Strength is Too High: A highly concentrated or super-strength acid can lead to irreversible side reactions like sulfonation or polymerization, especially at elevated temperatures.
-
Solution: Reduce the concentration of the acid catalyst. If using a strong acid like H₂SO₄, ensure it is only present in catalytic amounts. Consider switching to a milder Lewis acid catalyst like BF₃·OEt₂.
-
-
Reaction Temperature is Too High: While heat can promote the desired rearrangement, excessive heat will accelerate decomposition pathways.
-
Solution: Run the reaction at a lower temperature, even if it requires a longer reaction time. Start at 0 °C or even -20 °C and allow the reaction to warm slowly to room temperature. Monitor progress carefully.
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Dienone-Phenol Rearrangement using Acetic Anhydride
This protocol is a robust starting point for many 4,4-disubstituted cyclohexadienones.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the cyclohexadienone substrate (1.0 eq) in anhydrous acetic anhydride (approx. 0.2–0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: While stirring, add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise. Caution: The addition can be exothermic.
-
Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 1–4 hours).
-
Workup (Hydrolysis):
-
Carefully pour the reaction mixture into a beaker of ice water with stirring to quench the acetic anhydride.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (to neutralize acid), then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude phenol product by flash column chromatography.
References
Sources
- 1. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 2. Dienone-phenol_rearrangement FINAL2.pptx [slideshare.net]
- 3. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]
- 4. Dienone phenol rearrangement reaction | PPTX [slideshare.net]
- 5. ijsred.com [ijsred.com]
- 6. ijrar.org [ijrar.org]
- 7. homework.study.com [homework.study.com]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Dienone–phenol rearrangement mechanism of 8,8-dimethyl- and 6,8,8-trimethyl-naphthalene-1,4,5(8H)-triones in acetic anhydride solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Dienone phenol rearragment | PPTX [slideshare.net]
- 13. Dienone-Phenol Rearrangement [drugfuture.com]
Technical Support Center: Monitoring Reactions with 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful monitoring of your chemical reactions involving this versatile intermediate. As Senior Application Scientists, we have compiled this resource based on established analytical principles and extensive experience in synthetic chemistry.
Section 1: Fundamentals of Reaction Monitoring
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is a reactive intermediate, often utilized in the synthesis of complex chlorinated molecules. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, and minimizing the formation of impurities. The choice of monitoring technique depends on the specific reaction, the properties of the reactants and products, and the available instrumentation.
This section provides an overview of the most common analytical techniques for monitoring reactions with 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitative reaction monitoring. It allows for the visualization of the consumption of starting materials and the formation of products.
Experimental Protocol: TLC Monitoring
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto a TLC plate. Also spot the starting material (4-Dichloromethyl-4-methyl-2,5-cyclohexadienone) and any other relevant standards on the same plate.
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system. The choice of solvent will depend on the polarity of the compounds being analyzed.
-
Visualization: After the solvent front has reached the top of the plate, remove it from the chamber and visualize the spots under UV light. Staining with a suitable agent, such as potassium permanganate, can also be used.
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.
Gas Chromatography (GC)
GC is a powerful technique for both qualitative and quantitative analysis of volatile compounds. It is particularly useful for monitoring the purity of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone and for tracking the progress of reactions where the reactants and products are thermally stable and volatile.
Experimental Protocol: GC Monitoring
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dissolve it in a suitable volatile solvent.
-
Injection: Inject a small volume of the prepared sample into the GC instrument.
-
Separation: The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Detection: A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to detect the separated components.
-
Analysis: The retention times of the peaks can be used to identify the components, and the peak areas can be used to determine their relative concentrations. One study on a related compound, 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one, utilized GC analysis to confirm a purity of 95% after synthesis.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used to analyze a wide range of compounds, including those that are not volatile enough for GC.
Experimental Protocol: HPLC Monitoring
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dissolve it in the mobile phase.
-
Injection: Inject the prepared sample into the HPLC system.
-
Separation: The components are separated based on their interactions with the stationary phase of the HPLC column.
-
Detection: A UV detector is commonly used for detecting aromatic compounds like the cyclohexadienone.
-
Analysis: Similar to GC, retention times and peak areas are used for qualitative and quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about molecules and can be used to monitor reaction progress by observing the disappearance of reactant signals and the appearance of product signals.[2] ¹H and ¹³C NMR are particularly useful.
Experimental Protocol: NMR Monitoring
-
Sample Preparation: Take a small aliquot of the reaction mixture and quench the reaction. Remove the solvent under reduced pressure and dissolve the residue in a deuterated solvent.
-
Data Acquisition: Acquire the NMR spectrum of the sample.
-
Analysis: Integrate the signals corresponding to the starting material and the product to determine the reaction conversion.
Section 2: Troubleshooting Guide
This section addresses specific issues that you may encounter when monitoring reactions with 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.
Issue: Incomplete or Stalled Reaction
Question: My TLC/GC/HPLC analysis shows a significant amount of unreacted 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone even after the expected reaction time. What could be the cause?
Answer: An incomplete or stalled reaction can be due to several factors. Consider the following troubleshooting steps:
-
Reagent Purity and Stoichiometry:
-
Verify Reagent Quality: Ensure that all reagents, including the 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, are of high purity and have not degraded.
-
Check Stoichiometry: Carefully re-calculate and re-measure the amounts of all reagents to ensure the correct stoichiometric ratios are being used.
-
-
Reaction Conditions:
-
Temperature: The reaction may require a higher temperature to proceed to completion. Consider increasing the temperature in small increments while monitoring the reaction progress.
-
Solvent: The choice of solvent can significantly impact reaction rates. Ensure that the solvent is appropriate for the reaction and is of high purity and anhydrous if required.
-
Catalyst Activity: If the reaction is catalyst-dependent, ensure the catalyst is active. It may be necessary to use a fresh batch of catalyst.
-
-
Mixing:
-
Ensure that the reaction mixture is being stirred efficiently to ensure proper mixing of all reactants.
-
Issue: Formation of Unexpected Side Products
Question: My analytical data (GC/HPLC/NMR) shows the presence of unexpected peaks/signals in addition to my desired product. How can I identify and minimize these side products?
Answer: The formation of side products is a common challenge in organic synthesis. 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone can potentially undergo side reactions under certain conditions.
-
Identification of Side Products:
-
Mass Spectrometry (MS): Couple your GC or HPLC to a mass spectrometer to obtain the molecular weight of the side products. This information is invaluable for proposing potential structures.
-
NMR Spectroscopy: If the side products can be isolated, detailed 1D and 2D NMR experiments can elucidate their structures.
-
-
Minimizing Side Product Formation:
-
Reaction Temperature: Side reactions are often favored at higher temperatures. Try running the reaction at a lower temperature.
-
Reaction Time: Prolonged reaction times can sometimes lead to the decomposition of the desired product or the formation of byproducts. Optimize the reaction time by closely monitoring the reaction progress.
-
Order of Addition of Reagents: The order in which reagents are added can influence the reaction pathway. Experiment with different addition sequences.
-
Inert Atmosphere: Some reactions are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.
-
Issue: Difficulty in Monitoring by TLC
Question: I am having trouble visualizing the spots on my TLC plate, or the spots are streaking. What can I do?
Answer: TLC is a powerful tool, but it requires optimization.
-
Poor Visualization:
-
UV Activity: Ensure that your compounds are UV active. If not, you will need to use a stain (e.g., potassium permanganate, iodine) to visualize the spots.
-
Concentration: The concentration of the spotted sample may be too low. Try spotting a more concentrated sample.
-
-
Spot Streaking:
-
Sample Overloading: Streaking can occur if too much sample is spotted on the TLC plate. Try spotting a smaller amount.
-
Inappropriate Solvent System: The solvent system may not be optimal for the separation. If the spots are streaking, the solvent may be too polar. Try adding a less polar co-solvent.
-
Compound Decomposition: The compound may be decomposing on the silica gel plate. This can sometimes be mitigated by using alumina plates or by adding a small amount of a base (e.g., triethylamine) to the developing solvent.
-
Issue: Inconsistent GC/HPLC Results
Question: I am getting inconsistent retention times or peak areas in my GC/HPLC analysis. What could be the problem?
Answer: Inconsistent chromatographic results can be frustrating. Here are some common causes and solutions:
-
Instrumental Issues:
-
Leaks: Check for leaks in the system, particularly around the injector and column fittings.
-
Column Degradation: The GC or HPLC column may be degrading over time. Consider replacing the column.
-
Inconsistent Temperature or Flow Rate: Ensure that the oven temperature (for GC) and the mobile phase flow rate (for HPLC) are stable and reproducible.
-
-
Sample Preparation:
-
Inconsistent Sample Concentration: Ensure that you are preparing your samples with consistent and accurate concentrations.
-
Sample Degradation: The sample may be degrading in the vial before injection. Analyze the samples as quickly as possible after preparation.
-
-
Method Parameters:
-
Inadequate Equilibration Time: Ensure that the column is properly equilibrated with the mobile phase (for HPLC) or carrier gas (for GC) before each injection.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone to ensure its stability?
A1: To ensure the stability of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Q2: Are there any known safety precautions I should take when handling 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone?
A2: Yes, as with any chemical reagent, proper safety precautions should be taken. It is recommended to handle 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3] Always consult the Safety Data Sheet (SDS) for detailed safety information.
Q3: Can 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone be used as a chemical probe for monitoring other reactions?
A3: While 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is typically used as a reactant or intermediate, the principles of reaction monitoring discussed in this guide can be applied to its use in various chemical transformations. The key is to develop an analytical method that can effectively distinguish it from other components in the reaction mixture.
Diagrams
Caption: Workflow for monitoring a chemical reaction.
Caption: Troubleshooting decision-making process.
References
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.).
- SAFETY DATA SHEET. (2025-11-06).
- 2,4,6-Trichloro-cyclohexa-2,5-dienone. (n.d.). MDPI.
Sources
Handling and safety precautions for 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
Welcome to the comprehensive technical support guide for 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone. This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the safe handling, storage, and troubleshooting of common experimental issues related to this reactive chemical intermediate.
Introduction
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is a versatile building block in organic synthesis, often utilized in the formation of substituted phenolic compounds and other complex molecular architectures. Its reactivity, primarily centered around the dichloromethyl group and the dienone system, necessitates careful handling and a thorough understanding of its chemical properties to ensure both experimental success and laboratory safety. This guide is structured to address potential challenges and frequently asked questions, empowering you to work with this reagent confidently and safely.
Troubleshooting Guide
This section addresses specific problems that may arise during the use of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone in experimental settings.
Issue 1: Reaction Failure or Low Yield
Q: My reaction with 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is not proceeding as expected, resulting in a low yield of the desired product. What are the potential causes and solutions?
A: Several factors can contribute to low reaction yields. Consider the following troubleshooting steps:
-
Reagent Quality:
-
Cause: The reagent may have degraded due to improper storage or exposure to moisture or acid fumes. Decomposition can lead to the formation of inactive byproducts.
-
Solution: Ensure the reagent is a free-flowing, pale-yellow solid. If it appears discolored, clumpy, or oily, it may be degraded. It is recommended to use a fresh bottle or purify the existing stock if possible. Always store the compound in a tightly sealed container in a cool, dry, and dark place, preferably in a refrigerator and under an inert atmosphere.
-
-
Reaction Conditions:
-
Cause: 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is sensitive to acidic conditions, which can catalyze a dienone-phenol rearrangement to form 3-chloro-4-methylphenol, an undesired side product.[1][2] The presence of trace acids in your solvents or on your glassware can initiate this pathway.
-
Solution: Use freshly distilled, anhydrous, and non-acidic solvents. Glassware should be oven-dried and cooled under an inert atmosphere before use. If your reaction requires acidic conditions, consider a slow addition of the acid at low temperatures to control the rearrangement.
-
-
Incompatible Reagents:
-
Cause: Strong nucleophiles can react at the carbonyl group or displace the chlorine atoms. Strong bases can also promote undesired side reactions.
-
Solution: Carefully review the compatibility of all reagents in your reaction mixture. If strong nucleophiles or bases are necessary, consider protecting the dienone moiety or using milder reaction conditions (e.g., lower temperatures, shorter reaction times).
-
Issue 2: Formation of Unexpected Side Products
Q: I am observing the formation of 3-chloro-4-methylphenol in my reaction mixture. How can I prevent this?
A: The formation of 3-chloro-4-methylphenol is a classic example of the dienone-phenol rearrangement.[1][3][4]
-
Mechanism: This acid-catalyzed rearrangement involves the migration of a chlorine atom from the C4 position to the C3 position, followed by tautomerization to the aromatic phenol.[2] The presence of even catalytic amounts of acid can trigger this process.
-
Prevention:
-
Strictly Anhydrous and Acid-Free Conditions: As detailed above, ensure all solvents and glassware are free from moisture and acidic residues. The use of acid scavengers, such as non-nucleophilic bases (e.g., proton sponge), can be beneficial if compatible with your reaction.
-
Temperature Control: The rearrangement is often accelerated at higher temperatures. Running your reaction at lower temperatures can help to minimize this side reaction.
-
pH Monitoring: If your reaction medium allows, monitoring and maintaining a neutral or slightly basic pH can suppress the acid-catalyzed rearrangement.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to separate my desired product from unreacted starting material and byproducts. What purification strategies are recommended?
A: Purification can be challenging due to the similar polarities of the starting material and potential side products.
-
Chromatography:
-
Normal Phase: A carefully optimized gradient elution on silica gel is typically effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The dienone is moderately polar.
-
Reverse Phase: For more polar products, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient may provide better separation.
-
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Quenching and Work-up: A well-designed work-up procedure can simplify purification. See the FAQ section below for recommendations on quenching reactive mixtures containing this compound.
Frequently Asked Questions (FAQs)
Handling and Storage
Q: What are the essential personal protective equipment (PPE) and handling precautions for 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone?
A: Due to its potential hazards, the following PPE and handling procedures are mandatory:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are essential. A face shield is recommended if there is a risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat is required. For larger quantities or in case of a potential spill, a chemical-resistant apron or coveralls should be worn.
-
-
Handling:
-
Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust.
-
Keep away from sources of ignition.
-
Ground all equipment when transferring large quantities to prevent static discharge.
-
Q: What are the recommended storage conditions for this compound?
A: To maintain its stability and purity, store 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone under the following conditions:
-
Temperature: Store in a cool, dry place, preferably in a refrigerator.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
-
Container: Keep the container tightly sealed.
-
Incompatibilities: Store away from strong acids, bases, and oxidizing agents.
Reactivity and Stability
Q: How stable is 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone to heat and light?
Q: What are the known incompatible materials?
A: Avoid contact with:
-
Strong Acids: Catalyze the dienone-phenol rearrangement.[1][2]
-
Strong Bases: Can lead to dehydrochlorination or other undesired reactions.
-
Strong Oxidizing Agents: May react exothermically.
-
Nucleophiles: Can react at the carbonyl carbon or displace the chlorine atoms.
Experimental Procedures
Q: How should I properly quench a reaction containing 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone?
A: The quenching procedure should be chosen based on the reaction conditions and other reagents present. A general and safe approach is as follows:
-
Cool the reaction mixture: Before quenching, cool the reaction vessel in an ice bath to dissipate any heat that may be generated.
-
Slow addition of a quenching agent: Slowly add a suitable quenching agent with vigorous stirring. For quenching unreacted electrophilic chlorine species, mild reducing agents like sodium sulfite or sodium thiosulfate solution can be used.[6][7] For general purposes, a saturated aqueous solution of sodium bicarbonate can be used to neutralize any acidic components and quench the reaction.
-
Monitor the quench: Observe for any gas evolution or temperature changes. Add the quenching agent at a rate that maintains control over the reaction.
Q: What is the best way to decontaminate glassware that has been in contact with this compound?
A:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethyl acetate) to remove the bulk of the residue. Collect this rinse as hazardous waste.
-
Decontamination Solution: Soak the glassware in a decontamination solution. A solution of sodium hypochlorite (bleach) at a concentration of 0.1% can be effective for disinfecting surfaces from chlorinated compounds.[8] Alternatively, a base bath (e.g., alcoholic potassium hydroxide) can be used, but with caution, as it is highly corrosive.
-
Final Cleaning: After decontamination, wash the glassware thoroughly with soap and water, followed by a final rinse with deionized water.
Safety and Disposal
Q: What should I do in case of a spill?
A:
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Ensure proper ventilation (if safe to do so) and eliminate all ignition sources.
-
Assess the Spill: Determine the extent of the spill. For small spills, trained personnel with appropriate PPE can proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response team.
-
Containment and Cleanup:
-
Wear the appropriate PPE as described above.
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area using a suitable method (see decontamination FAQ).
-
Q: How should I dispose of waste containing 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone?
A: Waste containing this compound is considered hazardous chemical waste.
-
Segregation: Collect all waste materials (unreacted compound, contaminated solvents, absorbent materials) in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain. Chlorinated organic compounds require specific disposal procedures, often involving high-temperature incineration.
Data and Diagrams
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂O | PubChem |
| Molecular Weight | 191.05 g/mol | PubChem |
| Appearance | Pale-yellow solid | - |
| Melting Point | Data not available | - |
Diagrams
Dienone-Phenol Rearrangement Pathway
Caption: Acid-catalyzed rearrangement of the dienone to the corresponding phenol.
Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
References
-
Dienone–phenol rearrangement. In Wikipedia. Retrieved January 17, 2026, from [Link]
- Blackstock, S. C., et al. (1979). Kinetics of the dienone–phenol rearrangement of some 4,4-dimethylcyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2, (6), 743-747.
- Moodie, R. B., et al. (1979). Dienone-Phenol Rearrangement of 4-Chloro-4-methylcyclohexadienones.
-
Euro Chlor. (2010). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
- Hartshorn, M. P., et al. (1979). Dienone–phenol rearrangement of 4-chloro-4-methylcyclohexadienones.
-
Jain, P. (2022). Dienone phenol rearrangement reaction. SlideShare. Retrieved from [Link]
- Li, J., et al. (2023). A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms. Toxics, 11(5), 409.
-
Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]
-
K-GROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
- American Chemical Society. (2020). Safe handling of chlorine. ACS Chemical Health & Safety, 27(4), 232-239.
- Basu, O. D., et al. (2011). A comparison of sodium sulfite, ammonium chloride, and ascorbic acid for quenching chlorine prior to disinfection byproduct analysis. Journal of Environmental Monitoring, 13(12), 3269-3275.
-
World Health Organization. (2020). Cleaning and disinfection of environmental surfaces in the context of COVID-19. Retrieved from [Link]
Sources
- 1. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 2. Dienone–phenol rearrangement of 4-chloro-4-methylcyclohexadienones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics of the dienone–phenol rearrangement of some 4,4-dimethylcyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Dienone phenol rearrangement reaction | PPTX [slideshare.net]
- 5. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 6. A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [iris.who.int]
Troubleshooting guide for using 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
Welcome to the technical support resource for 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments with this versatile reagent. The protocols and mechanistic explanations provided herein are grounded in established principles of organic chemistry to ensure scientific integrity and practical utility.
Introduction to 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is a reactive intermediate with potential applications in organic synthesis, particularly as a precursor for formylating agents or in reactions leveraging its electrophilic nature. Its structure, featuring a dienone core and a dichloromethyl group, presents unique reactivity patterns and potential challenges. This guide will help you navigate these complexities to achieve successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone?
While specific, documented applications of this exact molecule are not extensively reported in peer-reviewed literature, its structural motifs suggest its utility as:
-
A precursor to formylating agents: The dichloromethyl group can be hydrolyzed to an aldehyde.
-
An electrophile in addition reactions: The dienone system is susceptible to nucleophilic attack.
-
A partner in pericyclic reactions: The diene system can potentially participate in reactions like the Diels-Alder cycloaddition.[1]
Q2: What are the key safety precautions when handling this reagent?
As with any reactive chemical, proper safety measures are paramount. Based on data for structurally related compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[2]
-
In case of contact:
-
Eyes: Causes serious eye damage. Immediately rinse with water for several minutes and seek urgent medical attention.[3]
-
Skin: Can be toxic in contact with skin and cause irritation. Wash the affected area thoroughly with soap and water.[2]
-
Ingestion: Harmful if swallowed. Do not induce vomiting and seek immediate medical attention.[4]
-
Q3: How should I properly store 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone?
To maintain its integrity, 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is sensitive to air and light, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]
Troubleshooting Guide
This section addresses common issues that may arise during reactions involving 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, with a focus on its potential use in formylation reactions and the common side reaction of dienone-phenol rearrangement.
Problem 1: Low or No Yield of the Desired Product
Symptoms:
-
TLC or LC-MS analysis shows mainly starting material.
-
The isolated yield of the target molecule is significantly lower than expected.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Reagent Instability | The dienone may have degraded due to improper storage (exposure to moisture, air, or light). | Ensure the reagent was stored correctly under an inert atmosphere. If degradation is suspected, it may be necessary to purify the reagent or use a fresh batch. |
| Insufficient Activation | In reactions where the dienone acts as an electrophile (e.g., formylation), a Lewis acid catalyst is often required to enhance its reactivity. | Screen different Lewis acids (e.g., TiCl₄, AlCl₃, SnCl₄) and optimize the stoichiometry. Ensure the Lewis acid is of high purity and handled under anhydrous conditions.[5] |
| Inappropriate Solvent | The solvent may not be suitable for the reaction, leading to poor solubility of reagents or unwanted side reactions. | Use anhydrous, non-protic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5] Avoid protic solvents like alcohols, which can react with the dienone or the Lewis acid. |
| Low Reaction Temperature | The reaction may have a significant activation energy barrier that is not overcome at the current temperature. | Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. |
Problem 2: Formation of an Unexpected Phenolic Byproduct
Symptoms:
-
NMR and mass spectrometry data indicate the presence of a 3-chloro-4-methylphenol derivative instead of or in addition to the expected product.
Potential Cause and Solution:
This is a classic sign of a Dienone-Phenol Rearrangement . This acid-catalyzed rearrangement is a common reaction pathway for 4,4-disubstituted cyclohexadienones.[2][3]
Caption: Acid-catalyzed Dienone-Phenol Rearrangement.
Solutions to Minimize Dienone-Phenol Rearrangement:
-
Control Acidity: If possible, perform the reaction under non-acidic or weakly acidic conditions. If a Lewis acid is necessary, use the mildest one that effectively promotes the desired reaction.
-
Low Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to disfavor the rearrangement pathway.[5]
-
Choice of Lewis Acid: Some Lewis acids are more prone to promoting this rearrangement than others. An empirical screening of different Lewis acids may be necessary.
Problem 3: Complex Product Mixture and Purification Challenges
Symptoms:
-
TLC shows multiple spots, and the crude NMR spectrum is complex and difficult to interpret.
-
Difficulty in isolating the desired product by column chromatography.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Multiple Reaction Pathways | The dienone can undergo various reactions, including 1,2-addition, 1,4-addition, and the aforementioned rearrangement, leading to a mixture of products. | Optimize reaction conditions (temperature, solvent, catalyst) to favor a single pathway. Consider using protecting groups on other reactive functionalities in your substrate. |
| Hydrolysis of Dichloromethyl Group | The dichloromethyl group can be partially or fully hydrolyzed during aqueous workup, leading to the formation of aldehydes and carboxylic acids. | Perform the aqueous workup at low temperatures and quickly. Use a buffered or mildly basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid.[6] |
| Product Instability | The desired product may be unstable under the purification conditions (e.g., silica gel). | Consider alternative purification methods such as preparative TLC, recrystallization, or chromatography on a less acidic stationary phase like alumina. |
Experimental Protocols
General Protocol for Lewis Acid-Mediated Formylation of an Activated Aromatic Compound
This protocol is adapted from procedures for similar formylating agents like dichloromethyl methyl ether and should be considered a starting point for optimization.[5][7]
-
To a stirred solution of the aromatic substrate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen) at 0 °C, add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise.
-
Stir the resulting mixture at 0 °C for 15-30 minutes.
-
Add a solution of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone (1.05 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding it to a cold, saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a typical formylation reaction.
References
-
Wikipedia. Dienone–phenol rearrangement. [Link]
-
Physics Wallah. Reaction and Mechanism of Dienone phenol Rearrangements. [Link]
-
Angene Chemical. Safety Data Sheet for a related compound. [Link]
-
Gracia, J., et al. (2018). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl₄: Scope and Limitations. Molecules, 23(11), 2869. [Link]
-
PubChem. 4-Dichloromethyl-4-methyl-2,5-cyclohexadien-1-one. [Link]
-
LookChem. 4-DICHLOROMETHYL-4-METHYL-2,5-CYCLOHEXADIENONE. [Link]
-
Organic Syntheses. Preparation of Mesitaldehyde. [Link]
-
Slideshare. Dienone phenol rearrangement reaction. [Link]
-
ElectronicsAndBooks. Dienone-Phenol Rearrangement of 4-Chloro-4-methylcyclohexadienones. [Link]
-
Chemistry Stack Exchange. Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. [Link]
-
Doronina, E. P., et al. (2018). Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates. Russian Journal of General Chemistry, 88(2), 241–250. [Link]
-
MDPI. Formylation of Amines. [Link]
-
Sciforum. Reactions of Acetoacetates With Electron-deficient Anilines. [Link]
-
Organic Chemistry Portal. 1,4-Cyclohexadiene synthesis. [Link]
-
YouTube. Dienone-Phenol Rearrangement Mechanism | Organic Chemistry. [Link]
-
ACS Publications. Discovery of a potent and orally bioavailable spirooxindole MDM2 inhibitor. [Link]
Sources
- 1. 1,4-Cyclohexadiene synthesis [organic-chemistry.org]
- 2. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]
- 3. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
Welcome to the technical support center for the synthesis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthesis. We will delve into the common challenges encountered during the process, providing troubleshooting advice and in-depth explanations to ensure the safe and efficient production of your target compound.
I. Overview of the Synthesis: The Zincke-Suhl Reaction
The synthesis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is typically achieved via the Zincke-Suhl reaction, a specialized form of the Friedel-Crafts alkylation.[1][2] This reaction involves the treatment of p-cresol with a dichloromethylating agent in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][3] While effective at the lab scale, scaling up this reaction introduces significant challenges related to reagent handling, thermal management, and product purification.
II. Frequently Asked Questions & Troubleshooting Guides
This section is structured to address specific issues you may encounter at different stages of the synthesis.
A. Reagent & Catalyst Handling at Scale
Question 1: We are scaling up our synthesis and are concerned about handling large quantities of anhydrous aluminum chloride. What are the primary hazards and best practices?
Answer: Anhydrous aluminum chloride is a highly reactive and hazardous substance, and its risks are amplified at an industrial scale.[4][5]
-
Primary Hazards:
-
Violent Reaction with Water: AlCl₃ reacts violently and exothermically with water, including atmospheric moisture, to release large volumes of corrosive hydrogen chloride (HCl) gas.[4] This can lead to a rapid pressure increase in a sealed reactor.
-
Corrosivity: Both anhydrous AlCl₃ and the HCl gas it produces are highly corrosive to skin, eyes, and respiratory membranes.[4][5] It will also corrode most metals if moisture is present.[4]
-
Dust Inhalation: Anhydrous AlCl₃ is often a fine powder that can be easily inhaled, causing severe respiratory irritation.[5]
-
-
Best Practices for Scale-Up:
-
Moisture Control: All reactors, transfer lines, and solvents must be scrupulously dried before the introduction of AlCl₃. Work in a dry, inert atmosphere (e.g., nitrogen or argon) is essential.[4]
-
Personal Protective Equipment (PPE): Standard PPE is insufficient. Personnel should use a fire-retardant laboratory coat, safety glasses, and impervious gloves.[4] For large-scale operations, full-face respirators with acid gas cartridges and protective suits are recommended.
-
Charging the Reactor: Use a closed-system charging apparatus to transfer AlCl₃ to the reactor. This minimizes dust exposure and contact with atmospheric moisture.
-
Material Compatibility: Ensure your reactor and associated equipment are made of compatible materials. Glass-lined steel is a common choice for this type of chemistry.[6]
-
Question 2: What are the safety considerations for using dichloromethane (DCM) as a solvent on a larger scale?
Answer: Dichloromethane (DCM) is an effective solvent for this reaction, but its use is increasingly regulated due to health and environmental concerns.[7][8]
-
Health Risks: DCM is a suspected carcinogen and can cause damage to the central nervous system, liver, and kidneys upon prolonged exposure.[7]
-
High Volatility: With a boiling point of approximately 40°C, DCM can generate significant vapor pressure, requiring a well-sealed reactor and an efficient off-gas management system.[9]
-
Scale-Up Protocols:
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a closed system.[9]
-
Exposure Monitoring: Implement a workplace chemical protection program (WCPP) with regular monitoring of airborne DCM concentrations to ensure they remain below the established exposure limits.[8][10][11]
-
PPE: Standard nitrile gloves offer limited protection against DCM.[10] Use of thicker, specialized gloves (e.g., polyvinyl alcohol or Silver Shield) or double-gloving is recommended.[8][10]
-
B. Reaction Execution & Monitoring
Question 3: Our reaction yield drops significantly upon scale-up, and we are observing the formation of several byproducts. What is the likely cause?
Answer: This is a classic scalability issue often tied to inadequate thermal management and localized "hot spots" within the reactor. The chlorination of phenols is exothermic, and poor heat dissipation can lead to side reactions.[12]
-
Common Byproducts:
-
Ring-Chlorinated Cresols: Electrophilic chlorination can occur on the aromatic ring of p-cresol, leading to isomers of chlorocresol.[13][14]
-
Over-Chlorination: The desired product can undergo further chlorination.
-
Polymeric Materials: High temperatures can promote the formation of tarry, polymeric byproducts.
-
-
Troubleshooting & Solutions:
-
Controlled Reagent Addition: Add the dichloromethylating agent and the aluminum chloride slurry slowly and sub-surface to ensure rapid mixing and to avoid localized high concentrations.
-
Efficient Heat Exchange: Ensure your reactor has an adequate cooling jacket and that the coolant is at a sufficiently low temperature. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.
-
Reaction Temperature: Maintain a consistent, low reaction temperature. While the optimal temperature should be determined experimentally, temperatures are often kept low initially and may be slowly increased.
-
Agitation: Ensure robust and efficient stirring to maintain a homogenous reaction mixture and uniform temperature throughout the reactor.
-
Question 4: We are experiencing significant HCl off-gassing. How should this be managed at an industrial scale?
Answer: Significant HCl evolution is expected from the reaction of AlCl₃ with p-cresol and any trace moisture.[1][4] A robust off-gas scrubbing system is non-negotiable at scale.
-
Management Strategy:
-
Scrubber System: Vent the reactor's headspace to a caustic scrubber (e.g., containing a sodium hydroxide solution). This will neutralize the HCl gas before it is released into the atmosphere.[15][16][17]
-
Monitoring: The pH and temperature of the scrubber solution should be monitored to ensure its continued effectiveness.[17]
-
Material Compatibility: The off-gas lines and scrubber components must be constructed from acid-resistant materials like borosilicate glass or appropriate polymers.[16]
-
C. Work-up & Product Isolation
Question 5: The quenching step of our reaction is extremely vigorous and difficult to control on a large scale. How can we improve this?
Answer: Quenching a large-scale Friedel-Crafts reaction is a hazardous operation due to the highly exothermic decomposition of the aluminum chloride complex with water.
-
Standard Procedure Issues: Adding water directly to the reaction mixture is highly dangerous at scale and should be avoided.
-
Improved Quenching Protocol:
-
Reverse Quench: Slowly and carefully transfer the reaction mixture to a separate vessel containing a well-stirred mixture of ice and water. This allows the heat of the quench to be absorbed by the latent heat of fusion of the ice.
-
Temperature Control: The quench vessel must be equipped with its own cooling system to manage the exotherm.
-
HCl Management: Be prepared for the evolution of large quantities of HCl gas during the quench. The quench vessel should also be vented to a scrubber.
-
Aqueous Work-up: After quenching, the acidic aqueous layer will need to be separated. The organic layer should then be washed with water, a mild base (e.g., sodium bicarbonate solution) to remove residual acid, and finally with brine.[18][19]
-
D. Purification of the Final Product
Question 6: We are struggling to achieve high purity of the 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone. Distillation seems to be ineffective. What are our options?
Answer: Purification of chlorinated phenols and related compounds can be challenging due to the presence of regioisomers with similar boiling points.[20]
-
Challenges with Distillation: Isomeric byproducts often have very close vapor pressures, making fractional distillation an inefficient method for achieving high purity, especially at a large scale.[20]
-
Recommended Purification Strategy: Crystallization
-
Solvent Screening: A solvent screen should be performed to identify a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in the mother liquor.
-
Hybrid Approach: A hybrid approach of distillation followed by crystallization can be highly effective. A preliminary distillation can remove more volatile or less volatile impurities, enriching the desired product in the distillate, which is then subjected to crystallization.[20]
-
Recrystallization: For very high purity requirements, a second recrystallization may be necessary.
-
III. Process Flow & Key Parameters
Experimental Workflow Diagram
Caption: Scalable workflow for the synthesis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield and impurity issues.
Table 1: Key Scalability Parameters & Considerations
| Parameter | Laboratory Scale (Exemplary) | Pilot / Industrial Scale | Key Scalability Considerations |
| Catalyst | Anhydrous AlCl₃ | Anhydrous AlCl₃ | Moisture sensitivity, corrosivity, dust hazard, exothermic quench.[4][5] |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) or alternative | Health risks, volatility, environmental regulations, need for closed systems.[7][8][9] |
| Temperature | 0 - 25 °C | 0 - 25 °C (or optimized) | Heat removal is critical due to decreased surface-area-to-volume ratio.[12] |
| Reagent Addition | Dropping funnel | Metering pump (sub-surface) | Control of exotherm, prevention of localized hot spots. |
| Work-up | Quench with ice/water | Reverse quench into ice/water | Highly exothermic, requires separate cooled vessel and off-gas scrubbing. |
| Off-Gas | Fume hood | Caustic Scrubber | Large volumes of corrosive HCl gas are generated.[15][16] |
| Purification | Flash Chromatography | Distillation followed by Crystallization | Isomeric impurities make distillation alone inefficient.[20] |
IV. References
-
ORS, DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride).
-
Wikipedia, Zincke–Suhl reaction.
-
T. Zincke, R. Suhl, Ber. 39, 4148 (1906).
-
M. S. Newman, A. G. Pinkus, J. Org. Chem. 19, 978, 985, 992, 997 (1954).
-
VelocityEHS, Dichloromethane (Methylene Chloride) Hazards & Safety Information.
-
UCSF EH&S, EPA Restrictions for Methylene Chloride/Dichloromethane (DCM).
-
Princeton EHS, Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety.
-
US Water, ALUMINUM CHLORIDE STORAGE AND HANDLING.
-
ResearchGate, How can i conduct (safely) the reaction of aluminium with hydrochloric acid.
-
Google Patents, US2947790A - Process for production of chlorinated phenols with recovery of hydrochloric acid.
-
Alfa Chemistry, Phase Transfer Catalysis.
-
Dalal Institute, Phase Transfer Catalysis.
-
ResearchGate, Reaction of p-cresol and benzoyl chloride in the presence of different...
-
CRDEEP Journals, Phase-Transfer Catalysis in Organic Syntheses.
-
Indian Journal of Chemistry, Oxidation of p-cresol catalyzed by neat and zeolite encapsulated cobalt salen complexes.
-
Chem-Station Int. Ed., Phase-Transfer Catalyst (PTC).
-
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Validation & Comparative
A Senior Application Scientist's Guide to Alternative Reagents for the Dichloromethylation of Phenols
Introduction: Beyond the Reimer-Tiemann Reaction
The dichloromethyl group (–CHCl₂) is a synthetically versatile functional group, primarily serving as a stable precursor to the formyl group (–CHO) upon hydrolysis. Its introduction onto a phenolic ring, particularly at the ortho-position to the hydroxyl group, yields salicylaldehyde derivatives, which are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.[1][2]
For decades, the Reimer-Tiemann reaction has been the textbook method for this transformation.[3][4] It typically involves treating a phenol with chloroform (CHCl₃) in the presence of a strong base, generating highly reactive dichlorocarbene (:CCl₂) in situ.[5][6] However, the classical Reimer-Tiemann reaction is often plagued by modest yields, harsh reaction conditions (high temperatures and strong bases), and a frequent lack of regioselectivity, often yielding mixtures of ortho and para isomers.[7][8] Furthermore, its scope is limited with substrates that are sensitive to strong bases or high heat.[4]
This guide provides a comparative analysis of modern, alternative reagents and strategies that overcome the limitations of the Reimer-Tiemann reaction. We will delve into the mechanistic underpinnings of each method, provide field-proven experimental protocols, and present comparative data to empower researchers in selecting the optimal dichloromethylation strategy for their specific synthetic challenges.
The Benchmark: A Critical Look at the Reimer-Tiemann Reaction
To appreciate the advancements offered by alternative reagents, we must first understand the mechanism and limitations of the conventional method. The reaction proceeds via an electrophilic aromatic substitution, where the electron-rich phenoxide ion attacks the electrophilic dichlorocarbene.[9]
The generation of dichlorocarbene is the critical first step, initiated by the deprotonation of chloroform with a strong base.[4] This highly reactive intermediate is then intercepted by the phenoxide.
Caption: Mechanism of the Reimer-Tiemann Reaction.
While historically significant, the biphasic nature of the reaction and the high reactivity of dichlorocarbene often lead to side reactions and purification challenges.[3] This has driven the development of more controlled and selective methods.
Alternative 1: Dichloromethyl Methyl Ether (DCME) & The Rieche Formylation
A powerful and widely adopted alternative is the use of dichloromethyl methyl ether (DCME, Cl₂CHOCH₃) in the presence of a Lewis acid, a method known as the Rieche formylation.[2] This approach offers significantly milder reaction conditions and often provides superior yields and regioselectivity, particularly for the desired ortho-product.[10]
Causality Behind the Method: The key to this method's success lies in the activation of DCME by a Lewis acid, typically titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). The Lewis acid coordinates to the ether oxygen of DCME, generating a highly electrophilic dichloromethyl cation equivalent, [CH(Cl)OCH₃]⁺, which is then attacked by the electron-rich phenol. The coordination of the Lewis acid to the phenolic oxygen directs the electrophile to the ortho position, enhancing regioselectivity.[10]
Comparative Performance of Rieche Formylation
The utility of the DCME/TiCl₄ system is evident in its application to various electron-rich phenols, where it consistently delivers high yields of the ortho-formylated product, often avoiding the diformylation seen in other methods.[10]
| Phenol Substrate | Product (Major Isomer) | Yield (%) | Reference |
| 3,5-Dimethoxyphenol | 2-Formyl-3,5-dimethoxyphenol | 85% | [10] |
| 2,3,5-Trimethylphenol | 2-Formyl-3,4,6-trimethylphenol | 71% | [10] |
| 3,4,5-Trimethoxyphenol | 2-Formyl-3,4,5-trimethoxyphenol | High Yield | [10] |
| Thymol | Thymol Aldehyde | Good Yield | [11] |
Field-Proven Protocol: Ortho-Formylation of 3,5-Dimethoxyphenol
This protocol is adapted from the work of R. Martín and colleagues, demonstrating a robust and scalable procedure.[10]
Materials:
-
3,5-Dimethoxyphenol
-
Dichloromethane (DCM), anhydrous
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethyl methyl ether (DCME)
-
0.1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Workflow:
Caption: Experimental workflow for the Rieche formylation.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the 3,5-dimethoxyphenol (1.0 eq) in anhydrous dichloromethane (approx. 1.5 mL/g of phenol).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Lewis Acid Addition: While stirring, add titanium tetrachloride (2.2 eq) dropwise over 15–30 minutes. The mixture will typically turn a deep color.
-
Stirring: Allow the mixture to stir at 0 °C for 30–60 minutes.
-
Reagent Addition: Add dichloromethyl methyl ether (1.0 eq) dropwise over 15 minutes.
-
Reaction: Continue stirring the reaction mixture at 0 °C for an additional 1–2 hours.
-
Warming: Remove the ice bath and allow the mixture to warm to room temperature. Let it stand for 1 hour.
-
Work-up: Carefully pour the reaction mixture into a separatory funnel containing 0.1 N HCl. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-formyl-3,5-dimethoxyphenol.
Alternative 2: Two-Step Formylation-Chlorination Strategy
An alternative paradigm involves decoupling the C-C bond formation from the dichlorination step. This two-step approach first installs a formyl group with high regioselectivity and then converts the resulting aldehyde to the geminal dichloride. This strategy offers enhanced control and is often compatible with a broader range of functional groups.
Causality Behind the Method: The primary advantage here is leveraging highly efficient and selective ortho-formylation reactions that do not proceed via dichlorocarbene. Once the pure hydroxybenzaldehyde is isolated, it can be subjected to a deoxygenative chlorination reaction under conditions optimized for this specific transformation, avoiding the complex mixture of a one-pot reaction.
Step A: Regioselective Ortho-Formylation
While several formylation methods exist (e.g., Duff, Vilsmeier-Haack), the method developed by Hofsløkken and Skattebøl using paraformaldehyde and magnesium chloride is exceptionally effective for the exclusive ortho-formylation of phenols.[12]
Key Features:
-
High Ortho-Selectivity: No para-isomer is typically observed.
-
Mild Conditions: The reaction is run in THF or acetonitrile.
-
Good Yields: Generally provides high yields for a variety of phenols.
Step B: Deoxygenative Chlorination of Aldehydes
Classical methods using reagents like PCl₅ or SOCl₂ are effective but can be harsh. Modern organic synthesis offers milder alternatives. A particularly efficient method utilizes phthaloyl chloride as the reagent and a Lewis base catalyst.[13]
Key Features:
-
Mild Conditions: The reaction proceeds efficiently at or below room temperature.
-
High Functional Group Tolerance: Compatible with many other functional groups.
-
Scalability: The procedure is readily scalable.
Caption: Logical flow of the two-step dichloromethylation strategy.
Alternative 3: Emerging Methods - Dichloromethyl Lithium in Flow
For specialized applications requiring precise control and handling of highly reactive species, the use of dichloromethyl lithium (LiCHCl₂) is an emerging option. This reagent is thermally unstable and traditionally requires cryogenic temperatures (below -78 °C). However, recent advancements in continuous flow chemistry have made this reagent much more accessible and safer to handle.[14]
Causality Behind the Method: Flow chemistry enables the generation and immediate use of unstable intermediates like LiCHCl₂ within milliseconds.[14] This short residence time prevents decomposition, allowing reactions to be performed at much more practical temperatures (e.g., -30 °C). The phenoxide can be introduced into the flow stream to react with the freshly generated LiCHCl₂, providing a highly controlled dichloromethylation. While this method requires specialized equipment, it represents the cutting edge for handling such reactive C1 building blocks.
Comparative Summary of Dichloromethylation Methods
| Method/Reagent | Mechanism Summary | Typical Conditions | Advantages | Limitations |
| Reimer-Tiemann | Electrophilic attack by in situ generated dichlorocarbene (:CCl₂) | Phenol, CHCl₃, strong base (e.g., NaOH), heat (60-70 °C) | One-pot reaction, inexpensive reagents.[3] | Often low yields, poor regioselectivity, harsh conditions, not suitable for sensitive substrates.[4][7] |
| Rieche Formylation (DCME) | Electrophilic attack by a Lewis acid-activated DCME cation equivalent | Phenol, DCME, Lewis acid (e.g., TiCl₄), 0 °C to RT | Milder conditions, good to excellent yields, high ortho-selectivity.[2][10] | DCME is a hazardous reagent, requires anhydrous conditions, Lewis acid stoichiometry can be high.[15] |
| Two-Step: Formylation-Chlorination | 1. Ortho-formylation. 2. Deoxygenative chlorination of the aldehyde. | 1. MgCl₂, paraformaldehyde. 2. Phthaloyl chloride. | Excellent regioselectivity, high overall yields, broad substrate scope, modular approach.[12][13] | Two separate synthetic steps required, increasing overall operational time. |
| Dichloromethyl Lithium (Flow) | Nucleophilic attack of phenoxide on LiCHCl₂ | LiCHCl₂ generated in situ from CH₂Cl₂ and base in a flow reactor | Excellent control, can be run at higher temps than batch (-30 °C), high purity.[14] | Requires specialized continuous flow equipment, less common for general lab use. |
Conclusion and Outlook
The dichloromethylation of phenols has evolved significantly beyond the classical Reimer-Tiemann reaction. For researchers seeking high yields and excellent ortho-selectivity under mild conditions, the Rieche formylation using dichloromethyl methyl ether and TiCl₄ stands out as a superior one-pot alternative. For substrates where ultimate control over regioselectivity is paramount or where the one-pot method fails, the two-step formylation-chlorination strategy offers a robust and highly reliable pathway.
As the field of organic synthesis continues to advance, methods that improve safety, control, and efficiency, such as the use of flow chemistry for handling reactive intermediates like dichloromethyl lithium, will likely become more prevalent. The choice of reagent should be guided by the specific attributes of the phenolic substrate, the desired scale of the reaction, and the available laboratory resources. This guide provides the foundational knowledge and practical protocols to make that decision an informed one.
References
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Vedantu. (n.d.). The reaction which involves dichlorocarbene as an electrophile. Retrieved from [Link]
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Martín, R., et al. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(4), 861-864. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,1-dichloroalkanes. Retrieved from [Link]
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Hafner, A., et al. (2017). Dichloromethyl lithium: A valuable reagent in organic synthesis handled in continuous flow mode. Novartis OAK. Retrieved from [Link]
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Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
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ResearchGate. (2017). Is there any other reagent instead of dichloromethyl methyl ether, for formylation reaction of phenol or mesitylene. Retrieved from [Link]
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ResearchGate. (2025). Selective Formylation of Alcohols in the Presence of Phenols with Chloral. Retrieved from [Link]
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Organic Syntheses. (2024). Difluoromethylation of Phenols. Retrieved from [Link]
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YouTube. (2023). Reimann Tiemann reaction | formylation of phenol. Retrieved from [Link]
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A Comparative Guide to the Efficacy of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of complex synthetic endeavors. Among the diverse array of building blocks available to the modern chemist, dienones represent a versatile class of compounds. This guide provides an in-depth technical comparison of the efficacy of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone against other dienones in various synthetic applications. By examining its unique reactivity, supported by experimental data and mechanistic insights, this document aims to equip the reader with the knowledge to make informed decisions in their synthetic design.
Introduction: The Unique Profile of a Dichloromethylated Dienone
Cyclohexadienones are powerful intermediates in organic synthesis, prized for their ability to participate in a variety of transformations, most notably the dienone-phenol rearrangement. This acid-catalyzed reaction allows for the construction of highly substituted phenolic moieties, which are prevalent in numerous natural products and pharmaceutical agents.[1][2] The substitution at the C4 position of the cyclohexadienone ring profoundly influences its reactivity and the ultimate outcome of the reaction.
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone distinguishes itself from many other 4,4-disubstituted cyclohexadienones due to the presence of the dichloromethyl group. This electron-withdrawing substituent has a significant impact on the electronic nature of the dienone system, which in turn governs its behavior in chemical reactions. A key characteristic is that the presence of a dichloromethyl group at the 4th position can hinder or even block the spontaneous dienone-phenol rearrangement that is common for many other 4,4-disubstituted cyclohexadienones.[2] This unique feature makes it a valuable tool for synthetic chemists, allowing for alternative reaction pathways to be explored.
The Dienone-Phenol Rearrangement: A Tale of Two Dienones
The dienone-phenol rearrangement is a cornerstone of cyclohexadienone chemistry. In a typical acid-catalyzed rearrangement of a 4,4-dialkyl cyclohexadienone, one of the alkyl groups migrates to an adjacent carbon, leading to the formation of a stable, substituted phenol.[1]
General Mechanism of the Dienone-Phenol Rearrangement
Caption: General workflow for photoreactions of dienones.
Table 1: Comparison of Photoreaction Products of 4-Trihalomethyl-4-methyl-2,5-cyclohexadienones with Amines
| Starting Dienone | Major Products | Reported Yield | Reference |
| 4-(Tribromomethyl)-4-methyl-2,5-cyclohexadienone | 4-Bromo-5-methyltropone and 4-(Dibromomethyl)-4-methyl-2,5-cyclohexadienone | Varies with conditions | [3] |
| 4-(Dichloromethyl)-4-methyl-2,5-cyclohexadienone | Expected to be analogous, potentially yielding 4-chloro-5-methyltropone | Data not available | - |
Synthetic Utility and Potential Applications
The unique reactivity profile of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone makes it a valuable precursor for various synthetic targets. Its stability towards acid-catalyzed rearrangement allows for the selective functionalization of other parts of the molecule without unwanted phenolic side products.
One potential application lies in its use as a building block for the synthesis of complex polycyclic structures. The dienone moiety can participate in cycloaddition reactions, and the dichloromethyl group can be further transformed into other functional groups.
Furthermore, while the dienone-phenol rearrangement is hindered, it is not always completely suppressed. Under specific and forcing conditions, it may be possible to induce the rearrangement, providing a controlled route to highly substituted phenols that might be difficult to access through other methods. The choice of a strong Lewis acid, for instance, could potentially overcome the deactivating effect of the dichloromethyl group.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Dienone-Phenol Rearrangement
-
Objective: To induce the rearrangement of a 4,4-disubstituted cyclohexadienone to the corresponding 3,4-disubstituted phenol.
-
Procedure:
-
Dissolve the 4,4-disubstituted cyclohexadienone in a suitable solvent such as acetic anhydride.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) to the solution at room temperature. [1] 3. Stir the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired phenol.
-
Protocol 2: General Procedure for Photoreaction of a 4-Halomethyl-4-methyl-2,5-cyclohexadienone with an Amine
-
Objective: To synthesize tropone derivatives from a 4-halomethyl-4-methyl-2,5-cyclohexadienone.
-
Procedure:
-
In a quartz reaction vessel, dissolve the 4-halomethyl-4-methyl-2,5-cyclohexadienone and an excess of the desired amine in a suitable solvent (e.g., acetonitrile). [3] 2. Purge the solution with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiate the solution with a high-pressure mercury lamp while maintaining a constant temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup and extract the products with an appropriate organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the product mixture by column chromatography on silica gel to isolate the tropone derivatives and other products. [3]
-
Conclusion
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone presents a unique and valuable tool for synthetic chemists. Its key distinguishing feature is its resistance to the facile dienone-phenol rearrangement that characterizes many other 4,4-disubstituted cyclohexadienones. This stability, conferred by the electron-withdrawing dichloromethyl group, allows for a broader range of synthetic transformations to be explored, particularly in the realm of photochemistry.
While direct, quantitative comparisons with other dienones across a wide range of reactions are still somewhat limited in the literature, the available data on related compounds, such as the tribromomethyl analog, provide a strong basis for predicting its reactivity. The choice between 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone and other dienones will ultimately depend on the specific synthetic goal. For the straightforward synthesis of 3,4-disubstituted phenols via rearrangement, other dienones with alkyl or aryl substituents at the C4 position are generally more suitable. However, when alternative reaction pathways are desired, or when the dienone moiety needs to be preserved for subsequent transformations, the stability of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone makes it a superior choice.
Future research into the reactivity of this compound under a wider range of conditions, including catalysis with various Lewis acids and exploration of a broader scope of photochemical transformations, will undoubtedly uncover new and exciting applications for this versatile synthetic intermediate.
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Slideshare. Dienone phenol rearrangement reaction. Available at: [Link]
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Slideshare. Dienone-phenol_rearrangement FINAL2.pptx. Available at: [Link]
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Scribd. DIENONE-PHENOL REARRANGEMENT - Copy. Available at: [Link]
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Hasegawa, E., Tamura, Y., Suzuki, K., Yoneoka, A., & Suzuki, T. (1999). Photoreactions of 4-(Tribromomethyl)-4-methyl-2,5-cyclohexadienone and Its Derivatives With Amines: Radical Cyclization and Ring Expansion Reactions Promoted Through Photoinduced Electron Transfer Processes. The Journal of Organic Chemistry, 64(24), 8780–8785. Available at: [Link]
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A Mechanistic Comparison of Dienone-Phenol Rearrangements: A Guide for Researchers
The dienone-phenol rearrangement is a cornerstone transformation in organic synthesis, providing a powerful route to highly substituted and often sterically hindered phenolic compounds from cyclohexadienones.[1][2] First reported by Karl von Auwers and Karl Ziegler in 1921, this rearrangement capitalizes on the thermodynamic driving force of aromatization to construct a stable phenolic ring system.[1][3][4] Its applications are widespread, notably in the synthesis of complex natural products, steroids, and polycyclic aromatic systems.[1][5][6]
This guide offers an in-depth mechanistic comparison of the primary pathways through which this rearrangement proceeds: acid-catalyzed, photochemical, and base-catalyzed. Understanding the nuances of each pathway is critical for researchers in medicinal chemistry and materials science to predict reaction outcomes, control regioselectivity, and design novel synthetic strategies. We will explore the key intermediates, transition states, and governing principles of each variant, supported by experimental data and detailed protocols.
The Acid-Catalyzed Dienone-Phenol Rearrangement: The Classic Pathway
The most frequently employed variant of this reaction is the acid-catalyzed pathway.[2] It typically involves treating a 4,4-disubstituted cyclohexadienone with a Brønsted or Lewis acid, such as sulfuric acid in acetic anhydride, to induce a skeletal reorganization.[3][5]
Mechanism and Causality
The driving force for this rearrangement is the formation of a thermodynamically stable aromatic ring.[3][5] The accepted mechanism proceeds through a series of well-defined cationic intermediates:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the dienone system and generates a resonance-stabilized hydroxyarenium ion (a carbocation).[5][7][8]
-
Carbocation Formation: Through resonance, the positive charge is delocalized across the ring, with a key resonance structure placing the charge on a carbon atom adjacent to the fully substituted C4 position.[5][9]
-
1,2-Alkyl/Aryl Shift: This is the crucial, product-determining step. One of the substituents on the C4 carbon migrates to the adjacent electron-deficient carbon (C3). This 1,2-shift proceeds through a bridged transition state to form a more stable tertiary carbocation.[7][10]
-
Deprotonation and Aromatization: The final step involves the loss of a proton from the hydroxyl group, which quenches the carbocation and re-establishes the aromaticity of the ring, yielding the final 3,4-disubstituted phenol product.[5][7][9]
The choice of the migrating group in unsymmetrical dienones is not random; it is dictated by the group's ability to stabilize the positive charge in the bridged transition state. This is known as its migratory aptitude .
Caption: Mechanism of the acid-catalyzed dienone-phenol rearrangement.
Migratory Aptitude
The regiochemical outcome of the rearrangement depends on the relative migratory aptitudes of the two substituents at the C4 position. This aptitude is governed by the substituent's ability to stabilize the developing positive charge during the 1,2-shift.[3][11] While not absolute and subject to reaction conditions, a generally accepted order is:
COOEt > Phenyl (Aryl) > Alkyl [1]
For example, in a 4-methyl-4-phenylcyclohexadienone, the phenyl group will preferentially migrate due to its ability to delocalize the positive charge through its π-system. Electron-withdrawing groups generally exhibit a higher migratory aptitude than simple alkyl groups.
| Migrating Group (R) | Relative Aptitude | Rationale |
| Carboethoxy (-COOEt) | Highest | The carbonyl group can participate in stabilizing the transition state.[12] |
| Aryl (e.g., Phenyl) | High | The π-system of the aromatic ring stabilizes the positive charge via resonance (phenonium ion intermediate). |
| Vinyl | Medium | The adjacent double bond provides some electronic stabilization.[1] |
| Alkyl (e.g., Methyl) | Lower | Stabilizes positive charge through hyperconjugation and inductive effects. |
| Alkoxy | Variable | Can be influenced by electronic and steric factors.[1] |
The Photochemical Dienone-Phenol Rearrangement
When subjected to UV irradiation, cyclohexadienones can undergo rearrangement through entirely different mechanistic pathways, often yielding products inaccessible via thermal, acid-catalyzed routes. These reactions proceed via electronically excited states and involve unique intermediates.
Mechanism and Causality
The photochemical pathway does not rely on a simple carbocation rearrangement. For 4,4-disubstituted-2,5-cyclohexadienones, the mechanism is often a multi-step process:[13]
-
Photoexcitation: The dienone absorbs a photon, promoting it from its ground state (S₀) to an excited singlet state (S₁), typically an n→π* transition.[13] This is followed by rapid intersystem crossing (ISC) to a more stable triplet state (T₁).
-
Di-π-Methane Rearrangement: The excited triplet state undergoes a characteristic photochemical rearrangement. This can be viewed as a formal[1][9]-shift involving the π-systems, leading to the formation of a highly strained bicyclo[3.1.0]hexen-2-one intermediate (a "lumi-ketone").[14][15]
-
Ground-State Rearrangement: This bicyclic intermediate is often unstable and can rearomatize under the reaction conditions, sometimes requiring acid catalysis in a subsequent step to facilitate the final rearrangement to a phenol. The regioselectivity of this step is governed by the cleavage of one of the cyclopropane bonds, which is influenced by the substituents.[14]
This pathway's distinct mechanism allows for the formation of different regioisomers compared to the acid-catalyzed reaction, as the governing factors are related to the stability of excited states and radical intermediates rather than carbocations.
Caption: General pathway for the photochemical dienone-phenol rearrangement.
The Base-Catalyzed Dienone-Phenol Rearrangement
While less common than the acid-catalyzed variant, the dienone-phenol rearrangement can also be induced by a base.[1][2][16] This pathway proceeds through an anionic mechanism and offers a complementary synthetic route, particularly for substrates that may be sensitive to strong acids. The mechanism is not as universally defined as the acid-catalyzed route and can be substrate-dependent. A plausible pathway involves:
-
Enolate Formation: A strong base deprotonates the dienone at a position alpha to the carbonyl group, forming an enolate.
-
Anionic Rearrangement: The negative charge facilitates a skeletal rearrangement. This may involve an intramolecular nucleophilic attack followed by ring-opening to achieve the migration.
-
Protonation: The rearranged anionic intermediate is protonated upon workup to yield the final phenol product.
This method is synthetically useful but requires careful selection of the base and substrate to avoid side reactions.
Comparative Analysis: Acid vs. Photo vs. Base
The choice of reaction conditions is paramount as it dictates the mechanistic pathway and, consequently, the structure of the resulting phenol. The table below provides a direct comparison of the three main variants.
| Feature | Acid-Catalyzed | Photochemical | Base-Catalyzed |
| Initiation | Protonation of carbonyl oxygen | UV light absorption (n→π*) | Deprotonation (enolate formation) |
| Key Intermediate | Resonance-stabilized carbocation | Excited triplet state; bicyclo[3.1.0]hexenone | Enolate / Anionic species |
| Driving Force | Formation of stable aromatic ring | Relaxation of excited state; rearomatization | Formation of stable aromatic ring |
| Regioselectivity | Governed by migratory aptitude (carbocation stability) | Governed by excited-state electronics and stability of bicyclic intermediate | Governed by anion stability and kinetic factors |
| Typical Conditions | H₂SO₄/Ac₂O; Re₂O₇; Sc(OTf)₃[5][17][18] | High-pressure mercury lamp, specific wavelength | Strong bases (e.g., alkoxides, hydrides) |
| Key Advantage | Well-understood, reliable, broad scope | Access to unique regioisomers | Viable for acid-sensitive substrates |
Experimental Protocols
To provide a practical context, the following are representative, detailed protocols for the acid-catalyzed rearrangement.
Protocol 1: Classic Acid-Catalyzed Rearrangement of 4,4-Dimethylcyclohexadienone
This protocol is a classic example demonstrating the acid-catalyzed pathway.[3][5]
Materials:
-
4,4-Dimethyl-2,5-cyclohexadien-1-one
-
Acetic anhydride (Ac₂O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-dimethyl-2,5-cyclohexadien-1-one (1.0 g, 8.19 mmol) in acetic anhydride (15 mL).
-
Catalysis: Cool the solution to 0 °C in an ice bath. While stirring, add one drop of concentrated sulfuric acid. The solution may change color.
-
Reaction: Allow the reaction to stir at room temperature for 1 hour. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Stir for 15 minutes to hydrolyze the excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL). The bicarbonate wash is crucial to neutralize the acidic catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, primarily 3,4-dimethylphenyl acetate, can be purified by column chromatography or distilled. Hydrolysis of the acetate with aqueous base will yield 3,4-dimethylphenol.
Conclusion
The dienone-phenol rearrangement is a versatile and powerful tool for the synthesis of substituted phenols. The ability to steer the reaction down different mechanistic avenues—acid-catalyzed, photochemical, or base-catalyzed—provides chemists with remarkable control over product outcomes. The classic acid-catalyzed route is governed by carbocation stability and predictable migratory aptitudes. In contrast, the photochemical pathway offers access to alternative regioisomers through unique excited-state intermediates. By understanding the fundamental principles that differentiate these pathways, researchers can harness this rearrangement to its full potential in the rational design and synthesis of complex molecular architectures.
References
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A Cost-Benefit Analysis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone in the Synthesis of Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the efficient introduction of functional groups is a cornerstone of molecular design and drug development. The formyl group, in particular, is a versatile handle for further chemical transformations. This guide provides an in-depth cost-benefit analysis of utilizing 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone for the ortho-formylation of phenols, a critical transformation in the synthesis of valuable aromatic aldehydes. We will objectively compare its performance against established alternatives—the Reimer-Tiemann, Duff, and Gattermann reactions—supported by experimental data, detailed protocols, and a thorough examination of safety and economic factors.
Introduction to Phenol Ortho-Formylation and the Role of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
The selective introduction of an aldehyde group at the ortho position to a hydroxyl group on an aromatic ring is a pivotal reaction in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Salicylaldehyde and its derivatives are key precursors to a wide range of complex molecules.
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone has emerged as a reagent for this transformation. Its mechanism involves an initial reaction with the phenol to form a dichloromethylated intermediate, which is subsequently hydrolyzed to yield the ortho-formyl product. This reagent offers a potentially milder and more selective alternative to classical methods.
Comparative Analysis of Formylation Methods
This section provides a head-to-head comparison of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone with the Reimer-Tiemann, Duff, and Gattermann reactions. We will evaluate these methods based on yield, reaction conditions, substrate scope, cost, and safety.
Reaction Yield and Efficiency
The efficiency of a synthetic method is paramount. The following table summarizes the typical yields for the ortho-formylation of phenols using the different methods. It is important to note that yields are highly substrate-dependent.
| Method | Reagent(s) | Typical Yield | Notes |
| 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone | 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone | Moderate to Good (Substrate Dependent) | Data for a wide range of substrates is not extensively published, but it is presented as a more selective alternative. |
| Reimer-Tiemann Reaction | Chloroform, Strong Base (e.g., NaOH, KOH) | Moderate (20-60%)[1] | Often produces a mixture of ortho and para isomers, with the ortho isomer predominating.[1] Tar formation and other side products are common.[2] |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., acetic acid, TFA) | Generally Inefficient (20-80%)[3][4] | Yields are highly variable depending on the substrate and reaction conditions.[3][4] |
| Gattermann Reaction | Hydrogen Cyanide (HCN) or Zinc Cyanide (Zn(CN)₂), HCl, Lewis Acid (e.g., AlCl₃) | Good to Excellent | Offers high yields but involves extremely toxic reagents.[5][6][7] |
Reaction Conditions and Practicality
The ease of execution and the required reaction conditions are critical factors in selecting a synthetic method.
| Method | Temperature | Pressure | Solvent | Reaction Time | Work-up |
| 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone | Varies (often mild) | Atmospheric | Aprotic solvents | Varies | Standard extractive work-up |
| Reimer-Tiemann Reaction | Elevated (typically 60-70 °C)[8][9] | Atmospheric | Biphasic (e.g., water/chloroform)[10] | Several hours[8][9] | Neutralization, extraction, often requires purification to remove byproducts[2] |
| Duff Reaction | Elevated (85-160 °C)[3][4] | Atmospheric | Glycerol, acetic acid, or TFA[3][11] | Several hours | Acid hydrolysis, steam distillation, or extraction[12] |
| Gattermann Reaction | Varies (can be low to moderate) | Atmospheric | Ethereal or aromatic solvents | Varies | Hydrolysis of the intermediate aldimine salt |
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must consider not only the price of the reagents but also factors like yield, reaction time, and safety-related costs.
| Method | Reagent Cost | Cost per Mole of Product (Qualitative) | Economic Advantages | Economic Disadvantages |
| 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone | High | High | Potentially higher selectivity leading to reduced purification costs. | High initial reagent cost. |
| Reimer-Tiemann Reaction | Low (Chloroform and NaOH are inexpensive) | Low to Moderate | Inexpensive and readily available starting materials. | Low to moderate yields, significant purification costs due to side products, potential for thermal runaways.[2][4] |
| Duff Reaction | Low (HMTA is relatively inexpensive) | Low to Moderate | Inexpensive reagents. | Generally low and variable yields, requiring more starting material for the desired product amount.[13] |
| Gattermann Reaction | Moderate to High (HCN is specialized; Zn(CN)₂ is more accessible but still a cost) | Moderate | High yields can lead to better overall process economy. | High costs associated with handling extremely toxic reagents and waste disposal. |
Pricing Data:
-
Hexamethylenetetramine: Approximately $18.53 for 250g, $30.00 for 1kg, and $140.00 for 5kg.[14] Another source lists 500g for around $8.14 and 5kg for about $64.45. A third source indicates prices of $49.80 for 100g, $109.00 for 500g, and $137.00 for 1kg.
-
Zinc Cyanide: Approximately $20.65 for 5g, and $121.64 for 250g from one supplier.[15][16] Another supplier lists 100g for $39.65.[17] A third source offers 5g for €22.52.[18]
-
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone: Prices can vary significantly, with one supplier listing 500mg for $75.00 and 5g for $100.00, while another lists 5g for $185.00, and a third for $854.99 for 5g.[19]
Safety and Handling
Safety is a non-negotiable aspect of chemical synthesis. The hazards associated with each method's reagents are a major consideration.
| Method | Key Reagents | Primary Hazards | Safety Precautions |
| 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone | 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone | Irritant, potential for decomposition. | Standard laboratory PPE (gloves, goggles, lab coat). Handle in a well-ventilated fume hood. |
| Reimer-Tiemann Reaction | Chloroform | Toxic if inhaled, harmful if swallowed, causes skin and eye irritation, suspected carcinogen and reproductive toxin.[3][6][11][20][21] | Work in a well-ventilated fume hood, use appropriate gloves and eye protection. Avoid inhalation and skin contact.[3][6][11][20][21] |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Flammable solid, may cause an allergic skin reaction.[22][23][24] | Keep away from heat and open flames. Wear gloves and eye protection to prevent skin sensitization.[22][23][24] |
| Gattermann Reaction | Hydrogen Cyanide (HCN) / Zinc Cyanide (Zn(CN)₂) | Extremely Toxic/Fatal if inhaled, swallowed, or in contact with skin.[1][25][26][27][28] Flammable.[27][28] | Requires specialized handling procedures and equipment. Work in a dedicated, well-ventilated fume hood with continuous monitoring. Use appropriate personal protective equipment, including cyanide-specific gloves and a respirator. An emergency plan with an antidote (e.g., amyl nitrite, sodium thiosulfate) must be in place.[1][25][26][27][28] |
Experimental Protocols
To provide a practical comparison, this section outlines detailed experimental procedures for the ortho-formylation of a model substrate, 2-naphthol, using the different methods.
Synthesis of 2-hydroxy-1-naphthaldehyde using the Reimer-Tiemann Reaction
Materials:
-
2-Naphthol
-
Chloroform
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (for work-up)
-
Ethyl acetate (for extraction)
-
Dissolve 2-naphthol (1.0 eq) and sodium hydroxide (8.0 eq) in a mixture of ethanol and water (2:1).
-
Heat the solution to 70 °C with vigorous stirring.
-
Add chloroform (2.0 eq) dropwise over 1 hour, maintaining the temperature at 70 °C.
-
Continue stirring the mixture for an additional 3 hours at 70 °C.
-
Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
-
Adjust the pH of the remaining aqueous solution to 4-5 with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization. Expected Yield: Approximately 41%[8]
Synthesis of 2-hydroxy-1-naphthaldehyde using the Duff Reaction
Materials:
-
2-Naphthol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid (for work-up)
Procedure: (General procedure, may require optimization for 2-naphthol)[12]
-
In a round-bottom flask, combine 2-naphthol, hexamethylenetetramine, glycerol, and boric acid.
-
Heat the mixture to 150-160 °C and maintain this temperature for the specified reaction time (typically 2-3 hours).
-
Cool the reaction mixture and add dilute sulfuric acid.
-
Isolate the product by steam distillation. Expected Yield: Varies, but generally in the range of 15-25% for many phenols.[12]
Synthesis of 2-hydroxy-1-naphthaldehyde using the Gattermann Reaction (Adams Modification)
Materials:
-
2-Naphthol
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous ether or benzene
-
Hydrogen chloride (gas)
-
Water (for hydrolysis)
Procedure: (General procedure, requires stringent safety precautions)[29]
-
Under a strict inert atmosphere and in a high-performance fume hood , suspend 2-naphthol and zinc cyanide in anhydrous ether or benzene.
-
Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension with vigorous stirring.
-
After the initial reaction subsides, add anhydrous aluminum chloride portion-wise.
-
Continue stirring at the appropriate temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The resulting aldimine salt precipitate is filtered and then hydrolyzed by heating with water to yield the aldehyde.
-
Extract the product with a suitable organic solvent, wash, dry, and purify. Expected Yield: Can be quantitative for some substrates.[29]
Visualization of Synthetic Pathways
Reimer-Tiemann Reaction Mechanism
Caption: Key steps in the Reimer-Tiemann reaction.
Comparative Workflow
Caption: Overview of ortho-formylation pathways.
Conclusion and Recommendations
The choice of a formylation method for phenols is a multifaceted decision that requires a careful balance of efficacy, cost, and safety.
-
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone presents itself as a potentially valuable reagent when high selectivity is paramount and the higher initial cost can be justified by simplified purification and potentially higher yields of the desired ortho-isomer. However, the current lack of extensive, publicly available data on its performance across a wide range of substrates necessitates case-by-case evaluation.
-
The Reimer-Tiemann reaction remains a workhorse for ortho-formylation due to its low reagent cost and operational simplicity.[14] However, its moderate and often variable yields, coupled with the formation of byproducts, can make it less suitable for large-scale synthesis where purity and efficiency are critical. The hazardous nature of chloroform is also a significant drawback.
-
The Duff reaction offers an alternative with relatively safe and inexpensive reagents. Its primary limitation is its generally low and unpredictable yields, which can make it economically unviable for the synthesis of high-value products.[13]
-
The Gattermann reaction provides the highest yields but at the significant cost of extreme safety risks associated with the handling of highly toxic cyanide compounds. This method should only be considered in laboratories equipped with the necessary specialized safety infrastructure and by personnel with extensive experience in handling such hazardous materials.
Recommendation: For research and development settings where cost is less of a constraint and high selectivity is desired, 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone warrants consideration. For routine laboratory synthesis where cost is a major factor and moderate yields are acceptable, the Reimer-Tiemann reaction remains a viable, albeit imperfect, option. The Duff reaction may be suitable for specific substrates where it is known to perform well. The Gattermann reaction should be avoided unless absolutely necessary and only under the strictest safety protocols.
Ultimately, the optimal choice will depend on the specific synthetic goals, the scale of the reaction, the available budget, and the safety infrastructure of the laboratory.
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Is there any other reagent instead of dichloromethyl methyl ether, for formylation reaction of phenol or mesitylene. (2017, August 4). ResearchGate. Retrieved January 17, 2026, from [Link]
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Formylation with duff reaction could not give formylated product of phenol. which other method can be followed for doing ortho formylation of phenol? (2021, September 21). ResearchGate. Retrieved January 17, 2026, from [Link]
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4-DICHLOROMETHYL-4-METHYL-2,5-CYCLOHEXADIENONE. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]
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-
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- 5. Hexamethylenetetramine price,buy Hexamethylenetetramine - chemicalbook [m.chemicalbook.com]
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- 16. Zinc cyanide, 98%, pure 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 17. Zinc cyanide, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 18. Zinc cyanide, 98%, pure 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
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- 29. The Gatterman Aromatic Formylation [designer-drug.com]
Characterization of Intermediates in Reactions of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of reaction intermediates is fundamental to understanding and optimizing chemical transformations. In the realm of organic synthesis and drug development, 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone stands as a versatile building block. Its reactivity, largely governed by the nature of its transient intermediates, offers pathways to a diverse array of molecular architectures. This guide provides an in-depth comparison of the intermediates generated from this dienone under various reaction conditions, supported by established mechanistic principles and proposed experimental workflows for their characterization.
The Central Role of Reaction Conditions
The reaction pathway of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is exquisitely sensitive to the reaction environment. The choice of acidic, basic, or photochemical conditions dictates the nature of the reactive intermediates formed, leading to distinct product outcomes. Understanding these intermediates is paramount for controlling reaction selectivity and yield.
Acid-Catalyzed Reactions: The Dienone-Phenol Rearrangement and the Carbocation Intermediate
Under acidic conditions, 4,4-disubstituted cyclohexadienones are known to undergo the classic dienone-phenol rearrangement.[1][2] This reaction is driven by the formation of a thermodynamically stable aromatic phenol.[2][3]
The Carbocation Intermediate: A Key Player
The central intermediate in the dienone-phenol rearrangement is a resonance-stabilized carbocation, often referred to as a benzenonium ion.[2][3] The formation of this intermediate is initiated by the protonation of the carbonyl oxygen.[2] The subsequent 1,2-migration of a substituent from the C4-position to the adjacent C3-position is the rate-determining step, leading to a more stable carbocation that can then aromatize by loss of a proton.[2]
For 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, the presence of the electron-withdrawing dichloromethyl group can hinder the typical spontaneous rearrangement.[1] The migratory aptitude of the methyl versus the dichloromethyl group will be a key factor in determining the final product. Generally, groups that can better stabilize a positive charge are more likely to migrate.
Expected Characteristics of the Carbocation Intermediate:
| Feature | Description |
| Structure | A planar, sp²-hybridized carbon center bearing a positive charge within a cyclohexadienyl ring. Resonance delocalizes the positive charge across the ring. |
| Charge | Positive (+1) |
| Key Spectroscopic Signatures | NMR: Downfield chemical shifts for the protons and carbons of the dienyl system. The carbocationic center would be highly deshielded. UV-Vis: Strong absorption in the UV or visible region due to the extended π-system. |
| Reactivity | Highly electrophilic. Can be trapped by nucleophiles or undergo rearrangement to a more stable carbocation. |
Experimental Workflow for Characterization
1. Low-Temperature NMR Spectroscopy:
-
Objective: To directly observe the carbocation intermediate.
-
Protocol:
-
Dissolve 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone in a superacid medium (e.g., SbF₅/SO₂ClF) at low temperature (-78 °C).
-
Acquire ¹H and ¹³C NMR spectra at this temperature.
-
Gradually increase the temperature to observe the rearrangement to the final phenolic product.
-
2. Trapping Experiments:
-
Objective: To indirectly confirm the presence of the carbocation by reacting it with a nucleophile.
-
Protocol:
-
Perform the acid-catalyzed rearrangement in the presence of a potent nucleophile (e.g., a thiol or an azide).
-
Isolate and characterize the trapped product. The structure of this product will provide evidence for the location of the positive charge in the intermediate.
-
Caption: Acid-catalyzed dienone-phenol rearrangement pathway.
Photochemical Reactions: A Radical Pathway to Bicyclic Intermediates
The photochemistry of cyclohexadienones offers a distinct reaction manifold, often proceeding through radical or pericyclic pathways rather than ionic intermediates.[4] For 4,4-disubstituted cyclohexadienones, a common photochemical transformation is the "Type A" or lumiketone rearrangement, which leads to the formation of a bicyclo[3.1.0]hex-3-en-2-one.[5]
The Bicyclic Intermediate: A Strained Ring System
Upon photoexcitation, 4,4-disubstituted cyclohexadienones can undergo a formal [2+2] cycloaddition between the C3-C4 and C5-C6 double bonds to form a highly strained bicyclic intermediate, sometimes described as a zwitterion.[6] This intermediate then rearranges to the more stable lumiketone product.
Expected Characteristics of the Bicyclic Intermediate:
| Feature | Description |
| Structure | A bicyclo[3.1.0]hexane skeleton containing a cyclopropane ring. Can exist as a diradical or zwitterionic species depending on the electronic state. |
| Charge | Neutral (diradical) or zwitterionic (+/-) |
| Key Spectroscopic Signatures | Transient Absorption Spectroscopy: A short-lived transient absorption spectrum, distinct from the starting material and the final product. IR: A shifted carbonyl stretching frequency due to ring strain. |
| Reactivity | Prone to rapid rearrangement to relieve ring strain. Can potentially be trapped by reactive species. |
Experimental Workflow for Characterization
1. Transient Absorption Spectroscopy:
-
Objective: To detect and characterize the short-lived bicyclic intermediate.[7]
-
Protocol:
-
Use a pump-probe laser setup. The "pump" pulse excites the 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.
-
A delayed "probe" pulse measures the absorption spectrum of the transient species at different time delays.[8]
-
Analyze the transient spectra to identify the absorption features of the intermediate and measure its lifetime.
-
2. Chemical Trapping:
-
Objective: To intercept the bicyclic intermediate with a trapping agent.
-
Protocol:
Caption: Potential base-catalyzed reaction pathways.
Conclusion: A Triad of Reactivity
The characterization of intermediates in the reactions of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone reveals a fascinating triad of reactivity. The choice of acidic, photochemical, or basic conditions allows for the selective generation of carbocationic, radical/bicyclic, or anionic/carbenoid intermediates, respectively. While direct experimental data for the intermediates of this specific dienone is an area ripe for further investigation, the established principles of cyclohexadienone chemistry provide a robust framework for predicting their behavior and designing experiments for their detection and characterization. A thorough understanding of these transient species is crucial for harnessing the full synthetic potential of this versatile starting material in the development of novel chemical entities.
References
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Computational and Theoretical study of Dienone- Phenol rearrangement and compare the reaction mechanism with different migratory - IJRAR. (URL: [Link])
- mechanistic aspects of lumiketone photo-rearrangement of 4, 4-disubstituted cyclohexenone systems. (URL: Not available)
- Energy Calculation Involving Different steps of Dienone- Phenol Rearrangement so as to Predict the Most Facile Migratory Substituents
-
The Dieneone-phenol controversies. - Henry Rzepa's Blog. (URL: [Link])
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Photochemical rearrangement of 4,4-disubstituted-4-sila-2,5-cyclohexadienones | Journal of the American Chemical Society. (URL: [Link])
-
"The Photochemical Rearrangements of 4-Cyclopropyl-4-Phenylcyclohexenon" by David Williams Kurtz - SURFACE at Syracuse University. (URL: [Link])
-
Photochemical rearrangement of 4,4-disubstituted-4-sila-2,5-cyclohexadienones - American Chemical Society. (URL: [Link])
-
Dienone–phenol rearrangement - Wikipedia. (URL: [Link])
-
Reaction and Mechanism of Dienone phenol Rearrangements - Physics Wallah. (URL: [Link])
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Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. (URL: [Link])
-
Dienone phenol rearrangement reaction | PPTX - Slideshare. (URL: [Link])
-
DIENONE-PHENOL REARRANGEMENT | #csirnet #gateexam #setexam #jamchemistry #jeeadvanced - YouTube. (URL: [Link])
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Cyclohexadienone Photochemistry : Chemical Trapping and Stereochemistry of the Type A Zwitterion - RSC Publishing. (URL: [Link])
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Transient electronic and vibrational absorption studies of the photo-Claisen and photo-Fries rearrangements - Chemical Science (RSC Publishing). (URL: [Link])
-
DIENONE-PHENOL REARRANGEMENT - Copy | PDF - Scribd. (URL: [Link])
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Synthesis and Characterization of 2,4-di-methyl-, and 3,4-di-methyl-phenol Derivatives of Hexachlorocyclotriphosphazatriene - DergiPark. (URL: [Link])
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Introduction to Transient Spectroscopy and its applications - Andor - Oxford Instruments. (URL: [Link])
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Transient absorption spectroscopy studies of proton-coupled electron transfers. (URL: [Link])
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Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling - Macmillan Group - Princeton University. (URL: [Link])
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1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). (URL: [Link])
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Safety Operating Guide
Navigating the Disposal of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of safe chemical handling and disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, a compound that, while useful, requires careful management due to its potential hazards. Our aim is to empower laboratory personnel with the knowledge to not only comply with safety regulations but also to understand the chemical principles underpinning these essential procedures.
Core Directive: A Proactive Approach to Laboratory Safety
The disposal of any chemical waste should never be an afterthought. A proactive and informed approach is paramount to ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is structured to provide a comprehensive, step-by-step methodology for the safe disposal of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, moving from immediate safety considerations to the final steps of waste containment and collection.
Scientific Integrity & Logic: A Self-Validating System for Disposal
At the heart of our disposal protocol is a firm understanding of the chemical's properties and reactivity. 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is classified as harmful if swallowed[1]. While specific toxicological data is limited, its structure as a chlorinated organic compound necessitates careful handling to avoid exposure through ingestion, inhalation, or skin contact.
Immediate Safety & Handling
Before initiating any disposal procedure, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles are essential to protect against potential splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.
-
Body Protection: A standard laboratory coat is required.
All handling of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.
Chemical Incompatibility
Proper segregation of chemical waste is a cornerstone of laboratory safety. 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, as a chlorinated organic compound, must be stored separately from:
-
Flammable (non-chlorinated) solvents: Mixing can lead to violent reactions and the generation of toxic gases like phosgene.
-
Strong oxidizing agents: These can react violently with organic materials.
-
Strong acids and bases: While a basic solution is used for neutralization, uncontrolled mixing with concentrated acids or bases should be avoided.
-
Alkali metals (e.g., sodium, potassium): Mixing can cause an explosion.
Disposal Protocol: A Step-by-Step Guide
The primary method for the safe disposal of small quantities of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone involves a controlled hydrolysis reaction to neutralize its reactivity. This process is based on the known reactivity of dichloromethyl groups, which can undergo hydrolysis, particularly under basic conditions.
Experimental Protocol: Hydrolysis for Neutralization
-
Preparation: In a designated chemical fume hood, prepare a 10% (w/v) aqueous solution of potassium carbonate (K₂CO₃). For every 1 gram of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone waste, you will need approximately 20 mL of this solution.
-
Reaction Setup: Place the 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone waste in a suitable container (e.g., a borosilicate glass beaker or flask) equipped with a magnetic stirrer. The container should be no more than half full.
-
Controlled Addition: Slowly and with constant stirring, add the 10% potassium carbonate solution to the waste. An exothermic reaction may occur, so the addition should be gradual to control the temperature.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours. This extended reaction time helps to ensure the complete hydrolysis of the dichloromethyl group. The likely products of this reaction are the corresponding dihydroxymethyl or formyl-substituted methyl-cyclohexadienone derivatives and potassium chloride.
-
Neutralization and Verification: After 24 hours, check the pH of the solution. It should be in the neutral range (pH 6-8). If necessary, adjust the pH with a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH).
-
Waste Collection: The resulting neutralized aqueous solution should be collected in a properly labeled hazardous waste container designated for aqueous waste. Do not pour the solution down the drain.
Diagram of the Disposal Workflow
Caption: Disposal workflow for 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.
Data Presentation: Safety and Hazard Summary
For a quick reference, the following table summarizes key safety and hazard information. Permissible exposure limits (PELs) for closely related chlorinated hydrocarbons are provided as a conservative reference for assessing potential inhalation hazards.
| Parameter | Value/Information | Source |
| GHS Hazard Classification | Acute Toxicity 4, Oral (Harmful if swallowed) | |
| CAS Number | 6611-78-5 | |
| Molecular Formula | C₈H₈Cl₂O | |
| Incompatible Materials | Flammable solvents, strong oxidizing agents, strong acids/bases, alkali metals | |
| OSHA PEL (Chlorine) | 1 ppm (Ceiling) | |
| NIOSH REL (Chlorine) | 0.5 ppm (15-minute Ceiling) |
Conclusion: Fostering a Culture of Safety
The proper disposal of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical principles behind the disposal protocol and adhering to the step-by-step guidance provided, researchers can confidently manage this chemical waste stream, ensuring a safe working environment for themselves and their colleagues. This guide serves as a foundational resource, and it is imperative that all laboratory personnel consult their institution's specific hazardous waste management policies and procedures.
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PubChem. 4-Dichloromethyl-4-methyl-2,5-cyclohexadien-1-one. National Center for Biotechnology Information. [Link]
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University of St Andrews Environmental, Health and Safety Services. Guidance on Safe Storage of Chemicals in the Laboratory.[Link]
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Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – Annotated Table Z-1.[Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Chlorine.[Link]
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Personal protective equipment for handling 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
Comprehensive Safety Guide: Handling 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. This guide provides essential, field-proven protocols for handling 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity. The procedures outlined here are designed to be a self-validating system, ensuring that every step mitigates risk and protects both the researcher and the integrity of the experiment.
Hazard Assessment & Chemical Profile
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is an organic compound whose structure—a chlorinated ketone—necessitates a cautious and informed approach. While the primary documented hazard is acute oral toxicity, the chemical class suggests a strong potential for skin and eye irritation, and possible reactivity with incompatible materials.[1][2] A comprehensive understanding of its properties is the foundation of safe handling.
| Property | Value | Source |
| Chemical Name | 4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one | PubChem[1] |
| CAS Number | 6611-78-5 | PubChem[1] |
| Molecular Formula | C₈H₈Cl₂O | PubChem[1] |
| Molecular Weight | 191.05 g/mol | PubChem[1] |
| GHS Classification | Acute Toxicity 4, Oral (H302): Harmful if swallowed. | PubChem[1] |
Expert Analysis: The formal GHS classification only tells part of the story.[1] As a chlorinated ketone, we must anticipate that the compound can defat the skin, leading to irritation and dermatitis with prolonged contact. Furthermore, compounds in this family can be irritating to the respiratory tract if inhaled as dust or aerosol. Therefore, the personal protective equipment (PPE) and handling protocols must account for these implicit hazards.
Personal Protective Equipment (PPE) Protocol: A Multi-Barrier System
The selection of PPE is not a checklist; it is a dynamic risk assessment. For 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, a multi-barrier approach is critical to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Eye and Face Protection
-
Minimum Requirement: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[3]
-
Splash Hazard Operations: When handling larger quantities (>25g), transferring solutions, or performing any operation with a risk of splashing, a full-face shield must be worn over the safety goggles.[4][5] This provides a secondary barrier, protecting the entire face from direct contact.
Skin Protection: The Critical Glove Selection
There is no single glove material that is universally impervious. For a chlorinated ketone, selecting the correct glove material is arguably the most critical decision in your PPE protocol. Nitrile, a common laboratory glove, offers poor protection against many ketones and chlorinated solvents.[4][6]
Recommendation: A double-gloving strategy is required for all handling procedures. This provides redundancy and protects against undetected micro-tears or rapid permeation.
-
Inner Glove: A standard nitrile examination glove. This layer provides dexterity for fine manipulations and protection in the event of a breach of the outer glove.
-
Outer Glove: A glove with high resistance to both ketones and chlorinated solvents.
Glove Material Compatibility Summary
| Glove Material | Performance vs. Chlorinated Solvents | Performance vs. Ketones | Recommendation for Use |
| Nitrile | Poor to Fair[6] | Poor[4] | Inner glove ONLY. Not for direct or prolonged contact. |
| Neoprene | Poor to Fair[4][6] | Good[7] | Not recommended as a primary barrier due to poor performance against chlorinated compounds. |
| Butyl Rubber | Poor[6] | Very Good[7] | Not recommended due to poor performance against chlorinated compounds. |
| Fluoroelastomer (Viton™) | Good[6] | Poor to Fair[6][7] | A viable option for outer protection, but be aware of its limitations with ketones. |
| Norfoil™ (Silver Shield®) | Excellent[6][7] | Excellent[7] | Recommended outer glove. Offers the broadest protection but is stiff and can reduce dexterity. |
Body Protection
-
Standard Use: A flame-resistant laboratory coat should be worn and kept fully buttoned.
-
Large Quantities/Splash Risk: For operations involving significant quantities, supplement the lab coat with a chemically resistant apron made of PVC or a similar impervious material.[4][8]
Respiratory Protection
All handling of solid 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure. If, for any procedural reason, work must be conducted outside of a fume hood where aerosols or dust may be generated, respiratory protection is mandatory.[9]
-
Requirement: A NIOSH-approved air-purifying respirator fitted with organic vapor cartridges. If particulates are present, a combination organic vapor/P100 cartridge is necessary.
Safe Handling & Operational Workflow
A disciplined workflow ensures that safety protocols are integrated into the experimental procedure, not treated as an afterthought.
Caption: Workflow for handling 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary glassware and equipment within the hood.
-
Prepare a designated hazardous waste container.[10]
-
Don PPE in the correct order: inner nitrile gloves, lab coat, outer resistant gloves (e.g., Norfoil™), and finally, safety goggles/face shield.
-
-
Execution:
-
Decontamination and Cleanup:
-
Before removing any equipment from the hood, decontaminate external surfaces.
-
Wipe down the work surface of the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[13]
-
-
PPE Removal (Doffing):
-
Remove PPE in an order that minimizes cross-contamination: remove outer gloves first, followed by the face shield and/or goggles. Remove the lab coat, turning it inward as it's rolled up. Finally, remove the inner nitrile gloves.[9]
-
Dispose of all disposable PPE in the designated solid hazardous waste stream.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[5]
-
Emergency Procedures
Spill Response
In the event of a spill, remain calm and execute the following procedure:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory.
-
Isolate: Restrict access to the spill area.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is outside a hood.
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect & Dispose: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area thoroughly, as described in the handling protocol.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[9][12]
Waste Disposal Plan
All materials contaminated with 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone are considered hazardous waste and must be disposed of according to institutional, local, and federal regulations.[10][12]
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "4-Dichloromethyl-4-methyl-2,5-cyclohexadienone".[10]
-
Segregation: Keep this waste stream separate from other chemical wastes to prevent inadvertent reactions. It should not be mixed with strong oxidizing agents.[11]
-
Containerization: Use chemically compatible, sealed containers for both liquid and solid waste.[10] Do not overfill containers.
-
Pickup: Follow your institution's specific procedures for hazardous waste pickup and removal.
By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and your research. Trust in these protocols is built upon the scientific rationale behind each step, ensuring a secure and productive laboratory environment.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138782, 4-Dichloromethyl-4-methyl-2,5-cyclohexadien-1-one. PubChem. Retrieved from: [Link]
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University of Tennessee, Knoxville. Personal Protective Equipment (PPE). EHS UTK. Retrieved from: [Link]
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Health and Safety Authority (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. HSA.ie. Retrieved from: [Link]
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Storemasta (2025). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. Retrieved from: [Link]
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Allan Chemical Corporation (2025). How to Choose PPE for Chemical Work. Allan Chemical. Retrieved from: [Link]
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Angene Chemical (2021). Safety Data Sheet - 2,6-Dichloro-4-(chloroimino)cyclohexa-2,5-dienone. AngeneChem.com. Retrieved from: [Link]
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Purdue University (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from: [Link]
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Stanford University (n.d.). Biosafety Manual - Decontamination. Stanford Environmental Health & Safety. Retrieved from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
